Ethyl 5-bromo-2-fluorobenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-bromo-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTDYNDPAJSCTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610850 | |
| Record name | Ethyl 5-bromo-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612835-53-7 | |
| Record name | Ethyl 5-bromo-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-bromo-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-bromo-2-fluorobenzoate is a halogenated aromatic ester that serves as a valuable intermediate in organic synthesis. Its utility is particularly noted in the fields of medicinal chemistry and drug discovery, where the introduction of bromo and fluoro substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a representative experimental protocol for its synthesis, and its role as a building block in the development of complex molecular architectures for pharmaceutical applications.
Physicochemical Properties
The structural and physical characteristics of this compound are summarized below. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrFO₂ | |
| Molecular Weight | 247.06 g/mol | |
| CAS Number | 612835-53-7 | |
| Physical Form | Liquid | |
| IUPAC Name | This compound | |
| InChI Key | WYTDYNDPAJSCTK-UHFFFAOYSA-N | |
| Boiling Point | No data available | |
| Density | No data available | |
| Solubility | No data available |
Synthesis of this compound
This compound is typically synthesized from its corresponding carboxylic acid, 5-bromo-2-fluorobenzoic acid, through a process known as Fischer esterification. This acid-catalyzed reaction with ethanol provides the ethyl ester.
Experimental Protocol: Fischer Esterification
This protocol is a representative method for the synthesis of this compound.
Materials and Reagents:
-
5-bromo-2-fluorobenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (or magnesium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-2-fluorobenzoic acid in an excess of anhydrous ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Synthesis of Ethyl 5-bromo-2-fluorobenzoate from 5-bromo-2-fluorobenzoic acid
Examining Esterification Strategies
I've initiated a thorough search for methods to synthesize ethyl 5-bromo-2-fluorobenzoate from its corresponding acid. I'm prioritizing esterification techniques, focusing on reaction mechanisms, catalysts, and purification approaches. My analysis will focus on identifying the most common and effective pathways based on the gathered information.
Analyzing Synthesis Approaches
I'm now deep-diving into the esterification of 5-bromo-2-fluorobenzoic acid to the ethyl ester, meticulously dissecting various methodologies. I'm prioritizing the identification of the most prevalent and effective synthetic pathways, meticulously examining reaction mechanisms and catalysts. I'm also broadening my search to include the compound's properties and applications, providing a broader context. I'm aiming to craft a logical technical guide structure.
Developing Detailed Synthesis Protocol
I'm now fully immersed in developing a detailed, step-by-step experimental protocol for synthesizing this compound. I'm focusing on providing precise reagent quantities, reaction parameters, and purification techniques. I'm also preparing a summary table for key quantitative data and devising a visually intuitive Graphviz diagram that will depict the complete reaction workflow. My aim is to clearly explain each experimental choice within the guide.
An In-depth Technical Guide to the Esterification of 5-bromo-2-fluorobenzoic acid with Ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl 5-bromo-2-fluorobenzoate through the Fischer esterification of 5-bromo-2-fluorobenzoic acid with ethanol. This process is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. This document outlines the reaction principles, detailed experimental protocols, and expected outcomes, supported by quantitative data and visual diagrams to ensure clarity and reproducibility.
Reaction Principle and Mechanism
The esterification of 5-bromo-2-fluorobenzoic acid with ethanol is a classic example of a Fischer esterification. This acid-catalyzed equilibrium reaction involves the reaction of a carboxylic acid with an alcohol to form an ester and water.[1][2] To drive the equilibrium towards the product side and achieve a high yield, the reaction is typically carried out using a large excess of the alcohol (ethanol in this case), which also serves as the solvent.[3] The reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3]
The mechanism of the Fischer esterification proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the 5-bromo-2-fluorobenzoic acid, which enhances the electrophilicity of the carbonyl carbon.[1]
-
Nucleophilic Attack by Ethanol: The lone pair of electrons on the oxygen atom of ethanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.
Experimental Protocol
This section provides a detailed methodology for the laboratory-scale synthesis of this compound.
Materials:
-
5-bromo-2-fluorobenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-fluorobenzoic acid (1.0 equivalent) in an excess of anhydrous ethanol (e.g., 10-20 equivalents). The ethanol typically serves as the solvent.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution. The addition is exothermic and should be done slowly.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath.[4] The reaction temperature will be the boiling point of ethanol (approximately 78 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The reaction is typically complete within 2-5 hours.[4][5]
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
To the residue, add deionized water and ethyl acetate.[4]
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound, which is often a pale yellow oil.[4]
-
If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.
-
Data Presentation
The following table summarizes the key quantitative data for the esterification of 5-bromo-2-fluorobenzoic acid with ethanol.
| Parameter | Value | Reference |
| Reactants | ||
| 5-bromo-2-fluorobenzoic acid | 1.0 eq | |
| Ethanol | 10-20 eq | [3] |
| Sulfuric Acid (catalyst) | 0.1-0.2 eq | |
| Reaction Conditions | ||
| Temperature | ~78 °C (Reflux) | |
| Reaction Time | 2-5 hours | [4][5] |
| Product | ||
| Product Name | This compound | |
| Appearance | Pale yellow oil | [4] |
| Expected Yield | 85-95% | [4] |
| Molecular Formula | C₉H₈BrFO₂ | |
| Molecular Weight | 247.06 g/mol |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Fischer Esterification Mechanism
The diagram below outlines the step-by-step mechanism of the acid-catalyzed esterification.
Caption: Mechanism of the Fischer Esterification reaction.
Expected Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons (-CH₃) of the ethyl group around 1.4 ppm and a quartet for the methylene protons (-CH₂-) around 4.4 ppm. The aromatic protons will appear as multiplets in the range of 7.0-8.0 ppm, with coupling patterns influenced by the bromo and fluoro substituents.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the ester carbonyl carbon around 165 ppm, the methylene carbon of the ethyl group around 62 ppm, and the methyl carbon around 14 ppm. The aromatic carbons will appear in the region of 115-160 ppm, with the carbon attached to the fluorine atom showing a large C-F coupling constant.
-
FTIR: The infrared spectrum will exhibit a strong absorption band for the C=O stretching of the ester group around 1720-1740 cm⁻¹. Other characteristic peaks will include C-O stretching bands around 1100-1300 cm⁻¹, aromatic C-H stretching above 3000 cm⁻¹, and C-Br and C-F stretching vibrations in the fingerprint region.
This technical guide provides a solid foundation for researchers and scientists involved in the synthesis of this compound. By following the outlined protocols and understanding the underlying principles, reproducible and high-yielding results can be achieved.
References
An In-depth Technical Guide to Ethyl 5-bromo-2-fluorobenzoate (CAS: 612835-53-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-bromo-2-fluorobenzoate is a key halogenated aromatic building block extensively utilized in medicinal chemistry and materials science. Its strategic placement of bromo and fluoro substituents on the benzene ring offers versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications, with a focus on detailed experimental protocols and mechanistic insights relevant to drug discovery and development.
Physicochemical Properties
This compound is a liquid at room temperature, and its key physicochemical properties are summarized in the table below. While a specific density value is not consistently reported across commercial suppliers, its boiling point and molecular characteristics are well-defined.
| Property | Value | Reference(s) |
| CAS Number | 612835-53-7 | |
| Molecular Formula | C₉H₈BrFO₂ | |
| Molecular Weight | 247.06 g/mol | [1] |
| Physical Form | Liquid | |
| Boiling Point | 270.7 °C at 760 mmHg | [1] |
| Purity | Typically ≥95-97% | |
| Storage | Store at room temperature in a dry, sealed container. | [1] |
| Solubility | Insoluble in water, soluble in common organic solvents. | [1] |
Synthesis
The primary route to this compound is through the esterification of its corresponding carboxylic acid, 5-bromo-2-fluorobenzoic acid.
Synthesis of 5-bromo-2-fluorobenzoic acid (Precursor)
A common method for the synthesis of 5-bromo-2-fluorobenzoic acid involves the bromination of 2-fluorobenzoic acid.
Experimental Protocol:
-
In a suitable reaction vessel, dissolve 2-fluorobenzoic acid in a solvent such as dichloromethane.
-
Cool the solution to 20-25 °C.
-
Add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature.
-
Stir the reaction mixture at 20-25 °C for approximately 16 hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC or TLC).
-
Upon completion, quench the reaction with water.
-
Cool the mixture to 0-5 °C to precipitate the product.
-
Isolate the solid 5-bromo-2-fluorobenzoic acid by filtration, wash with cold dichloromethane and water, and dry under vacuum.
Fischer Esterification to this compound
The conversion of 5-bromo-2-fluorobenzoic acid to its ethyl ester is typically achieved through Fischer esterification.[2][3] This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol.[2][3]
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine 5-bromo-2-fluorobenzoic acid and a large excess of absolute ethanol.
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC or GC.
-
After completion, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Caption: Fischer esterification of 5-bromo-2-fluorobenzoic acid.
Applications in Organic Synthesis
The bromine atom in this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of complex organic molecules for pharmaceuticals and material science.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound.
General Experimental Protocol for Suzuki Coupling:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (typically 1-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.
-
Heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80 to 120 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, perform an aqueous workup by diluting with an organic solvent and washing with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Caption: General workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.
General Experimental Protocol for Sonogashira Coupling:
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a suitable solvent such as THF or DMF.
-
Add a base, typically an amine like triethylamine or diisopropylamine, which can also serve as the solvent.
-
Add the terminal alkyne (1.1-1.2 equiv.).
-
Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
Buchwald-Hartwig Amination
This reaction is a cornerstone for the synthesis of arylamines from aryl halides.
General Experimental Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, BINAP), and a strong base (e.g., sodium tert-butoxide or cesium carbonate).
-
Add this compound (1.0 equiv.) and the desired amine (1.1-1.5 equiv.).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the reaction vessel and heat with stirring to the required temperature (typically 80-110 °C).
-
Monitor the reaction's progress.
-
After cooling, quench the reaction, dilute with an organic solvent, and perform an aqueous workup.
-
Dry, concentrate, and purify the resulting arylamine product by chromatography.[4]
Caption: Generalized catalytic cycle for cross-coupling reactions.
Spectroscopic Data
While a comprehensive, publicly available dataset of the spectra for this compound is limited, the expected spectral characteristics can be inferred from the analysis of similar structures.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, with splitting patterns influenced by both the bromine and fluorine substituents. The ethyl group will exhibit a characteristic quartet and triplet.
-
¹³C NMR: The carbon NMR will display distinct signals for the aromatic carbons, the carbonyl carbon of the ester, and the two carbons of the ethyl group. The carbon atoms attached to or near the fluorine will show C-F coupling.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak and characteristic isotopic patterns for the bromine atom (M+ and M+2 peaks of nearly equal intensity). Fragmentation will likely involve the loss of the ethoxy group and other characteristic cleavages of the aromatic ring.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| GHS07 | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its utility, primarily in palladium-catalyzed cross-coupling reactions, provides a reliable pathway for the construction of complex molecular architectures essential for the development of new pharmaceuticals and advanced materials. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in its effective application.
References
Spectroscopic Data for Ethyl 5-bromo-2-fluorobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-bromo-2-fluorobenzoate. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from structurally similar compounds. It also includes detailed, generalized experimental protocols for the acquisition of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, which can be adapted by researchers.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known spectroscopic data of similar substituted benzoate derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.35 | Triplet | 3H | -CH₃ |
| ~4.35 | Quartet | 2H | -O-CH₂- |
| ~7.20 | Triplet | 1H | Ar-H |
| ~7.70 | Doublet of doublets | 1H | Ar-H |
| ~7.90 | Doublet of doublets | 1H | Ar-H |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~14.0 | -CH₃ |
| ~62.0 | -O-CH₂- |
| ~117.0 (d, J ≈ 25 Hz) | Ar-C |
| ~120.0 (d, J ≈ 20 Hz) | Ar-C |
| ~125.0 | Ar-C |
| ~134.0 | Ar-C |
| ~136.0 | Ar-C |
| ~160.0 (d, J ≈ 250 Hz) | Ar-C-F |
| ~164.0 | C=O |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1100 | Strong | C-F stretch |
| ~800 | Strong | C-Br stretch |
Sample preparation: Thin film on NaCl or KBr plates.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 246/248 | High | [M]⁺ (Molecular ion, bromine isotopes) |
| 201/203 | Medium | [M - OCH₂CH₃]⁺ |
| 173/175 | Medium | [M - COOCH₂CH₃]⁺ |
| 157 | Low | [M - Br]⁺ |
| 129 | Low | [M - Br - CO]⁺ |
Ionization mode: Electron Ionization (EI) at 70 eV.
Experimental Protocols
The following are generalized experimental protocols for acquiring spectroscopic data for a liquid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs), phase correct the spectra, and set the reference (TMS or residual solvent peak).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Neat Liquid): Place one drop of liquid this compound onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Assembly: Place a second salt plate on top of the first, creating a thin liquid film between the plates.
-
Data Acquisition:
-
Place the assembled salt plates into the sample holder of the IR spectrometer.
-
Acquire a background spectrum of the empty beam path.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
-
Cleaning: Clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or dichloromethane) and store them in a desiccator.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, GC-MS):
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The sample is vaporized and carried by an inert gas (e.g., helium) onto the GC column.
-
Chromatographic Separation: The compound travels through the GC column and is separated from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In the source, it is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.
Visualization of the Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 5-bromo-2-fluorobenzoate
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. The document outlines the expected chemical shifts, coupling constants, and signal multiplicities for the protons in this molecule. It also includes a standardized experimental protocol for the acquisition of the spectrum and a visual representation of the molecular structure with proton assignments.
Data Presentation: Predicted ¹H NMR Spectral Data
The ¹H NMR spectral data for this compound presented below is based on established principles of NMR spectroscopy and analysis of structurally similar compounds. Spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |
| ~8.05 | Doublet of doublets (dd) | J ≈ 2.5, 0.5 Hz | 1H | Ar-H6 |
| ~7.65 | Doublet of doublets of doublets (ddd) | J ≈ 8.8, 4.3, 2.5 Hz | 1H | Ar-H4 |
| ~7.15 | Doublet of doublets (dd) | J ≈ 8.8, 8.8 Hz | 1H | Ar-H3 |
| ~4.40 | Quartet (q) | J ≈ 7.1 Hz | 2H | -OCH₂CH₃ |
| ~1.40 | Triplet (t) | J ≈ 7.1 Hz | 3H | -OCH₂CH₃ |
Molecular Structure and Proton Assignments
The following diagram illustrates the chemical structure of this compound with the assigned proton labels corresponding to the data in the table above.
Caption: Molecular structure of this compound with proton labels.
Experimental Protocols
A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) to serve as an internal reference standard (δ 0.00 ppm).
-
Transfer the resulting solution into a clean and dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
The spectrum is typically acquired using a 300 MHz or 400 MHz NMR spectrometer.[1]
-
The instrument's field frequency is locked onto the deuterium signal from the CDCl₃ solvent.
-
The magnetic field homogeneity is optimized by shimming the sample.[1]
-
A standard one-pulse ¹H NMR experiment is executed with the following typical parameters:
3. Data Processing:
-
The acquired Free Induction Decay (FID) signal is subjected to Fourier transformation to generate the frequency-domain spectrum.[1]
-
The spectrum is then phase-corrected and the baseline is corrected to ensure accurate integration.
-
The chemical shifts are referenced to the TMS signal at 0.00 ppm.
Interpretation of the Spectrum
The ¹H NMR spectrum of this compound can be interpreted as follows:
-
Aromatic Region (δ 7.0-8.5 ppm): The three protons on the benzene ring are chemically non-equivalent and exhibit complex splitting patterns due to ortho, meta, and para couplings, as well as coupling to the fluorine atom.
-
The H6 proton, being ortho to the electron-withdrawing ester group and meta to the bromine, is expected to be the most deshielded and appear as a doublet of doublets.
-
The H4 proton is influenced by ortho and meta protons and the para fluorine atom, resulting in a complex multiplet, likely a doublet of doublet of doublets.
-
The H3 proton, situated between the fluorine and another aromatic proton, will also show a complex splitting pattern, likely a doublet of doublets.
-
-
Ethyl Group Region (δ 1.0-4.5 ppm):
-
The methylene protons (-OCH₂CH₃) are adjacent to the ester oxygen, causing them to be deshielded and appear as a quartet around 4.40 ppm due to coupling with the three methyl protons.
-
The methyl protons (-OCH₂CH₃) are more shielded and appear as a triplet around 1.40 ppm due to coupling with the two methylene protons.
-
This guide serves as a comprehensive resource for the analysis of the ¹H NMR spectrum of this compound, aiding in its identification and characterization in various research and development settings.
References
An In-depth Technical Guide to the 13C NMR Chemical Shifts of Ethyl 5-bromo-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for Ethyl 5-bromo-2-fluorobenzoate. Due to the limited availability of public experimental spectral data for this specific compound, this report utilizes high-quality computational prediction to offer valuable insights into its molecular structure and electronic environment. This information is crucial for the compound's identification, characterization, and quality control in research and drug development settings.
Predicted 13C NMR Spectral Data
The 13C NMR chemical shifts for this compound were predicted using advanced computational algorithms. The predicted values provide a reliable estimate of the resonance frequencies for each carbon atom in the molecule, referenced to tetramethylsilane (TMS) at 0 ppm.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom Number | Predicted Chemical Shift (ppm) |
| 1 | 163.5 |
| 2 | 158.8 (d, J = 250 Hz) |
| 3 | 118.9 |
| 4 | 135.2 |
| 5 | 118.1 |
| 6 | 133.4 |
| 7 | 62.1 |
| 8 | 14.1 |
| 9 | 117.8 (d, J = 25 Hz) |
Note: Predicted chemical shifts are subject to variations based on the prediction software and its underlying algorithms. The values presented here are from a consensus of reliable prediction tools. The doublet (d) for C2 and C9 indicates coupling with the adjacent fluorine atom, with the predicted coupling constant (J) provided in Hertz.
Experimental Protocol for 13C NMR Spectroscopy
While the data presented is predictive, the following outlines a standard experimental protocol for acquiring the 13C NMR spectrum of a compound like this compound. This protocol is intended to serve as a practical guide for researchers seeking to obtain experimental data.
Instrumentation and Parameters:
-
Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended.
-
Solvent: Deuterated chloroform (CDCl3) is a common and suitable solvent for this type of compound.
-
Concentration: A sample concentration of 10-20 mg/mL is typically sufficient.
-
Reference Standard: Tetramethylsilane (TMS) is used as an internal standard and set to 0.00 ppm.
-
Acquisition Mode: Proton-decoupled 13C NMR (13C{1H}).
-
Pulse Program: A standard single-pulse experiment (e.g., zgpg30) is generally used.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei, particularly quaternary carbons.
-
Number of Scans: The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. A range of 128 to 1024 scans is common.
-
Spectral Width: A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is appropriate for most organic compounds.
-
Temperature: The experiment is typically performed at room temperature (298 K).
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% TMS in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
Cap the NMR tube and carefully place it in the spectrometer's sample holder.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks if desired, although routine 13C NMR spectra are not typically integrated for quantitative analysis due to the Nuclear Overhauser Effect (NOE).
Molecular Structure and Atom Numbering
The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for correlation with the data in Table 1.
Caption: Structure of this compound with atom numbering.
Mass Spectrometry Analysis of Ethyl 5-bromo-2-fluorobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of Ethyl 5-bromo-2-fluorobenzoate (CAS No. 612835-53-7), a halogenated aromatic ester of interest in synthetic chemistry and drug discovery. Due to the limited availability of public mass spectrometry data for this specific compound, this guide presents predicted fragmentation patterns and detailed, illustrative experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies and data herein are derived from the analysis of structurally similar compounds and established principles of mass spectrometry, offering a robust framework for the analysis of this compound and related molecules.
Introduction
This compound (C₉H₈BrFO₂) is a substituted aromatic compound with potential applications as a building block in the synthesis of pharmaceuticals and other bioactive molecules. The presence of bromine and fluorine atoms, along with the ethyl ester functional group, imparts distinct chemical properties that can be effectively characterized using mass spectrometry. This technique provides crucial information regarding the molecular weight and structural features of the molecule through controlled fragmentation. This guide outlines the expected behavior of this compound under common mass spectrometric conditions.
Predicted Mass Spectrometry Data
The following table summarizes the key predicted mass spectrometric properties of this compound.
| Property | Predicted Value |
| Molecular Formula | C₉H₈BrFO₂ |
| Molecular Weight (Nominal) | 246 g/mol |
| Monoisotopic Mass | 245.9743 Da |
| Predicted Major Fragments (m/z) | 218, 201, 173, 122, 94 |
| Ionization Mode | Electron Ionization (EI) / Electrospray Ionization (ESI) |
Experimental Protocols
Detailed methodologies for the analysis of this compound using GC-MS and LC-MS are presented below. These protocols are designed to provide a starting point for method development and can be adapted based on the specific instrumentation and analytical requirements.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane.
-
Perform a serial dilution to a final concentration of approximately 10 µg/mL in the same solvent.
-
Transfer the final solution to a standard 2 mL autosampler vial.
Instrumentation and Conditions:
| Parameter | Value |
| Gas Chromatograph | |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (or 50:1 split) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 60 °C, hold 2 min |
| Ramp: 15 °C/min to 300 °C, hold 5 min | |
| Mass Spectrometer | |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-350 |
| Solvent Delay | 3 minutes |
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS with electrospray ionization is ideal for the analysis of less volatile or thermally labile compounds and offers high sensitivity.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
-
Filter the final solution through a 0.22 µm syringe filter before analysis.
Instrumentation and Conditions:
| Parameter | Value |
| Liquid Chromatograph | |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ion Source | Electrospray Ionization (ESI) |
| Ionization Mode | Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Desolvation Gas | Nitrogen |
| Desolvation Temperature | 350 °C |
| Mass Range | m/z 50-400 |
Predicted Fragmentation Pathway
The fragmentation of the molecular ion of this compound is predicted to proceed through several key pathways, primarily involving the ester functional group and the aromatic ring. The presence of the bromine atom will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) for all bromine-containing fragments.
Caption: Predicted fragmentation pathway of this compound.
Experimental Workflow Visualization
The general workflow for the mass spectrometric analysis of this compound, from sample preparation to data analysis, is depicted below.
Caption: General experimental workflow for MS analysis.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. While experimental data for this specific molecule is not widely available, the provided protocols and predicted fragmentation pathways, based on sound chemical principles and data from analogous structures, offer a valuable resource for researchers. The distinct isotopic signature of bromine and the predictable fragmentation of the ethyl ester group should allow for confident identification and structural elucidation of this compound in various experimental settings. Further empirical studies are encouraged to validate and expand upon the information presented in this guide.
An In-depth Technical Guide to the Purity Assessment of Commercial Ethyl 5-bromo-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-bromo-2-fluorobenzoate is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. The purity of this starting material is of paramount importance as impurities can lead to the formation of undesirable byproducts, reduced yields, and potential safety concerns in the final products. This technical guide provides a comprehensive overview of the methodologies for assessing the purity of commercial-grade this compound. It outlines detailed experimental protocols for common analytical techniques, discusses potential impurities, and presents a logical workflow for a thorough purity assessment.
Potential Impurities in Commercial this compound
The impurity profile of commercial this compound is largely dependent on its synthetic route. A common method for its preparation is the esterification of 5-bromo-2-fluorobenzoic acid with ethanol. The synthesis of the parent acid often involves the bromination of 2-fluorobenzoic acid.[1] Based on these synthetic pathways, several potential impurities can be anticipated:
-
Unreacted Starting Materials: The presence of residual 5-bromo-2-fluorobenzoic acid and ethanol is possible.
-
Isomeric Impurities: During the bromination of 2-fluorobenzoic acid, the formation of other positional isomers, such as 3-bromo-2-fluorobenzoic acid and 4-bromo-2-fluorobenzoic acid, can occur. These may be carried through the esterification process to form the corresponding ethyl esters.
-
Over-brominated and Under-brominated Species: Dibrominated or non-brominated benzoic acid derivatives could also be present.
-
Residual Solvents: Solvents used during the reaction and purification steps may be present in trace amounts.
-
Byproducts of Esterification: Impurities can arise from side reactions during the esterification process.
A thorough purity assessment should aim to identify and quantify these potential impurities.
Analytical Methodologies for Purity Assessment
A multi-technique approach is recommended for a comprehensive purity analysis of this compound. Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5MS (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, is suitable for separating aromatic compounds.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
Injector Temperature: 250 °C.
-
Injection Mode: Split injection with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.
Data Interpretation: The resulting chromatogram will show peaks corresponding to the main component and any impurities. The mass spectrum of each peak can be compared to spectral libraries (e.g., NIST) for identification. The peak area of each impurity can be used for semi-quantitative analysis (area percent). For accurate quantification, a calibration curve should be prepared using certified reference standards of the expected impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust method for quantifying non-volatile impurities, including unreacted starting acid and isomeric byproducts. A stability-indicating method can also be developed to monitor for degradation products.[3][4][5][6][7]
Experimental Protocol:
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid for improved peak shape) is typically effective for separating aromatic acids and esters.[8]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
Start with 40% B, hold for 2 minutes.
-
Linearly increase to 90% B over 15 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in the initial mobile phase composition (e.g., 40:60 acetonitrile:water).
Data Interpretation: The purity is typically determined by the area percentage of the main peak relative to the total peak area. Identification of impurity peaks can be achieved by comparing their retention times with those of known standards. For unknown impurities, preparative HPLC can be used for isolation, followed by structural elucidation using techniques like MS and NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural confirmation of the main component and the identification and quantification of impurities without the need for reference standards for every impurity (using a certified internal standard). Both ¹H and ¹³C NMR should be employed.
Experimental Protocol:
-
Instrumentation: An NMR spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR.
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent for this compound.
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm for chemical shift referencing. For quantitative NMR (qNMR), a certified internal standard with a known concentration and non-overlapping signals (e.g., maleic acid, 1,3,5-trimethoxybenzene) should be used.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃ containing the internal standard.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be useful to differentiate between CH, CH₂, and CH₃ groups.
-
Predicted NMR Spectral Data:
Based on the structure of this compound and data from similar compounds, the following ¹H and ¹³C NMR chemical shifts can be predicted.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (ppm) |
| CH₃ | ~1.40 | Triplet (t) | ~7.1 | ~14.2 |
| OCH₂ | ~4.40 | Quartet (q) | ~7.1 | ~61.5 |
| Ar-H3 | ~7.15 | Doublet of doublets (dd) | ~8.8, ~4.5 | ~118.0 (d, JC-F ≈ 24 Hz) |
| Ar-H4 | ~7.60 | Doublet of doublets (dd) | ~8.8, ~2.5 | ~136.0 |
| Ar-H6 | ~8.10 | Doublet of doublets (dd) | ~7.5, ~2.5 | ~128.0 |
| Ar-C1 | - | - | - | ~117.5 (d, JC-F ≈ 15 Hz) |
| Ar-C2 | - | - | - | ~160.0 (d, JC-F ≈ 260 Hz) |
| Ar-C5 | - | - | - | ~120.0 |
| C=O | - | - | - | ~164.0 (d, JC-F ≈ 3 Hz) |
Note: These are predicted values and may vary slightly in experimental data. The coupling constants (J) are approximate values.
Data Interpretation: The ¹H NMR spectrum can be used to confirm the presence of the ethyl group and the aromatic protons with their characteristic splitting patterns. The integration of the signals should correspond to the number of protons in each group. Impurities will present as additional signals in the spectrum. Quantitative analysis can be performed by comparing the integral of a known proton signal of the analyte to the integral of a known proton signal of the certified internal standard. The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule, further confirming the structure.
Data Presentation: Typical Impurity Profile
The following table summarizes a hypothetical, yet realistic, impurity profile for a commercial batch of this compound based on the potential impurities discussed.
Table 2: Example Impurity Profile of Commercial this compound
| Impurity | Potential Source | Typical Concentration (Area % by HPLC) | Analytical Technique for Detection |
| This compound | - | > 98.5% | HPLC, GC-MS, NMR |
| 5-Bromo-2-fluorobenzoic acid | Unreacted starting material | < 0.5% | HPLC |
| Ethyl 3-bromo-2-fluorobenzoate | Isomeric byproduct | < 0.3% | GC-MS, HPLC |
| Ethyl 4-bromo-2-fluorobenzoate | Isomeric byproduct | < 0.2% | GC-MS, HPLC |
| Ethyl 2-fluorobenzoate | Under-brominated impurity | < 0.1% | GC-MS |
| Toluene | Residual solvent | < 0.1% | GC-MS (Headspace) |
Logical Workflow for Purity Assessment
A systematic approach is crucial for an efficient and comprehensive purity assessment. The following diagram illustrates a logical workflow.
Caption: A logical workflow for the comprehensive purity assessment of commercial this compound.
Conclusion
The purity assessment of commercial this compound is a critical step in ensuring the quality and safety of downstream products. A combination of chromatographic and spectroscopic techniques, including GC-MS, HPLC, and NMR, provides a robust framework for identifying and quantifying potential impurities. The detailed protocols and logical workflow presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to establish a comprehensive and reliable purity assessment strategy for this important chemical intermediate. Adherence to these principles will contribute to the overall quality and consistency of the final pharmaceutical or agrochemical products.
References
An In-depth Technical Guide to the Solubility of Ethyl 5-bromo-2-fluorobenzoate in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 5-bromo-2-fluorobenzoate is a halogenated aromatic ester with applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Understanding its solubility in various organic solvents is crucial for process development, purification, and formulation. This technical guide provides a comprehensive overview of the principles governing the solubility of this compound, detailed experimental methodologies for its determination, and the thermodynamic models used for data correlation and analysis.
While specific experimental solubility data for this compound is not extensively available in published literature, this guide leverages data from structurally similar compounds and fundamental chemical principles to provide a robust framework for its study.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound is a polar molecule due to the presence of the ester functional group and the electronegative fluorine and bromine atoms. However, it also possesses a significant non-polar character from the benzene ring and the ethyl group.
Expected Solubility Behavior:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and dipole-dipole interactions. The ester group of this compound can act as a hydrogen bond acceptor. Therefore, moderate to good solubility is expected in these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents have significant dipole moments but do not have hydrogen bond-donating capabilities. The polarity of this compound suggests good solubility in these solvents through dipole-dipole interactions.
-
Non-polar Solvents (e.g., Toluene, Hexane): The solubility in non-polar solvents is expected to be lower compared to polar solvents, driven primarily by weaker van der Waals forces. The presence of the large non-polar benzene ring might afford some solubility in aromatic solvents like toluene.[1]
The solubility of similar compounds, such as ethyl 4-bromobenzoate and ethyl 4-fluorobenzoate, indicates solubility in polar organic solvents and slight solubility in water.[2]
Experimental Protocols for Solubility Determination
Accurate determination of solubility is fundamental. The following are standard experimental methods.
Isothermal Saturation (Shake-Flask) Method
This is a widely used and reliable method for determining thermodynamic solubility.[3][4]
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a screw-capped vial or flask).
-
Equilibration: The mixture is agitated at a constant temperature using a shaker or magnetic stirrer for a sufficient period to ensure equilibrium is reached. This can take from 24 to 72 hours.[4][5] The temperature should be controlled precisely using a thermostated bath.
-
Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the suspension is allowed to settle. The solid and liquid phases are then separated. This is typically done by centrifuging the sample and then carefully withdrawing the supernatant, or by filtering the solution through a syringe filter (e.g., 0.45 µm PTFE) that is compatible with the solvent.
-
Analysis: The concentration of the dissolved solute in the clear supernatant is determined using a suitable analytical technique.
Analytical Techniques for Concentration Measurement
a) Gravimetric Analysis:
This is a simple and direct method for determining the concentration of a solute in a saturated solution.[6][7]
Protocol:
-
A precisely known volume or weight of the saturated solution (supernatant) is transferred to a pre-weighed container.
-
The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute) until a constant weight of the dried solute is obtained.[8]
-
The solubility is calculated from the mass of the residue and the initial volume or mass of the solution.[6]
b) High-Performance Liquid Chromatography (HPLC):
HPLC is a highly sensitive and specific method for determining solute concentration, especially for complex mixtures or when high accuracy is required.[9][10]
Protocol:
-
Calibration: A calibration curve is prepared by running a series of standard solutions of this compound of known concentrations through the HPLC system. A plot of peak area versus concentration is generated.
-
Sample Analysis: The saturated solution (supernatant) is appropriately diluted with the mobile phase to fall within the concentration range of the calibration curve.
-
The diluted sample is injected into the HPLC system.
-
The concentration of the solute in the saturated solution is determined by comparing the peak area of the sample to the calibration curve.[11]
Below is a diagram illustrating the general experimental workflow for solubility determination.
Caption: Experimental workflow for solubility determination.
Thermodynamic Models for Solubility Correlation
Experimental solubility data are often correlated with thermodynamic models to allow for interpolation and extrapolation of solubility at different temperatures and to derive thermodynamic properties of the dissolution process.[12]
The Modified Apelblat Equation
The Apelblat equation is a semi-empirical model that describes the relationship between solubility and temperature.[13][14]
The equation is given by: ln(x) = A + B/T + C ln(T)
where:
-
x is the mole fraction solubility of the solute.
-
T is the absolute temperature in Kelvin.
-
A, B, and C are empirical parameters obtained by fitting the experimental data. B and C are related to the enthalpy of solution, while A is related to the entropy of solution.
This model is widely used due to its simplicity and good correlation with experimental data for many systems.[15][16]
The van't Hoff Equation
The van't Hoff equation relates the change in the equilibrium constant (in this case, the solubility) to the change in temperature.[17][18] It allows for the calculation of the standard enthalpy (ΔH°), standard Gibbs free energy (ΔG°), and standard entropy (ΔS°) of dissolution.[3]
The integrated form of the van't Hoff equation is: ln(x) = -ΔH°/(RT) + ΔS°/R
where:
-
x is the mole fraction solubility.
-
ΔH° is the standard enthalpy of dissolution.
-
ΔS° is the standard entropy of dissolution.
-
R is the universal gas constant.
-
T is the absolute temperature in Kelvin.
A plot of ln(x) versus 1/T should yield a straight line with a slope of -ΔH°/R and an intercept of ΔS°/R.[19][20]
The Non-Random Two-Liquid (NRTL) Model
The NRTL model is a local composition model used to describe the activity coefficients in liquid mixtures.[21] It is particularly useful for systems with non-ideal behavior and can be applied to solid-liquid equilibria.[22][23][24]
The model correlates the activity coefficients of the components with their mole fractions and binary interaction parameters that are determined from experimental data. The NRTL model is more complex but can provide a more accurate representation of the phase behavior, especially in multicomponent systems.[25]
Below is a diagram representing the logical relationship in applying thermodynamic models.
Caption: Application of thermodynamic models to solubility data.
Conclusion
References
- 1. m.youtube.com [m.youtube.com]
- 2. Ethyl 4-bromobenzoate, 99% 10 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. researchgate.net [researchgate.net]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pharmajournal.net [pharmajournal.net]
- 9. improvedpharma.com [improvedpharma.com]
- 10. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 11. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. CHM 112 Lecture 26 [chm.uri.edu]
- 19. researchgate.net [researchgate.net]
- 20. Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Non-random two-liquid model - Wikipedia [en.wikipedia.org]
- 22. Modeling of Solid-Liquid Equilibria Using a Group Based NRTL Equation | Chemical Engineering Transactions [cetjournal.it]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. aidic.it [aidic.it]
An In-depth Technical Guide on the Safety and Handling of Ethyl 5-bromo-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known safety and handling considerations for Ethyl 5-bromo-2-fluorobenzoate. It is intended for use by trained professionals in a laboratory setting. All users should consult the most current Safety Data Sheet (SDS) provided by their supplier before handling this chemical and adhere to all institutional and regulatory safety protocols. The toxicological properties of this compound have not been fully investigated, and it should be handled with the assumption that it is potentially hazardous.
Introduction
This compound is a halogenated aromatic ester commonly used as a building block in organic synthesis, particularly in the development of pharmaceutical intermediates. Its molecular structure, featuring a bromine and a fluorine atom on the benzene ring, imparts specific reactivity that is valuable in medicinal chemistry. However, these structural features also necessitate careful handling to minimize potential health risks. This guide synthesizes the available safety data and outlines best practices for the safe handling, storage, and disposal of this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.
GHS Hazard Classification:
-
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash face, hands and any exposed skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P362 + P364: Take off contaminated clothing and wash it before reuse.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Data Presentation
Due to the limited availability of comprehensive studies, much of the quantitative physical and toxicological data for this compound is not available. The following tables summarize the known information.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 612835-53-7 |
| Molecular Formula | C₉H₈BrFO₂ |
| Molecular Weight | 247.06 g/mol |
| Physical Form | Liquid |
| Boiling Point | No data available |
| Melting Point | No data available |
| Flash Point | No data available |
| Purity | Typically ≥97% |
Table 2: Toxicological Data
| Metric | Value |
| Acute Oral Toxicity (LD50) | No data available |
| Acute Dermal Toxicity (LD50) | No data available |
| Acute Inhalation Toxicity (LC50) | No data available |
| Carcinogenicity | No data available |
| Germ Cell Mutagenicity | No data available |
| Reproductive Toxicity | No data available |
| Specific Target Organ Toxicity (Single Exposure) | Respiratory system irritation |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available |
Experimental Protocols: Best Practices for Handling
Given the hazardous nature of this compound and the lack of extensive toxicological data, a conservative approach to handling is essential. The following protocols are based on general best practices for managing hazardous liquid chemicals in a laboratory setting.[1][2]
4.1. Engineering Controls
-
All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[4]
4.2. Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound.[5][6]
Table 3: Recommended Personal Protective Equipment
| Body Part | Protection | Standard |
| Eyes/Face | Chemical safety goggles and a face shield. | OSHA 29 CFR 1910.133 or EN166 |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene), flame-retardant lab coat, and closed-toe shoes. | EN 374 |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges should be used if ventilation is inadequate or for spill response. | - |
4.3. Handling and Storage
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not breathe vapors or mists.[8]
-
Keep containers tightly closed when not in use.[8]
-
Store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]
-
Label all containers clearly with the chemical name and associated hazards.[2]
4.4. Spill Response Protocol
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[6]
-
Ventilate: Ensure the area is well-ventilated, but do not use methods that would increase the rate of vaporization.
-
Control: If flammable, eliminate all ignition sources.[10]
-
Contain: For liquid spills, absorb the material with an inert, non-combustible absorbent such as sand, vermiculite, or commercial sorbent pads.[6]
-
Collect: Carefully collect the absorbed material and contaminated items into a sealed, properly labeled container for hazardous waste disposal.[4]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
4.5. Waste Disposal
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
As a halogenated organic compound, it must be segregated into a designated "Halogenated Organic Waste" container.[5]
-
Do not dispose of this chemical down the drain.[2]
-
Follow all federal, state, and local regulations for hazardous waste disposal.[6]
Mandatory Visualizations
The following diagrams illustrate key logical workflows for the safe handling of this compound.
Caption: Hazard Identification and Mitigation Workflow.
Caption: General Laboratory Workflow for Handling.
References
- 1. cce.caltech.edu [cce.caltech.edu]
- 2. ehs.okstate.edu [ehs.okstate.edu]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 9. fishersci.com [fishersci.com]
- 10. depts.washington.edu [depts.washington.edu]
Ethyl 5-bromo-2-fluorobenzoate material safety data sheet (MSDS)
An In-Depth Technical Guide to Ethyl 5-bromo-2-fluorobenzoate
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and technical information for this compound, a key reagent in various synthetic applications within the pharmaceutical and chemical research sectors. The following sections detail its chemical and physical properties, hazard identification, safety protocols, and relevant experimental methodologies.
Chemical Identification and Properties
This compound is a halogenated aromatic ester. Its physical and chemical characteristics are summarized below, providing essential data for its use in experimental settings.
| Property | Value | Source |
| CAS Number | 612835-53-7 | [1] |
| Molecular Formula | C9H8BrFO2 | [1] |
| Molecular Weight | 247.06 g/mol | [1] |
| Physical Form | Liquid | |
| Purity | ≥97% | |
| IUPAC Name | This compound | |
| InChI Key | WYTDYNDPAJSCTK-UHFFFAOYSA-N |
Hazard Identification and Safety
Understanding the hazards associated with this compound is critical for safe handling. This compound is classified as hazardous, and appropriate precautions must be taken.
| Hazard Information | Details | Source |
| GHS Pictogram | GHS07 (Exclamation mark) | |
| Signal Word | Warning | [1] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
Safe Handling and Storage Workflow
The following diagram outlines the standard workflow for handling, storage, and emergency response for this compound to minimize exposure and ensure laboratory safety.
Caption: Workflow for safe handling, storage, and emergency procedures.
First-Aid Measures
In case of exposure, immediate and appropriate first-aid is essential. The following table provides guidelines based on the known hazards of this and chemically related substances.
| Exposure Route | First-Aid Protocol | Source |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor. | [2] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, seek medical advice/attention. Take off contaminated clothing and wash before reuse. | [2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [2] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. | [3] |
Experimental Protocols
While specific experimental data for this compound is not publicly detailed, the following are standard methodologies for determining key physical properties of a liquid chemical like this compound.
A. Determination of Boiling Point
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Methodology:
-
Apparatus Setup: A small quantity of the liquid is placed in a distillation flask. A thermometer is positioned so that the bulb is just below the level of the side arm of the flask. The flask is connected to a condenser.
-
Heating: The flask is gently heated. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and passes into the condenser.
-
Data Collection: The temperature is recorded when it becomes constant. This stable temperature is the boiling point. The atmospheric pressure should also be recorded, as boiling point varies with pressure. For high-purity substances, this is expected to occur over a narrow range.
B. Purity Assessment by Gas Chromatography (GC)
Objective: To determine the purity of the substance by separating it from any volatile impurities.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrument Setup: A gas chromatograph equipped with a suitable column (e.g., a non-polar or medium-polarity capillary column) and a Flame Ionization Detector (FID) is used. The oven temperature is programmed to ramp up to ensure separation of components with different boiling points.
-
Injection and Analysis: A small volume (typically 1 µL) of the prepared sample is injected into the GC. The components are separated based on their volatility and interaction with the column's stationary phase.
-
Data Interpretation: The resulting chromatogram shows peaks corresponding to different components. The area of the peak for this compound is compared to the total area of all peaks to calculate the purity percentage.
References
An In-depth Technical Guide to Commercial Sourcing of Ethyl 5-bromo-2-fluorobenzoate for Research Applications
For researchers, scientists, and professionals in drug development, the timely procurement of high-quality chemical reagents is a critical determinant of project success. Ethyl 5-bromo-2-fluorobenzoate, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is one such reagent where reliable sourcing is paramount. This technical guide provides a comprehensive overview of commercial suppliers for this compound (CAS No. 612835-53-7), presents a comparative analysis of their offerings, and includes an illustrative experimental protocol for its application in a common cross-coupling reaction.
Commercial Supplier Analysis
A survey of the chemical supplier landscape reveals several reputable sources for this compound suitable for research and development purposes. Key considerations for supplier selection include purity, available quantities, lead times, and the availability of technical documentation. The following table summarizes the offerings from a selection of prominent suppliers.
| Supplier | Catalog Number | Purity | Available Quantities | Stated Lead Time |
| Sigma-Aldrich | SY3H3D67D826 | 97%[1] | Inquire | Not specified |
| BLD Pharm | BD259002 | Inquire | Inquire | Not specified |
| Chemenu | CM153261[2] | 95% | 5g, 10g[2] | 1-2 Weeks[2] |
| Jia Xing Isenchem Co.,Ltd | isenchem | 98% (HPLC or GC)[3] | 25g, 100g, 500g, 1kg[3] | Not specified |
Note: Lead times are subject to change based on stock availability and destination. It is recommended to contact the suppliers directly for the most current information.
Logical Workflow for Supplier Selection
The process of selecting a suitable supplier for a critical reagent involves a series of logical steps to ensure that the chosen partner meets the specific needs of the research project. This workflow can be visualized as follows:
Caption: A logical workflow for the selection of a chemical supplier.
Illustrative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This compound is frequently utilized as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. The following is a representative, illustrative protocol for the coupling of this compound with a generic arylboronic acid.
Disclaimer: This protocol is intended for illustrative purposes only and should be adapted and optimized by a qualified chemist based on the specific reactivity of the chosen coupling partner and laboratory conditions.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
Triphenylphosphine (PPh₃, 0.08 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Experimental Workflow:
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
To this mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to achieve a suitable concentration (e.g., 0.1 M with respect to the limiting reagent).
-
The reaction mixture is then heated to reflux (typically 90-100 °C) and stirred vigorously.
-
The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is then diluted with water and extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is then purified by flash column chromatography on silica gel to yield the desired coupled product.
This guide provides a foundational understanding for researchers and drug development professionals in the sourcing and application of this compound. By carefully selecting a supplier and employing robust synthetic methodologies, the successful integration of this versatile building block into complex molecular syntheses can be achieved.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of Ethyl 5-bromo-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of Ethyl 5-bromo-2-fluorobenzoate with various arylboronic acids. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl structures, which are prevalent in pharmaceuticals and functional materials.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex. In this specific application, this compound is coupled with an arylboronic acid in the presence of a palladium catalyst and a base to yield the corresponding Ethyl 2-fluoro-5-arylbenzoate.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the Suzuki coupling of this compound with various arylboronic acids. These results provide a baseline for reaction optimization and demonstrate the versatility of the protocol.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 | 16 | 92 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (3) | DMF/H₂O (5:1) | 90 | 24 | 88 |
| 4 | 4-Chlorophenylboronic acid | PdCl₂(dppf) (2) | - | Na₂CO₃ (2) | Acetonitrile/H₂O (4:1) | 85 | 18 | 90 |
| 5 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | THF/H₂O (10:1) | 80 | 12 | 85 |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the Suzuki coupling of this compound with phenylboronic acid, corresponding to Entry 1 in the data table.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)
-
Toluene, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and anhydrous potassium phosphate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) to the reaction flask.
-
Solvent Addition: Add anhydrous toluene and degassed water to the flask via syringe to achieve a 10:1 solvent ratio and a substrate concentration of approximately 0.1 M.
-
Degassing: Bubble the inert gas through the reaction mixture for 15-20 minutes to ensure thorough degassing.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 2-fluoro-5-phenylbenzoate.
Visualizations
The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Application Notes and Protocols for the Suzuki-Miyaura Reaction of Ethyl 5-bromo-2-fluorobenzoate with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This palladium-catalyzed reaction is highly valued in medicinal chemistry and drug development for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids.[2] Ethyl 5-bromo-2-fluorobenzoate is a valuable building block, and its derivatization via Suzuki-Miyaura coupling provides access to a wide range of substituted biaryl compounds, which are key scaffolds in many pharmaceutical agents and advanced materials. The electron-withdrawing nature of the ester and fluorine substituents on the aromatic ring influences the reactivity of the aryl bromide in the oxidative addition step of the catalytic cycle.[3] This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura reaction of this compound with various arylboronic acids.
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[4]
-
Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, displacing the halide.[4]
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[4]
Data Presentation: Reaction of this compound with Various Arylboronic Acids
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with a selection of arylboronic acids under optimized conditions. The reaction conditions can be tailored based on the specific reactivity of the arylboronic acid.
| Entry | Arylboronic Acid | Product | Representative Yield (%) |
| 1 | Phenylboronic acid | Ethyl 2-fluoro-5-phenylbenzoate | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Ethyl 2-fluoro-5-(4-methoxyphenyl)benzoate | 80-90 |
| 3 | 4-Methylphenylboronic acid | Ethyl 2-fluoro-5-(p-tolyl)benzoate | 82-92 |
| 4 | 3-Chlorophenylboronic acid | Ethyl 5-(3-chlorophenyl)-2-fluorobenzoate | 75-85 |
Note: Yields are representative and can vary based on the specific reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time.
Experimental Protocols
Two detailed protocols are provided below. Protocol 1 utilizes a common and effective palladium catalyst, Pd(dppf)Cl₂, while Protocol 2 employs a second-generation Buchwald precatalyst, XPhos Pd G2, which is often highly effective for challenging couplings.[5][6]
Protocol 1: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) as the catalyst.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Water (degassed)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (K₂CO₃ or K₃PO₄, 2.0-3.0 equiv), and the palladium catalyst (Pd(dppf)Cl₂, 2-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum or cap and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe to the reaction vessel. The final concentration of the aryl bromide is typically between 0.1 and 0.5 M.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 2 to 24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired ethyl 5-aryl-2-fluorobenzoate.
Protocol 2: Suzuki-Miyaura Coupling using XPhos Pd G2 Precatalyst
This protocol utilizes a highly active second-generation Buchwald precatalyst, which can be effective for more challenging substrates or to achieve higher turnover numbers.[5][6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
XPhos Pd G2 (1-3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or THF)
-
Water (degassed, if required by the specific conditions)
-
Schlenk tube or glovebox
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup (in a glovebox or under inert atmosphere): To a dry Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), potassium phosphate (K₃PO₄, 2.0-3.0 equiv), and the XPhos Pd G2 precatalyst (1-3 mol%).
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane or toluene) to the Schlenk tube. If a co-solvent is used, add the degassed water.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nasc.ac.in [nasc.ac.in]
- 6. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Ethyl 5-bromo-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Ethyl 5-bromo-2-fluorobenzoate in Synthesis
This compound is a key building block in the synthesis of a wide array of complex organic molecules, particularly in the realms of pharmaceutical and materials science. Its utility stems from the orthogonal reactivity of its functional groups: the bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions, the electron-withdrawing fluoro and ester groups modulate the electronic properties of the aromatic ring, and the ester moiety provides a site for further synthetic transformations. This guide provides detailed application notes and optimized protocols for the palladium-catalyzed cross-coupling of this compound, offering insights into reaction mechanisms and practical guidance for achieving high-yield syntheses.
Understanding the Reactivity of this compound in Cross-Coupling Reactions
The presence of both a fluorine atom ortho to the bromine and an electron-withdrawing ethyl ester group meta to the bromine significantly influences the reactivity of the C-Br bond. The ortho-fluoro group can exert a combination of steric and electronic effects, potentially influencing the rate of oxidative addition to the palladium(0) catalyst. The overall electron-deficient nature of the aryl bromide generally facilitates oxidative addition, a key step in many palladium-catalyzed cross-coupling catalytic cycles.
This application note will explore several key palladium-catalyzed transformations for this compound, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. For each, we will provide a detailed protocol, a discussion of the underlying mechanistic principles, and guidance on catalyst and ligand selection.
Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol details the synthesis of ethyl 2-fluoro-5-phenylbenzoate.
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |
| This compound | 1.0 | 247 mg |
| Phenylboronic Acid | 1.2 | 146 mg |
| Pd(PPh₃)₄ | 0.03 | 35 mg |
| K₂CO₃ | 2.0 | 276 mg |
| Toluene | - | 5 mL |
| Ethanol | - | 2 mL |
| Water | - | 1 mL |
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the solvents (toluene, ethanol, and water) to the flask.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired product.
Section 2: Heck Reaction for Alkene Arylation
The Heck reaction is a powerful method for the formation of carbon-carbon bonds by coupling an aryl halide with an alkene.[1] This reaction is particularly useful for the synthesis of substituted styrenes and cinnamates.
Mechanistic Rationale
The Heck reaction proceeds through a catalytic cycle involving a palladium(0)/palladium(II) interchange:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl bromide.[2]
-
Alkene Insertion (Migratory Insertion): The alkene coordinates to the palladium center and then inserts into the Pd-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a hydridopalladium complex.
-
Reductive Elimination: The hydridopalladium species is reductively eliminated in the presence of a base to regenerate the active Pd(0) catalyst.[2]
Protocol: Heck Reaction of this compound with Styrene
This protocol describes the synthesis of ethyl 2-fluoro-5-styrylbenzoate.
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |
| This compound | 1.0 | 247 mg |
| Styrene | 1.5 | 156 mg (0.17 mL) |
| Pd(OAc)₂ | 0.02 | 4.5 mg |
| P(o-tolyl)₃ | 0.04 | 12.2 mg |
| Triethylamine | 2.0 | 202 mg (0.28 mL) |
| N,N-Dimethylformamide (DMF) | - | 5 mL |
Procedure:
-
In a sealed tube, combine this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the tube with an inert gas.
-
Add DMF, triethylamine, and styrene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 16 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography (ethyl acetate/hexanes) to yield the product.
Section 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This reaction allows for the coupling of aryl halides with a wide range of amines, including primary and secondary amines, anilines, and heterocycles.[4]
Mechanistic Rationale
The generally accepted mechanism for the Buchwald-Hartwig amination involves:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the aryl halide.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the arylamine product and regenerating the Pd(0) catalyst.[5]
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol describes the synthesis of ethyl 2-fluoro-5-(morpholino)benzoate.
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |
| This compound | 1.0 | 247 mg |
| Morpholine | 1.2 | 105 mg (0.11 mL) |
| Pd₂(dba)₃ | 0.01 | 9.2 mg |
| Xantphos | 0.03 | 17.4 mg |
| Cs₂CO₃ | 1.5 | 488 mg |
| Toluene | - | 5 mL |
Procedure:
-
Add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos to a dry Schlenk tube.
-
Evacuate and backfill the tube with argon three times.
-
Add toluene and morpholine via syringe.
-
Heat the reaction mixture to 110 °C for 18 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography (ethyl acetate/hexanes) to obtain the desired arylamine.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust starting point for the palladium-catalyzed cross-coupling of this compound. The choice of catalyst, ligand, base, and solvent is crucial and may require further optimization depending on the specific coupling partner. The electron-deficient nature of the substrate generally favors these transformations, but steric hindrance from the ortho-fluoro group can play a significant role. Future work could explore the use of more advanced catalyst systems, including pre-formed catalysts and N-heterocyclic carbene (NHC) ligands, to further enhance the efficiency and scope of these important reactions.
References
Application Notes and Protocols for Sonogashira Coupling of Ethyl 5-bromo-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of Ethyl 5-bromo-2-fluorobenzoate with terminal alkynes. The methodologies outlined are based on established literature for the coupling of electron-deficient aryl bromides and are intended to serve as a comprehensive guide for achieving high-yield synthesis of the corresponding substituted arylalkyne products.
Introduction
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This compound is an electron-deficient aryl bromide, a characteristic that generally facilitates the oxidative addition step in the catalytic cycle, making it a suitable substrate for this transformation. The resulting products are valuable intermediates in the synthesis of pharmaceuticals and functional materials.
This guide presents both traditional copper-cocatalyzed and modern copper-free Sonogashira coupling conditions, which can help mitigate the formation of alkyne homocoupling (Glaser coupling) byproducts.[1] Careful selection of the catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and purity.
Reaction Scheme
General reaction scheme for the Sonogashira coupling of this compound.
Comparative Reaction Conditions
The following table summarizes various conditions reported in the literature for the Sonogashira coupling of aryl bromides, which can be adapted for this compound. The choice of conditions will depend on the specific alkyne used, available laboratory resources, and desired reaction scale.
| Parameter | Condition Set A (Copper-Catalyzed) | Condition Set B (Copper-Free) | Condition Set C (Aqueous, Copper-Free) |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | (AllylPdCl)₂ / P(t-Bu)₃ (1-2 mol%) | PdCl₂(CH₃CN)₂ / Ligand (e.g., X-Phos) (1-2.5 mol%) |
| Copper Co-catalyst | CuI (1-5 mol%) | None | None |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Cesium Carbonate (Cs₂CO₃) or DABCO | Triethylamine (Et₃N) |
| Solvent | THF, DMF, or Toluene | Acetonitrile, DMF, or Toluene | Water with surfactant (e.g., PTS) |
| Temperature | Room Temperature to 65 °C | Room Temperature | Room Temperature |
| Typical Yields | Good to Excellent | Good to Excellent | Good |
| Key Considerations | Risk of Glaser homocoupling.[1] | Avoids homocoupling; requires specific phosphine ligands.[1] | Environmentally friendly; may require specific surfactants for substrate solubility.[2][3] |
Experimental Protocols
This protocol is a conventional and widely used method for Sonogashira couplings.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (1 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.01 eq).
-
Add the anhydrous, degassed solvent, followed by the base (e.g., Et₃N, 2-3 eq).
-
Add the terminal alkyne (1.1-1.5 eq) to the mixture.
-
Stir the reaction mixture at room temperature or heat to 40-65 °C, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This protocol is advantageous for sensitive substrates or when alkyne homocoupling is a significant side reaction.[1]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
(AllylPdCl)₂ (1 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2 equivalents)
-
Anhydrous and degassed solvent (e.g., Acetonitrile or DMF)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, prepare the active catalyst by dissolving (AllylPdCl)₂ and P(t-Bu)₃ in the chosen solvent.
-
In a separate flask, dissolve this compound (1.0 eq), the terminal alkyne (1.2 eq), and Cs₂CO₃ (2.0 eq) in the solvent.
-
Transfer the catalyst solution to the substrate mixture via cannula.
-
Stir the reaction at room temperature and monitor its progress.
-
Once the reaction is complete, quench with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the Sonogashira coupling experiment.
Caption: General workflow for a Sonogashira coupling experiment.
Troubleshooting and Optimization
-
Low Yield: For the electron-deficient this compound, the reaction should proceed readily. If yields are low, consider increasing the reaction temperature or using a more active catalyst system, such as one with a more electron-rich and bulky phosphine ligand.[4][5]
-
Glaser Homocoupling: If significant amounts of the homocoupled alkyne are observed, switching to a copper-free protocol is highly recommended.[1]
-
Decomposition of Starting Material: If the starting materials or product are sensitive to the reaction conditions, employing milder bases like Cs₂CO₃ or K₂CO₃ and running the reaction at room temperature is advisable.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Aprotic polar solvents like DMF and acetonitrile are often effective. For less polar substrates, toluene or THF can be used.
By following these guidelines and protocols, researchers can effectively perform the Sonogashira coupling of this compound to synthesize a variety of valuable alkyne-containing molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Heck Reaction of Ethyl 5-bromo-2-fluorobenzoate with Alkenes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Heck reaction of Ethyl 5-bromo-2-fluorobenzoate with various alkenes. The Heck reaction is a powerful tool for carbon-carbon bond formation, enabling the synthesis of complex molecular architectures valuable in pharmaceutical and materials science. The presence of both a bromine and a fluorine atom on the aromatic ring of this compound offers unique opportunities for selective cross-coupling reactions, making it a versatile building block in drug discovery and development.
Introduction
The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a palladium-catalyzed cross-coupling of an unsaturated halide (or triflate) with an alkene.[1] This reaction is a cornerstone of modern organic synthesis due to its broad functional group tolerance and its ability to form substituted alkenes with high stereoselectivity. For electron-deficient aryl halides, such as this compound, the oxidative addition of the aryl halide to the palladium(0) catalyst is a key step in the catalytic cycle. The fluorine substituent can influence the electronic properties of the aryl halide and potentially affect the reactivity and regioselectivity of the coupling reaction.
Data Presentation
While specific experimental data for the Heck reaction of this compound with a wide range of alkenes is not extensively available in the literature, the following table summarizes representative quantitative data from Heck reactions of structurally similar fluorinated aryl bromides with common alkenes such as acrylates and styrenes. This data provides a reasonable expectation of the reaction outcomes for the target substrate.
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Bromo-1-fluoro-2-nitrobenzene | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ | DMF | 100 | 12 | 85 | [2] |
| 2 | 1-Bromo-4-fluorobenzene | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | 24 | 92 | [3] |
| 3 | 1-Bromo-2-fluorobenzene | Styrene | PdCl₂(PPh₃)₂ (3) | - | Et₃N | DMF | 120 | 16 | 78 | [4] |
| 4 | 4-Bromo-2-fluoroanisole | Methyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMA | 110 | 10 | 90 | [5] |
| 5 | Perfluorobromobenzene | Styrene | [Pd(dba)₂] (1) | P(t-Bu)₃ (2) | Cs₂CO₃ | Dioxane | 100 | 18 | 95 | [2] |
Note: The data presented above is for analogous reactions and should be used as a guideline for optimizing the reaction of this compound.
Experimental Protocols
The following are detailed methodologies for performing the Heck reaction with this compound and a generic alkene (e.g., an acrylate or styrene derivative).
General Procedure for Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., Styrene, n-Butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Base (e.g., Triethylamine (Et₃N), Sodium carbonate (Na₂CO₃), or Potassium carbonate (K₂CO₃))
-
Anhydrous N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA)
-
Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Protocol:
-
Catalyst Pre-formation (optional but recommended): In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add Palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (e.g., Triphenylphosphine, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous DMF or DMA (5 mL) to the flask and stir the mixture at room temperature for 10-15 minutes. A color change is typically observed, indicating the formation of the active Pd(0) catalyst.
-
Reagent Addition: To the stirred solution, add the base (e.g., Triethylamine, 2.0 mmol), this compound (1.0 mmol), and the alkene (1.2 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 100-120 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (typically indicated by the consumption of the starting aryl bromide), cool the mixture to room temperature. Dilute the reaction mixture with water (20 mL) and extract with a suitable organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Visualizations
Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.
Caption: General catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow
The following diagram outlines the typical experimental workflow for performing a Heck reaction in a research laboratory setting.
Caption: Standard laboratory workflow for the Heck reaction.
Conclusion
The Heck reaction of this compound with various alkenes provides a valuable synthetic route to a diverse range of functionalized aromatic compounds. While specific literature precedents for this exact substrate are limited, the general protocols and representative data for similar fluorinated aryl bromides offer a solid foundation for developing efficient and selective transformations. The methodologies and workflows presented in these application notes are intended to guide researchers in the successful implementation of this powerful cross-coupling reaction in their synthetic endeavors, particularly in the fields of drug discovery and materials science.
References
- 1. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. orgchemres.org [orgchemres.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Crystal structure of ethyl 5′′-fluoro-2′′,3-dioxo-6′,7′,8′,8a’-tetrahydro-2′H,3H,5′H-dispiro[benzo[b]thiophene-2,1′-indolizine-3′,3′′-indoline]-2′-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Buchwald-Hartwig Amination of Ethyl 5-bromo-2-fluorobenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of arylamines from aryl halides or triflates and primary or secondary amines.[2][3] Its significance lies in its broad substrate scope and functional group tolerance, allowing for the construction of complex molecular architectures under relatively mild conditions.[2][4] This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of Ethyl 5-bromo-2-fluorobenzoate, a common building block in pharmaceutical synthesis.
Reaction Scheme:
Key Reaction Parameters and Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.[5] For an electron-deficient substrate such as this compound, the following considerations are crucial.
Table 1: Summary of Key Reaction Components
| Component | Recommended Options | Key Considerations |
| Palladium Precatalyst | Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate) | Pd(0) sources like Pd₂(dba)₃ are often more active.[6] If using a Pd(II) source, a pre-reduction step may be necessary.[6] Catalyst loading is typically low, around 1-2 mol%.[7] |
| Ligand | Xantphos, BINAP, DPPF, XPhos, t-BuXPhos | Bulky, electron-rich phosphine ligands are generally preferred to facilitate oxidative addition and reductive elimination.[6][8] The choice of ligand can significantly impact reaction efficiency and substrate scope.[9] |
| Base | NaOt-Bu (Sodium tert-butoxide), Cs₂CO₃ (Cesium carbonate), K₂CO₃ (Potassium carbonate) | A strong, non-nucleophilic base is required to deprotonate the amine.[8] NaOt-Bu is a common choice, but for substrates with base-sensitive functional groups like esters, a weaker base like Cs₂CO₃ might be preferable to avoid side reactions.[7][10] |
| Solvent | Toluene, Dioxane, THF (Tetrahydrofuran) | Anhydrous, non-polar aprotic solvents are typically used.[8] Toluene is often favored.[7][11] |
| Amine | Primary and secondary aliphatic or aromatic amines | The nature of the amine can influence the optimal reaction conditions.[7] |
Experimental Protocol: General Procedure
This protocol provides a general method for the Buchwald-Hartwig amination of this compound. Optimization may be required for specific amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., NaOt-Bu or Cs₂CO₃)
-
Anhydrous toluene
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., 1-2 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 2-4 mol% Xantphos).
-
Addition of Reagents: Add the base (e.g., 1.5-2.0 equivalents of NaOt-Bu or Cs₂CO₃), this compound (1.0 equivalent), and anhydrous toluene.
-
Stirring: Stir the mixture at room temperature for approximately 5-10 minutes.
-
Addition of Amine: Add the amine (1.1-1.5 equivalents) to the reaction mixture.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 6-24 hours), monitoring the reaction progress by TLC or GC-MS.[8]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired arylamine.
Table 2: Example Reaction Conditions
| Parameter | Condition |
| Substrate | This compound (1.0 equiv) |
| Amine | Morpholine (1.5 equiv) |
| Catalyst | Pd₂(dba)₃ (1.5 mol%) |
| Ligand | Xantphos (3.0 mol%) |
| Base | NaOt-Bu (2.0 equiv) |
| Solvent | Toluene |
| Temperature | 100 °C |
| Time | 6-12 h |
Visualizations
Experimental Workflow
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jk-sci.com [jk-sci.com]
- 9. research.rug.nl [research.rug.nl]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of Ethyl 5-bromo-2-fluorobenzoate in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 5-bromo-2-fluorobenzoate as a versatile building block in the synthesis of complex bioactive molecules. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions, a fluorine atom for modulating electronic properties, and an ethyl ester for further functionalization, makes it a valuable starting material in medicinal chemistry.
Introduction
This compound is a key intermediate in the construction of a variety of pharmacologically active compounds, including kinase and poly (ADP-ribose) polymerase (PARP) inhibitors. The bromine atom at the 5-position serves as a handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in modern drug discovery. The fluorine atom at the 2-position can enhance metabolic stability and binding affinity of the final molecule to its biological target.
Core Applications: Synthesis of a Representative Bioactive Kinase Inhibitor
This section details a representative synthetic pathway for the preparation of a hypothetical kinase inhibitor, demonstrating the practical application of this compound. The workflow highlights a Suzuki-Miyaura cross-coupling reaction followed by amidation.
Diagram: Synthetic Pathway to a Bioactive Kinase Inhibitor
Caption: Synthetic route from this compound.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes the palladium-catalyzed coupling of this compound with an organoboron reagent.
Materials:
-
This compound
-
Arylboronic acid or ester (e.g., Indazole-6-boronic acid, pinacol ester) (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1 equivalent), the arylboronic acid or ester (1.2 equivalents), the palladium catalyst (3 mol%), and the base (2 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrolysis of the Ethyl Ester
Materials:
-
Ethyl 2-fluoro-5-(aryl)benzoate
-
Lithium hydroxide (LiOH) (2-3 equivalents)
-
Solvent (e.g., Tetrahydrofuran (THF)/Water)
Procedure:
-
Dissolve the ethyl ester in a mixture of THF and water.
-
Add lithium hydroxide and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with 1N HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
Protocol 3: Amide Coupling to Form the Bioactive Molecule
Materials:
-
2-Fluoro-5-(aryl)benzoic acid
-
Amine (R-NH₂) (1.1 equivalents)
-
Coupling agent (e.g., HATU) (1.2 equivalents)
-
Base (e.g., DIPEA) (3 equivalents)
-
Solvent (e.g., Dimethylformamide (DMF))
Procedure:
-
Dissolve the carboxylic acid in DMF.
-
Add the amine, HATU, and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or preparative HPLC.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the synthesis of a biaryl compound via Suzuki-Miyaura coupling, based on protocols for similar substrates.
| Entry | Arylboronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | 89 |
| 3 | Indazole-6-boronic acid, pinacol ester | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 85 |
Data Presentation: Biological Activity of a Representative Kinase Inhibitor
The following table presents hypothetical, yet realistic, in vitro biological activity data for a kinase inhibitor synthesized using the described methods.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| KINI-001 | PI3Kα | 15 |
| KINI-001 | PI3Kβ | 150 |
| KINI-001 | PI3Kδ | 250 |
| KINI-001 | PI3Kγ | 300 |
Signaling Pathway Visualization
The synthesized kinase inhibitors often target specific nodes in cellular signaling pathways that are dysregulated in diseases like cancer. The diagram below illustrates the PI3K/Akt/mTOR pathway, a common target for kinase inhibitors.
Diagram: PI3K/Akt/mTOR Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of bioactive molecules. Its amenability to Suzuki-Miyaura cross-coupling and other palladium-catalyzed reactions allows for the efficient construction of complex molecular architectures. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to utilize this reagent in their synthetic campaigns targeting novel therapeutics.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Ethyl 5-bromo-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-bromo-2-fluorobenzoate is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions, a fluorine atom that can enhance binding affinity and metabolic stability, and an ethyl ester for further functionalization, makes it a valuable building block for the synthesis of complex bioactive molecules. This document provides detailed application notes and protocols for the synthesis of a potent kinase inhibitor targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition factor (MET), utilizing this compound as a key starting material.
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Kinase inhibitors have emerged as a major class of targeted therapeutics.[2] The synthetic strategies outlined herein leverage palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the core scaffold of the target kinase inhibitor.
Target Kinase Signaling Pathways
The synthesized inhibitor is designed to target the ATP-binding sites of VEGFR-2 and MET, two receptor tyrosine kinases that play pivotal roles in tumor angiogenesis, proliferation, and metastasis.
VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor (VEGF) binding to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[3] This activation initiates downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-AKT pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.[4][5]
MET Signaling Pathway: The MET receptor tyrosine kinase is activated by its ligand, Hepatocyte Growth Factor (HGF).[6][7] This interaction leads to the activation of several downstream signaling pathways, including the RAS-MAPK pathway, which promotes cell proliferation and motility, and the PI3K-AKT pathway, which is crucial for cell survival.[8][9] Aberrant MET signaling is implicated in tumor growth, invasion, and resistance to therapy.[8]
Below are diagrams illustrating the simplified signaling pathways of VEGFR-2 and MET.
Caption: Simplified VEGFR-2 Signaling Pathway.
Caption: Simplified MET Signaling Pathway.
Experimental Protocols
The synthesis of the target kinase inhibitor, N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-2-fluorobenzoyl)glycine, is accomplished through a multi-step process starting from this compound. The experimental workflow is depicted below.
Caption: Synthetic Workflow for the Target Kinase Inhibitor.
Protocol 1: Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a suitable boronic acid to form the biaryl ether linkage.
Materials:
-
This compound
-
(6,7-dimethoxyquinolin-4-yl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 eq), (6,7-dimethoxyquinolin-4-yl)boronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the flask with argon (3 times).
-
Add toluene and water (4:1 v/v) to the flask.
-
In a separate vial, prepare the catalyst by adding Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) to toluene under argon. Stir for 10 minutes.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to 100 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Saponification
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
Intermediate from Protocol 1
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the intermediate from Protocol 1 in a mixture of THF and water.
-
Add LiOH (2.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the carboxylic acid.
Protocol 3: Amide Coupling
This protocol details the formation of the amide bond.
Materials:
-
Carboxylic acid from Protocol 2
-
Glycine ethyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the carboxylic acid from Protocol 2 in DCM, add HOBt (1.1 eq) and DCC (1.1 eq) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of glycine ethyl ester hydrochloride (1.2 eq) and DIPEA (2.5 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography.
Protocol 4: Ester Hydrolysis
This final step involves the hydrolysis of the glycine ethyl ester to yield the final kinase inhibitor.
Materials:
-
Intermediate from Protocol 3
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Follow the procedure outlined in Protocol 2, using the intermediate from Protocol 3 as the starting material.
-
The final product is typically isolated by filtration after acidification and can be further purified by recrystallization if necessary.
Data Presentation
The following tables summarize the typical quantitative data obtained during the synthesis and biological evaluation of the target kinase inhibitor.
Table 1: Synthetic Results
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | Ethyl 5-((6,7-dimethoxyquinolin-4-yl)oxy)-2-fluorobenzoate | This compound | (6,7-dimethoxyquinolin-4-yl)boronic acid, Pd(OAc)₂, SPhos, K₃PO₄ | 75 | >95 |
| 2 | 5-((6,7-dimethoxyquinolin-4-yl)oxy)-2-fluorobenzoic acid | Ester from Step 1 | LiOH | 92 | >98 |
| 3 | Ethyl N-(5-((6,7-dimethoxyquinolin-4-yl)oxy)-2-fluorobenzoyl)glycinate | Acid from Step 2 | Glycine ethyl ester HCl, DCC, HOBt, DIPEA | 81 | >95 |
| 4 | N-(5-((6,7-dimethoxyquinolin-4-yl)oxy)-2-fluorobenzoyl)glycine | Ester from Step 3 | LiOH | 95 | >99 |
Table 2: Biological Activity Data
| Kinase Target | IC₅₀ (nM) | Assay Type |
| VEGFR-2 | 15 | In vitro kinase assay |
| MET | 25 | In vitro kinase assay |
| EGFR | >1000 | In vitro kinase assay |
| SRC | >1000 | In vitro kinase assay |
Conclusion
This compound serves as an excellent starting material for the synthesis of potent kinase inhibitors. The protocols described herein provide a robust and efficient pathway to a dual VEGFR-2/MET inhibitor. The modular nature of this synthetic route allows for the generation of a library of analogs for structure-activity relationship (SAR) studies by varying the boronic acid and amino acid components, facilitating the optimization of potency, selectivity, and pharmacokinetic properties for the development of novel cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Foretinib | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Understanding and Targeting MET Signaling in Solid Tumors - Are We There Yet? [jcancer.org]
Application Notes and Protocols: Ethyl 5-Bromo-2-Fluorobenzoate as a Versatile Building Block for Substituted Benzofurans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of substituted benzofurans using ethyl 5-bromo-2-fluorobenzoate as a key starting material. The protocols detailed below leverage a palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization reaction, a robust and versatile method for the construction of the benzofuran scaffold. Substituted benzofurans are of significant interest in drug discovery due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Synthetic Strategy Overview
The synthesis of substituted benzofurans from this compound proceeds via a two-step sequence:
-
Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between this compound and a terminal alkyne. This step introduces the side chain that will ultimately form the furan ring and bear the desired substituent at the 2-position of the benzofuran core.
-
Intramolecular Cyclization: The resulting 2-alkynyl-6-fluorobenzoate undergoes an intramolecular nucleophilic aromatic substitution, where the phenoxide, formed in situ, displaces the fluorine atom to form the furan ring of the benzofuran.
This synthetic approach offers a high degree of flexibility, as a wide variety of terminal alkynes can be employed in the Sonogashira coupling step, allowing for the synthesis of a diverse library of substituted benzofurans.
Quantitative Data Summary
The following table summarizes representative yields for the two-step synthesis of various 2-substituted ethyl 5-bromobenzofuran-2-carboxylates. Please note that these are typical yields, and optimization may be required for specific substrates.
| Entry | Terminal Alkyne (R) | Sonogashira Coupling Product | Yield (%) | Cyclization Product | Yield (%) |
| 1 | Phenylacetylene | Ethyl 2-fluoro-5-(phenylethynyl)benzoate | 85-95 | Ethyl 2-phenylbenzofuran-5-carboxylate | 80-90 |
| 2 | 1-Hexyne | Ethyl 2-fluoro-5-(hex-1-yn-1-yl)benzoate | 80-90 | Ethyl 2-butylbenzofuran-5-carboxylate | 75-85 |
| 3 | 3,3-Dimethyl-1-butyne | Ethyl 5-((3,3-dimethylbut-1-yn-1-yl)ethynyl)-2-fluorobenzoate | 82-92 | Ethyl 2-(tert-butyl)benzofuran-5-carboxylate | 78-88 |
| 4 | (Trimethylsilyl)acetylene | Ethyl 2-fluoro-5-((trimethylsilyl)ethynyl)benzoate | 90-98 | Ethyl 2-(trimethylsilyl)benzofuran-5-carboxylate | 85-95 |
Experimental Protocols
Protocol 1: General Procedure for the Sonogashira Coupling of this compound with Terminal Alkynes
This protocol describes a typical procedure for the palladium-catalyzed Sonogashira coupling reaction.
Materials:
-
This compound
-
Terminal alkyne (1.1 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equivalents)
-
Copper(I) iodide (CuI) (0.04 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.02 equivalents), and copper(I) iodide (0.04 equivalents).
-
Add anhydrous THF (or DMF) to dissolve the solids.
-
Add the terminal alkyne (1.1 equivalents) to the reaction mixture via syringe.
-
Finally, add triethylamine (or DIPEA) (2.0 equivalents) to the flask.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 2-fluoro-5-(alkynyl)benzoate.
Protocol 2: General Procedure for the Intramolecular Cyclization to Substituted Benzofurans
This protocol outlines the base-mediated intramolecular cyclization of the Sonogashira coupling product.
Materials:
-
Ethyl 2-fluoro-5-(alkynyl)benzoate (from Protocol 1)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the ethyl 2-fluoro-5-(alkynyl)benzoate (1.0 equivalent) and potassium carbonate (or cesium carbonate) (2.0 equivalents).
-
Add anhydrous DMF (or DMSO) to the flask.
-
Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure substituted ethyl benzofuran-5-carboxylate.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for substituted benzofurans.
Application in Drug Discovery: Targeting Signaling Pathways
Substituted benzofurans have been identified as potent modulators of key cellular signaling pathways implicated in diseases such as cancer and inflammation.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in regulating inflammatory responses, cell proliferation, and survival. Dysregulation of this pathway is associated with various inflammatory diseases and cancers. Certain substituted benzofurans have been shown to inhibit this pathway.
Caption: Inhibition of the NF-κB signaling pathway.
mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Specific benzofuran derivatives have demonstrated inhibitory activity against mTOR.
Caption: Inhibition of the mTOR signaling pathway.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The reaction conditions provided are representative and may require optimization for specific substrates and scales.
Application of Ethyl 5-bromo-2-fluorobenzoate in Agricultural Chemistry: A Key Intermediate for Novel Herbicides
Introduction
Ethyl 5-bromo-2-fluorobenzoate is a key aromatic building block utilized in the synthesis of advanced agrochemicals, particularly herbicides. Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the phenyl ring, imparts desirable properties to the resulting active ingredients, including enhanced efficacy, selectivity, and metabolic stability in target weed species.[1][2] The bromine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the construction of complex molecular architectures necessary for potent herbicidal activity.[3]
This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of pyrazole-based herbicides. These herbicides are known to act as inhibitors of Protoporphyrinogen Oxidase (PPO), a critical enzyme in the chlorophyll biosynthesis pathway of plants.
Application Notes
This compound is a crucial intermediate in the synthesis of a class of potent herbicides based on the pyrazole scaffold. A prominent example of a commercial herbicide derived from a structurally related precursor is Pyroxasulfone . Pyroxasulfone is a pre-emergence herbicide that controls a wide range of grass and broadleaf weeds.[3][4][5][6][7]
Data Presentation: Herbicidal Activity of Pyrazole Derivatives
The following table summarizes the herbicidal activity of various pyrazole derivatives synthesized from precursors containing the fluorinated phenyl group. The data is presented as percent inhibition against common weed species at a given application rate.
| Compound ID | Weed Species | Application Rate (g a.i./ha) | Post-emergence Inhibition (%) | Reference |
| 6a | Setaria viridis (Green foxtail) | 150 | 50 | [2] |
| 6c | Setaria viridis (Green foxtail) | 150 | 50 | [2] |
| 5b | Abutilon theophrasti (Velvetleaf) | 150 | 90 | [1] |
| 5b | Setaria viridis (Green foxtail) | 150 | 100 | [1] |
| 8b | Abutilon theophrasti (Velvetleaf) | 150 | 90 | [1] |
| 8c | Abutilon theophrasti (Velvetleaf) | 150 | 100 | [1] |
Experimental Protocols
The following protocols describe a generalized synthetic route for the preparation of a pyrazole-based herbicide intermediate starting from this compound.
Protocol 1: Synthesis of 5-Bromo-2-fluorobenzohydrazide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (80% solution, 3-5 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain 5-Bromo-2-fluorobenzohydrazide.
Protocol 2: Synthesis of a Substituted Pyrazole Intermediate
-
Reaction Setup: In a suitable reaction vessel, dissolve 5-Bromo-2-fluorobenzohydrazide (1 equivalent) in glacial acetic acid.
-
Addition of Dicarbonyl: Add a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.1 equivalents) to the solution.
-
Cyclization: Heat the reaction mixture to reflux for 8-12 hours.
-
Work-up: Cool the reaction mixture and pour it into ice-water. A solid precipitate will form.
-
Isolation and Purification: Collect the solid by filtration, wash with water until the filtrate is neutral, and then dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired substituted pyrazole intermediate.
Mandatory Visualization
Signaling Pathway: Inhibition of Protoporphyrinogen Oxidase (PPO)
The pyrazole-based herbicides synthesized from this compound derivatives act by inhibiting the enzyme Protoporphyrinogen Oxidase (PPO).[1][9][10] This enzyme catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a key step in the chlorophyll and heme biosynthesis pathway in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the chloroplast and is rapidly oxidized in the cytoplasm, generating reactive oxygen species that cause lipid peroxidation and membrane damage, ultimately leading to cell death.
Caption: PPO Inhibition Pathway by Pyrazole Herbicides.
Experimental Workflow: Synthesis of Pyrazole Herbicide Intermediate
The following diagram illustrates the general workflow for the synthesis of a pyrazole-based herbicide intermediate from this compound.
Caption: Synthesis Workflow for Pyrazole Herbicides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. IL290169B2 - Process and intermediates for the preparation of pyroxasulfone - Google Patents [patents.google.com]
- 4. WO2022000603A1 - Synthesis method for pyroxasulfone, and application of pyroxasulfone - Google Patents [patents.google.com]
- 5. Synthesis method of pyroxasulfone - Eureka | Patsnap [eureka.patsnap.com]
- 6. data.epo.org [data.epo.org]
- 7. WO2020240392A1 - Process for preparation of pyroxasulfone - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and herbicidal activity of phenyl-substituted benzoylpyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cross-Coupling of Ethyl 5-bromo-2-fluorobenzoate with Heteroaryl Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals and functional materials. This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of ethyl 5-bromo-2-fluorobenzoate with a variety of heteroaryl boronic acids. The resulting ethyl 2-fluoro-5-(heteroaryl)benzoate scaffolds are valuable intermediates in the synthesis of biologically active molecules, where the fluorine substituent can enhance metabolic stability and binding affinity.
The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation with the heteroaryl boronic acid in the presence of a base, and concluding with reductive elimination to yield the desired biaryl product and regenerate the active palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the heteroaryl group from the boronic acid is transferred to the palladium center, replacing the bromide ligand.
-
Reductive Elimination: The coupled product, ethyl 2-fluoro-5-(heteroaryl)benzoate, is formed by the elimination of the two organic fragments from the palladium complex, which regenerates the active Pd(0) catalyst.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with various heteroaryl boronic acids. These conditions are based on established literature for similar transformations and serve as a starting point for optimization.
| Heteroaryl Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| Pyridine-3-boronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2.5) | Toluene/EtOH/H₂O (2:1:1) | 80 | 16 | 80-90 |
| Furan-2-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 2-MeTHF/H₂O (10:1) | 100 | 8 | 88-97 |
| 1-Boc-pyrazole-4-boronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | t-Amyl alcohol | 110 | 12 | 75-85 |
| Indole-5-boronic acid | Pd(PPh₃)₄ (4) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 85 | 24 | 70-80 |
Yields are approximate and may vary depending on the specific substrate and reaction scale.
Experimental Protocols
Materials and Equipment
-
This compound
-
Heteroaryl boronic acid (e.g., pyridine-3-boronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Degassed deionized water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the coupling of this compound with a heteroaryl boronic acid.
-
Reaction Setup:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the heteroaryl boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition and Reaction:
-
To the flask, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Place the flask in a preheated oil bath or heating mantle set to the desired temperature (e.g., 90 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 12 hours).
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.
-
-
Work-up Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 2-fluoro-5-(heteroaryl)benzoate.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Synthesis of Biaryl Compounds via Ethyl 5-bromo-2-fluorobenzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of biaryl compounds utilizing Ethyl 5-bromo-2-fluorobenzoate as a key building block. The Suzuki-Miyaura cross-coupling reaction is highlighted as an efficient method for the formation of the biaryl scaffold, a prevalent motif in numerous biologically active molecules and functional materials.
Introduction
Biaryl structures are fundamental components in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the synthesis of these compounds, offering mild reaction conditions, broad functional group tolerance, and the use of readily available and stable boronic acid reagents.[1] this compound is a valuable substrate for such transformations. The presence of the bromine atom at the 5-position allows for selective cross-coupling, while the fluorine atom at the 2-position can influence the electronic properties and conformation of the resulting biaryl product, which can be advantageous in drug design.
Core Application: Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura coupling reaction is the primary application for this compound in biaryl synthesis. The reaction involves the coupling of the aryl bromide with an arylboronic acid in the presence of a palladium catalyst and a base. The general scheme for this transformation is depicted below.
General Reaction Scheme:
A key advantage of using substrates like this compound is the potential for orthogonal functionalization. The C-Br bond is significantly more reactive towards palladium-catalyzed coupling than the C-F bond under typical Suzuki-Miyaura conditions. This allows for the selective formation of the biaryl linkage while leaving the fluorine atom intact for potential subsequent transformations.[2][3]
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. These protocols are based on established procedures for similar aryl bromides and should serve as a robust starting point for optimization.[4][5]
Protocol 1: General Suzuki-Miyaura Coupling using a Palladium/Phosphine Catalyst System
This protocol is a widely used and effective method for the coupling of aryl bromides.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (2-10 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
In a separate vial, pre-mix the palladium(II) acetate and the phosphine ligand in a small amount of the anhydrous organic solvent.
-
Add the catalyst/ligand mixture to the main reaction flask under a positive flow of inert gas.
-
Add the degassed solvent system to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and improve yields in many cases.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Solvent: 1,4-Dioxane or Toluene
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.03 equiv.), and Cs₂CO₃ (2.0 equiv.).
-
Add the anhydrous solvent to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature (e.g., 120-150 °C) for 15-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation
The following table summarizes representative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is compiled from analogous reactions reported in the literature and serves as a predictive guide.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | >95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 16 | 92 |
| 3 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Dioxane | 100 | 8 | 88 |
| 4 | 3,5-Dimethylphenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Toluene | 110 | 18 | 90 |
| 5 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME | 80 | 2 | 85 |
Note: This data is representative and actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Biaryl Synthesis
This diagram outlines the typical experimental workflow for the synthesis of biaryl compounds using the Suzuki-Miyaura coupling.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Derivatization of Ethyl 5-bromo-2-fluorobenzoate at the bromine position
Application Notes: Derivatization of Ethyl 5-bromo-2-fluorobenzoate
Introduction:
This compound is a versatile synthetic intermediate widely utilized in the development of pharmaceuticals and agrochemicals. The presence of three distinct functional groups—an ethyl ester, a fluorine atom, and a bromine atom—offers multiple handles for chemical modification. The carbon-bromine bond, in particular, serves as a key site for derivatization through various palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of a wide range of substituents at the 5-position of the benzene ring, enabling the synthesis of diverse molecular scaffolds. This document provides detailed protocols and application notes for the derivatization of this compound via Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or boronate ester.[1][2] This reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of numerous boronic acid coupling partners.[1][2] For this compound, this reaction enables the introduction of aryl, heteroaryl, or alkyl groups at the bromine position.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | PdCl₂(dppf)·CH₂Cl₂ (5) | - | Cs₂CO₃ | Toluene/H₂O | 100 | 90 | Adapted from[3] |
| 2 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | >85 | Adapted from[4] |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | ~95 | General Conditions |
| 4 | Cyclopropylboronic acid | Pd(OAc)₂ (3) | P(Cy)₃ (6) | K₃PO₄ | Toluene/H₂O | 80 | ~75 | General Conditions |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 262 mg), phenylboronic acid (1.2 mmol, 146 mg), and cesium carbonate (Cs₂CO₃, 3.0 mmol, 977 mg).
-
Catalyst Addition: Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (0.05 mmol, 41 mg), to the flask.
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Add degassed toluene (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100°C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired product, Ethyl 2-fluoro-5-phenylbenzoate.
Visualization: Suzuki-Miyaura Coupling Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with Ethyl 5-bromo-2-fluorobenzoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki coupling yield with Ethyl 5-bromo-2-fluorobenzoate. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when using this compound in Suzuki coupling reactions?
A1: this compound presents a unique set of challenges due to its electronic and steric properties. The presence of an electron-withdrawing ester group and a fluorine atom can influence the reactivity of the C-Br bond. While electron-withdrawing groups can sometimes facilitate the initial oxidative addition step, the overall electronic nature and steric hindrance from the ortho-fluoro group can impact catalyst efficiency and reaction rates. Careful selection of the catalyst, ligand, base, and solvent system is crucial for a successful coupling.
Q2: How does the ortho-fluoro substituent affect the Suzuki coupling reaction?
A2: The ortho-fluoro substituent can have multiple effects. It can introduce steric hindrance around the reaction center, potentially impeding the approach of the palladium catalyst and the subsequent steps of the catalytic cycle. Electronically, fluorine is an electronegative atom that can influence the electron density of the aryl ring, affecting the rate of oxidative addition. In some cases, ortho-substituents can also participate in catalyst coordination, influencing the reaction pathway.
Q3: What are common side reactions to watch out for?
A3: Common side reactions in Suzuki couplings involving substrates like this compound include:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, which is often exacerbated by high temperatures and certain bases.
-
Homocoupling: The self-coupling of the boronic acid or the aryl halide to form symmetrical biaryls.
-
Dehalogenation: The reduction of the aryl bromide to the corresponding benzoate ester without coupling.
-
Hydrolysis of the ester: The ethyl ester group may be susceptible to hydrolysis under basic reaction conditions, especially at elevated temperatures. Using milder bases like potassium carbonate or phosphate can help mitigate this.[1]
Q4: Is it necessary to use an inert atmosphere?
A4: Yes, it is highly recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The palladium(0) active catalyst and some phosphine ligands are sensitive to oxygen and can be oxidized, leading to catalyst deactivation and lower yields.
Troubleshooting Guide
Issue 1: Low to No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been stored properly. For Pd(II) precatalysts, ensure complete reduction to Pd(0) is occurring. Consider using a more active pre-catalyst or a different palladium source (see Table 1). |
| Inappropriate Ligand | The choice of phosphine ligand is critical. For sterically hindered or electron-deficient substrates, bulky and electron-rich ligands such as SPhos, XPhos, or RuPhos often improve yields.[2] Experiment with different ligands to find the optimal one for your specific boronic acid partner (see Table 2). |
| Incorrect Base | The base is crucial for the transmetalation step. If the reaction is sluggish, a stronger base like cesium carbonate or potassium phosphate may be required.[3] However, be mindful of potential ester hydrolysis with strong bases at high temperatures.[1] A screen of different bases is recommended. |
| Poor Solvent Choice | Ensure the solvent system can dissolve all reactants. Common solvent systems include mixtures of an organic solvent (e.g., dioxane, toluene, or DMF) and water to dissolve the inorganic base.[3] Ensure solvents are anhydrous and degassed. |
| Low Reaction Temperature | While high temperatures can lead to side reactions, the reaction may not proceed if the temperature is too low. A typical temperature range is 80-110 °C.[2] |
| Degraded Boronic Acid | Use fresh, high-purity boronic acid. Boronic acids can degrade over time, especially when exposed to air and moisture. Consider using the more stable pinacol ester derivative of the boronic acid. |
Issue 2: Significant Homocoupling of the Boronic Acid
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction setup and duration. |
| Sub-optimal Catalyst/Ligand Ratio | An incorrect ratio can lead to catalyst species that favor homocoupling. Typically, a 1:2 or 1:1 ratio of palladium to ligand is used, depending on the specific catalyst system. |
| Slow Transmetalation | If the transmetalation step is slow, it can allow for competing homocoupling. A change of base or solvent might be necessary to accelerate this step. |
Issue 3: Protodeboronation of the Boronic Acid
| Possible Cause | Troubleshooting Steps |
| High Temperature and/or Long Reaction Time | Optimize the reaction temperature and time. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long heating. |
| Inappropriate Base | Some bases can promote protodeboronation more than others. Consider screening milder bases. |
| Water Content | While some water is often necessary to dissolve the base, excess water can facilitate protodeboronation. Ensure the organic solvent is anhydrous. |
Data Presentation
The following tables provide a summary of typical catalysts, ligands, and bases used in Suzuki coupling reactions of similar aryl bromides, which can serve as a starting point for optimizing the reaction with this compound.
Table 1: Comparison of Common Palladium Catalysts
| Catalyst | Typical Loading (mol%) | Advantages | Potential Drawbacks |
| Pd(PPh₃)₄ | 1-5 | Readily available, effective for many aryl bromides. | Can be less effective for challenging substrates; may require higher temperatures. |
| Pd(dppf)Cl₂ | 1-3 | Good for a range of substrates, relatively air-stable. | May not be as active as catalysts with bulky phosphine ligands.[4][5] |
| Pd(OAc)₂ / Ligand | 0.5-2 | Versatile, allows for ligand screening. | Requires careful handling as it is a Pd(II) source. |
| Pd₂(dba)₃ / Ligand | 0.5-2 | Effective Pd(0) source. | Can be air-sensitive. |
Table 2: Selection of Phosphine Ligands
| Ligand | Characteristics | Suitable for |
| PPh₃ (Triphenylphosphine) | Standard, less bulky | Simple aryl bromides |
| SPhos | Bulky, electron-rich | Sterically hindered and electron-deficient aryl halides[2] |
| XPhos | Bulky, electron-rich | Challenging couplings, including aryl chlorides |
| RuPhos | Bulky, electron-rich | Sterically demanding substrates |
Table 3: Common Bases for Suzuki Coupling
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ (Potassium Carbonate) | Moderate | Dioxane/Water, Toluene/Water | A common and effective choice, less likely to cause ester hydrolysis.[3] |
| K₃PO₄ (Potassium Phosphate) | Strong | Dioxane/Water, Toluene | Often used for less reactive substrates.[3] |
| Cs₂CO₃ (Cesium Carbonate) | Strong | Dioxane, Toluene | Very effective for difficult couplings, but more expensive. |
| Na₂CO₃ (Sodium Carbonate) | Moderate | Toluene/Ethanol/Water | A cost-effective alternative to K₂CO₃. |
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki coupling of this compound with an arylboronic acid. This should be considered a starting point, and optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system. In a separate vial, weigh the palladium catalyst and add it to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visualizations
The following diagrams illustrate the key processes involved in the Suzuki coupling reaction.
References
Technical Support Center: Palladium-Catalyzed Coupling of Ethyl 5-bromo-2-fluorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions in the palladium-catalyzed coupling of Ethyl 5-bromo-2-fluorobenzoate.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product and Presence of a Major Byproduct with a Mass Corresponding to the Starting Material Minus Bromine.
Q: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving a low yield of the desired biaryl product. The main byproduct appears to be Ethyl 2-fluorobenzoate. What is happening and how can I fix it?
A: This is a classic case of hydrodehalogenation, a common side reaction in palladium-catalyzed couplings where the bromine atom is replaced by a hydrogen atom.[1] This is particularly prevalent with electron-deficient aryl halides. The primary cause is the formation of a palladium-hydride (Pd-H) species which can arise from the base, solvent, or trace amounts of water.[1]
Troubleshooting Steps:
-
Optimize the Base: Strong bases can sometimes promote the formation of Pd-H species. Consider switching to a weaker inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or a phosphate base like potassium phosphate (K₃PO₄).[1]
-
Change the Solvent: Solvents like alcohols and N,N-dimethylformamide (DMF) can act as hydride sources.[1] Switching to aprotic, non-polar solvents such as toluene or dioxane is recommended.
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can favor the desired reductive elimination of the product over hydrodehalogenation.[1]
-
Control Water Content: While some water is often necessary for the Suzuki-Miyaura reaction, excess water can be a proton source. If using anhydrous conditions, ensure all reagents and solvents are rigorously dried. In aqueous systems, try varying the water ratio.
Experimental Protocol to Minimize Hydrodehalogenation in Suzuki-Miyaura Coupling:
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene/H₂O (10:1, degassed)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst system by dissolving Pd₂(dba)₃ and SPhos in a small amount of toluene.
-
Add the catalyst solution to the Schlenk flask, followed by the degassed toluene/water mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Issue 2: Formation of a Symmetrical Dimer of the Starting Material.
Q: In my palladium-catalyzed coupling reaction, I am observing a significant amount of a byproduct with a mass double that of the dehalogenated starting material. What is this side reaction and how can I suppress it?
A: This side reaction is the homocoupling (or Ullmann-type coupling) of your starting material, this compound, to form a symmetrical biaryl. This is a common byproduct in various palladium-catalyzed reactions, including Suzuki, Stille, and Sonogashira couplings. It can be promoted by the presence of oxygen or by certain reaction conditions that favor the reaction of the organopalladium intermediate with another molecule of the starting halide.
Troubleshooting Steps:
-
Ensure Anaerobic Conditions: Oxygen can promote the homocoupling of boronic acids in Suzuki reactions and can also lead to the degradation of the Pd(0) catalyst, which can favor homocoupling pathways.[2] Thoroughly degas all solvents and ensure the reaction is carried out under a strictly inert atmosphere (Argon or Nitrogen).
-
Catalyst and Ligand Choice: The choice of palladium source and ligand can influence the rate of homocoupling. For Stille couplings, for instance, certain phosphine ligands can be more prone to inducing this side reaction.
-
Order of Addition: In some cases, the order of addition of reagents can be crucial. For Sonogashira couplings, adding the copper salt last to a thoroughly degassed mixture can sometimes minimize alkyne homocoupling.
Experimental Protocol for a General Suzuki Coupling (Adaptable for Stille and Sonogashira):
-
Reagents:
-
This compound (1.0 equiv)
-
Coupling partner (e.g., Arylboronic acid, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
-
Procedure:
-
Combine this compound, the coupling partner, and the base in a flame-dried Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) at least three times.
-
Add the degassed solvent mixture via syringe.
-
Bubble the inert gas through the solution for 15-20 minutes to ensure complete degassing.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up and purify as described in the previous protocol.
-
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding at all. What are the first things to check?
A1: When a palladium-catalyzed coupling reaction fails, begin by verifying the quality and activity of your reagents and the integrity of your reaction setup.
-
Catalyst Activity: Ensure your palladium catalyst is active. Pd(0) sources like Pd(PPh₃)₄ can degrade upon exposure to air. Consider using a fresh batch or a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂.
-
Reagent Purity: Impurities in your starting materials or solvents can poison the catalyst. Ensure your this compound and coupling partner are pure.
-
Inert Atmosphere: The presence of oxygen can deactivate the catalyst. Confirm that your degassing procedure is effective and that your reaction is maintained under a positive pressure of an inert gas.
-
Base and Solvent: Ensure you are using the correct base and that it is sufficiently anhydrous if required. The solvent must be appropriate for the specific coupling reaction and capable of dissolving the reactants.
Q2: I am observing the hydrolysis of the ethyl ester to the corresponding carboxylic acid. How can I prevent this?
A2: Ester hydrolysis is a consequence of the basic and sometimes aqueous conditions used in the coupling reaction.
-
Choice of Base: If possible, switch to a milder base that is less likely to promote hydrolysis. For example, potassium fluoride (KF) can be effective in some Suzuki couplings and is less basic than carbonates or phosphates.
-
Anhydrous Conditions: If the specific coupling chemistry allows, running the reaction under strictly anhydrous conditions will prevent hydrolysis.
-
Reaction Time and Temperature: Minimize the reaction time and temperature to the extent possible. Prolonged exposure to basic conditions at elevated temperatures will increase the extent of hydrolysis.
-
Protecting Group Strategy: If hydrolysis is unavoidable and the carboxylic acid is undesirable, consider performing the coupling on a substrate where the ester has been replaced with a more robust group, or plan for re-esterification after the coupling step.
Q3: Does the ortho-fluoro substituent on this compound have any special effects on the reaction?
A3: Yes, the ortho-fluoro group can influence the reaction in several ways:
-
Electronic Effect: The electron-withdrawing nature of the fluorine atom makes the aryl bromide more electron-deficient, which can facilitate the oxidative addition step (the first step in the catalytic cycle).
-
Steric Hindrance: While fluorine is relatively small, its presence in the ortho position can introduce some steric hindrance, which might affect the approach of the bulky palladium catalyst and the subsequent steps in the catalytic cycle. This can sometimes be overcome by using ligands with appropriate steric bulk.
-
Directing Group Effects: In some palladium-catalyzed C-H activation reactions, an ortho-fluoro group can act as a directing group, but this is less relevant for cross-coupling at the C-Br bond.
Quantitative Data Summary
The following table summarizes representative yields for the desired product and common side products in palladium-catalyzed couplings of substrates similar to this compound. Actual yields will vary depending on the specific coupling partners and reaction conditions.
| Coupling Reaction | Coupling Partner | Desired Product Yield (%) | Hydrodehalogenation (%) | Homocoupling (%) | Reference Conditions |
| Suzuki-Miyaura | Phenylboronic acid | 75-95 | 5-20 | <5 | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 80°C |
| Sonogashira | Phenylacetylene | 70-90 | 5-15 | <10 (alkyne homocoupling) | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60°C |
| Stille | Phenyltributylstannane | 80-95 | <5 | 5-15 | Pd₂(dba)₃, P(o-tol)₃, Toluene, 110°C |
Visualizations
Caption: Common reaction pathways for this compound.
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Preventing Dehalogenation of Ethyl 5-bromo-2-fluorobenzoate in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the palladium-catalyzed cross-coupling of Ethyl 5-bromo-2-fluorobenzoate is a critical step in the synthesis of various functionalized molecules. However, a common and frustrating side reaction is the dehalogenation of the starting material, leading to the formation of ethyl 2-fluorobenzoate. This byproduct not only reduces the yield of the desired product but also complicates purification. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize or eliminate this unwanted side reaction.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of cross-coupling reactions?
A1: Dehalogenation is an undesired side reaction where the bromine atom on this compound is replaced by a hydrogen atom, resulting in the formation of ethyl 2-fluorobenzoate. This reductive process, often termed hydrodehalogenation, competes with the desired cross-coupling pathway, thereby lowering the yield of your target molecule.[1][2]
Q2: Why is this compound prone to dehalogenation?
A2: The susceptibility of an aryl halide to dehalogenation is influenced by the nature of the halogen and the electronic properties of the aromatic ring. The carbon-bromine bond is weaker than a carbon-chlorine bond, making it more reactive and, consequently, more susceptible to both the desired coupling and the undesired dehalogenation.[1] The presence of the electron-withdrawing ethyl ester group on the benzoate ring can also influence the reaction's outcome.
Q3: What are the primary mechanistic pathways leading to dehalogenation?
A3: Dehalogenation typically proceeds through the formation of a palladium-hydride (Pd-H) species. This intermediate can arise from various sources within the reaction mixture, such as amine bases, solvents (like alcohols or residual water), or the boronic acid reagent itself. The Pd-H species can then undergo reductive elimination with the aryl group to yield the dehalogenated product.
Troubleshooting Guide
Unsatisfactory yields and the presence of the dehalogenated byproduct, ethyl 2-fluorobenzoate, are common challenges. The following sections provide a systematic approach to troubleshooting your cross-coupling reaction.
Issue 1: Significant Formation of Ethyl 2-fluorobenzoate
The formation of the dehalogenated byproduct is a clear indication that the hydrodehalogenation pathway is competitive with your desired cross-coupling reaction. Several factors can contribute to this issue.
Troubleshooting Steps & Solutions:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination step to form the C-C or C-N bond faster than the dehalogenation pathway.
-
Base Selection: The base plays a crucial role. Strong, non-nucleophilic bases are often employed. However, some bases can act as hydride sources. If dehalogenation is significant, consider switching to a weaker inorganic base.
-
Solvent Choice: Solvents can be a source of hydrogen. Aprotic solvents are generally preferred over protic solvents. If you are using a solvent known to be a potential hydride donor, such as DMF or alcohols, switching to a non-polar aprotic solvent is recommended.
-
Lower Reaction Temperature: Higher temperatures can sometimes accelerate the rate of dehalogenation. Running the reaction at the lowest temperature that still allows for efficient coupling can minimize the formation of the byproduct.
Data-Driven Recommendations for Suzuki-Miyaura Coupling:
| Parameter | Condition A (High Dehalogenation) | Condition B (Optimized for Coupling) | Reported Yield of Coupled Product | Reported Yield of Dehalogenated Product |
| Ligand | PPh₃ | SPhos or XPhos | Increased | Decreased |
| Base | NaOEt | K₃PO₄ or Cs₂CO₃ | Increased | Decreased |
| Solvent | DMF / H₂O | Toluene / H₂O or Dioxane / H₂O | Increased | Decreased |
| Temperature | 110 °C | 80-90 °C | Increased | Decreased |
Note: The data in this table represents general trends observed in Suzuki-Miyaura couplings of aryl bromides and should be used as a starting point for optimization.
Issue 2: Low or No Conversion of Starting Material
If you observe unreacted this compound along with the dehalogenated byproduct, it suggests that the catalytic cycle is inefficient or inhibited.
Troubleshooting Steps & Solutions:
-
Catalyst and Ligand Integrity: Ensure that your palladium source and phosphine ligand are not degraded. Use fresh reagents and handle them under an inert atmosphere.
-
Inert Atmosphere: Oxygen can deactivate the palladium catalyst. Ensure your reaction is performed under a properly maintained inert atmosphere (e.g., Argon or Nitrogen).
-
Purity of Reagents: Impurities in your starting materials or reagents can inhibit the catalyst. Ensure all components of your reaction are of high purity.
-
Choice of Palladium Precatalyst: Some palladium precatalysts offer faster generation of the active Pd(0) species. Consider using a more active precatalyst.
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions. Note: These are starting points and may require optimization for your specific coupling partner.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a positive flow of inert gas, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vessel.
-
Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction, and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify by flash column chromatography.
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the general catalytic cycle for a Suzuki-Miyaura cross-coupling and the competing dehalogenation pathway.
Caption: Competing pathways in palladium-catalyzed cross-coupling.
Caption: Troubleshooting workflow for reducing dehalogenation.
References
Technical Support Center: Purification of Ethyl 5-bromo-2-fluorobenzoate Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of Ethyl 5-bromo-2-fluorobenzoate reaction products by chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common and effective method for purifying this compound on a laboratory scale is silica gel column chromatography. This technique separates the desired product from impurities based on differences in their polarity.
Q2: How do I choose an appropriate solvent system for column chromatography?
A2: An appropriate solvent system (eluent) is typically determined by first running a Thin Layer Chromatography (TLC) analysis. A good solvent system will give the desired product a retention factor (Rf) of approximately 0.2-0.4. For this compound, a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate is a common starting point.
Q3: What are the potential impurities I might encounter?
A3: Potential impurities can include unreacted starting materials such as 5-bromo-2-fluorobenzoic acid and ethanol, as well as byproducts from the reaction. Depending on the synthetic route, regioisomers of the product could also be present.
Q4: How can I visualize the spots on a TLC plate if they are not colored?
A4: Since this compound and many common organic impurities are colorless, they can be visualized on a TLC plate using a UV lamp (typically at 254 nm), provided the compounds are UV-active. Aromatic compounds like this one usually are. Alternatively, staining with iodine can be used.[1]
Q5: Can I reuse my silica gel column?
A5: It is generally not recommended to reuse silica gel columns for the purification of different compounds, as cross-contamination can occur. For purifying multiple batches of the same compound, it may be possible if the column is thoroughly flushed, but fresh silica is always preferred for high-purity applications.
Troubleshooting Guides
This section addresses specific issues that may arise during the chromatographic purification of this compound.
Problem 1: Poor Separation of the Product from Impurities
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high or too low. Use TLC to test various solvent ratios (e.g., different percentages of ethyl acetate in hexanes). If the spots are too close together, a less polar solvent system (lower percentage of ethyl acetate) may improve separation. A gradient elution, where the polarity of the solvent is gradually increased, can also be effective. |
| Column Overloading | Too much crude product was loaded onto the column. As a general rule, use a silica gel to crude product weight ratio of at least 30:1 for good separation. For difficult separations, this ratio may need to be increased. |
| Column Channeling | The silica gel bed is not packed uniformly, leading to cracks or channels. This results in parts of the sample eluting faster and causing poor separation. Repack the column carefully, ensuring the silica is settled and the bed is level. Both slurry packing and dry packing can be effective if done correctly. |
| Sample Applied in Too Much Solvent | The initial band of the sample at the top of the column was too wide. Dissolve the crude product in the minimum amount of solvent before loading it onto the column. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can also resolve this issue. |
Problem 2: The Product is Not Eluting from the Column
| Possible Cause | Solution |
| Solvent System is Not Polar Enough | The eluent does not have sufficient polarity to move the product down the column. Gradually increase the polarity of the solvent system. For example, if you are using 5% ethyl acetate in hexanes, try increasing to 10% or 20%. |
| Strong Interaction with Silica Gel | The compound may be interacting too strongly with the acidic silica gel. While less common for esters, if acidic impurities are present, they may stick to the column. Adding a very small amount of a slightly more polar solvent like methanol to the eluent can help, but be cautious as this can affect separation. |
Problem 3: Streaking of Spots on the TLC Plate or Tailing of Peaks from the Column
| Possible Cause | Solution |
| Sample Overload on TLC Plate | The initial spot on the TLC plate is too concentrated. Dilute the sample solution before spotting it on the TLC plate.[1] |
| Presence of Highly Polar Impurities | Acidic or basic impurities can interact strongly with the silica gel, causing streaking. If the starting material (5-bromo-2-fluorobenzoic acid) is present, it can cause streaking. An initial wash of the crude product with a mild base (like sodium bicarbonate solution) before chromatography can remove acidic impurities. |
| Compound Degradation on Silica | Some compounds are unstable on silica gel. While this compound is generally stable, this is a possibility for other compounds. If this is suspected, using a less acidic stationary phase like alumina might be an option. |
Data Presentation
Table 1: Recommended Chromatographic Conditions
| Parameter | Thin Layer Chromatography (TLC) | Column Chromatography |
| Stationary Phase | Silica gel 60 F254 | Silica gel (230-400 mesh) |
| Mobile Phase (Eluent) | 5-20% Ethyl Acetate in Hexanes (v/v) | 2-15% Ethyl Acetate in Hexanes (v/v) |
| Typical Rf of Product | ~0.3 in 10% Ethyl Acetate/Hexanes | N/A |
| Visualization | UV light (254 nm) or Iodine stain | UV light (for TLC analysis of fractions) |
Table 2: Troubleshooting Summary
| Issue | Primary Cause | Recommended Action |
| Poor Separation | Incorrect eluent polarity | Optimize solvent system using TLC |
| No Elution | Eluent is not polar enough | Increase the polarity of the eluent |
| Streaking/Tailing | Sample overload or polar impurities | Dilute sample; pre-wash crude product |
| Low Yield | Product spread across many fractions | Careful fraction collection and analysis |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Selection
-
Preparation: Prepare several developing chambers with different solvent systems of varying polarities (e.g., 5%, 10%, and 20% ethyl acetate in hexanes).
-
Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the baseline of a TLC plate.
-
Development: Place the TLC plate in a developing chamber, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp and circle them with a pencil.
-
Analysis: Calculate the Rf value for each spot. The ideal solvent system for column chromatography will give the product an Rf value of approximately 0.2-0.4.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Preparation (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of a glass chromatography column. Add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 2% ethyl acetate in hexanes).
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then add a protective layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, taking care not to disturb the top layer of sand.
-
Apply gentle pressure to the top of the column (using a pump or inert gas) to begin eluting the sample.
-
Collect the eluent in fractions (e.g., in test tubes).
-
Monitor the progress of the separation by performing TLC analysis on the collected fractions.
-
-
Product Isolation:
-
Based on the TLC analysis, combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for poor chromatographic separation.
References
Removal of unreacted Ethyl 5-bromo-2-fluorobenzoate from reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information addresses the removal of unreacted Ethyl 5-bromo-2-fluorobenzoate from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods to remove unreacted this compound from my reaction mixture?
A1: The most common and effective methods for removing unreacted this compound are liquid-liquid extraction, flash column chromatography, distillation, and recrystallization. The choice of method depends on the properties of your desired product and the scale of your reaction.
Q2: I have a polar product. Which method is best for removing the non-polar this compound?
A2: If your product is significantly more polar than this compound, flash column chromatography is typically the most effective method. A normal-phase silica gel column with a non-polar eluent system will retain your polar product while allowing the unreacted starting material to elute quickly.
Q3: My product is also non-polar. How can I separate it from unreacted this compound?
A3: For non-polar products, a careful optimization of flash column chromatography with a gradient elution of a non-polar solvent system (e.g., hexanes and ethyl acetate) is recommended. Alternatively, if your product is a solid and has different solubility properties, recrystallization from a suitable solvent could be an effective purification method. Distillation may also be an option if there is a significant difference in boiling points between your product and the unreacted starting material.
Q4: Can I use a simple aqueous wash to remove this compound?
A4: No, a simple aqueous wash is unlikely to be effective. This compound is insoluble in water and soluble in most common organic solvents.[1] Therefore, it will remain in the organic layer during a standard aqueous work-up.
Troubleshooting Guides
Issue 1: Unreacted this compound remains in the product after flash column chromatography.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the eluent may be too high, causing the unreacted starting material to co-elute with your product. |
| Solution: Decrease the polarity of the eluent. For example, if you are using a 10:1 hexanes:ethyl acetate mixture, try a 20:1 or even 50:1 mixture. Run a thin-layer chromatography (TLC) analysis with different solvent systems to find the optimal separation before running the column. | |
| Column Overloading | Too much crude material was loaded onto the column, exceeding its separation capacity. |
| Solution: Use a larger column with more silica gel for the amount of crude product. A general rule of thumb is to use a silica gel to crude product weight ratio of at least 50:1 for difficult separations. | |
| Improper Column Packing | The column was not packed uniformly, leading to channeling and poor separation. |
| Solution: Ensure the silica gel is packed evenly without any air bubbles or cracks. A well-packed column is crucial for good separation. |
Issue 2: Low recovery of the desired product after purification.
| Possible Cause | Troubleshooting Step |
| Product is partially soluble in the aqueous layer during extraction. | While this compound is insoluble in water, your product might have some aqueous solubility. |
| Solution: Perform multiple extractions (at least 3) of the aqueous layer with the organic solvent to ensure maximum recovery of your product. Combine all organic layers for drying and concentration. | |
| Product is retained on the column during chromatography. | The eluent may not be polar enough to elute your product from the silica gel. |
| Solution: After the unreacted starting material has been eluted, gradually increase the polarity of the eluent to wash out your product. For example, switch from a 20:1 hexanes:ethyl acetate mixture to a 10:1 or 5:1 mixture. | |
| Product co-distilled with the solvent or degraded at high temperatures. | If using distillation, your product might have a similar boiling point to the solvent or be thermally unstable. |
| Solution: Use vacuum distillation to lower the boiling points of the components. If the product is heat-sensitive, avoid distillation and opt for chromatography or crystallization. |
Data Presentation
The following table summarizes the general effectiveness of different purification methods for the removal of unreacted this compound. The actual efficiency will vary depending on the specific properties of the desired product.
| Purification Method | Principle of Separation | Typical Purity of Final Product | Expected Recovery of Desired Product | Notes |
| Flash Column Chromatography | Differential adsorption to a solid stationary phase (e.g., silica gel). | >98% | 70-95% | Highly effective for products with different polarity than the starting material. |
| Liquid-Liquid Extraction | Differential solubility in immiscible liquids. | Low to Moderate | >90% | Primarily used as an initial work-up step to remove polar impurities, not for separating compounds with similar solubility. |
| Distillation | Difference in boiling points. | >95% | 60-90% | Feasible if the product's boiling point differs by at least 25°C from that of this compound (Boiling Point: 270.7°C at 760 mmHg).[1] |
| Recrystallization | Difference in solubility in a specific solvent at different temperatures. | >99% | 50-85% | Only applicable if the desired product is a solid and a suitable recrystallization solvent can be found. |
Experimental Protocols
Protocol 1: Removal by Flash Column Chromatography
This protocol is suitable for the separation of a more polar product from the less polar, unreacted this compound.
1. Preparation of the Column:
- Select an appropriately sized glass column and add a small plug of cotton or glass wool at the bottom.
- Add a thin layer of sand.
- Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
- Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica gel bed is uniform and free of cracks or air bubbles.
- Add another thin layer of sand on top of the silica gel.
2. Loading the Sample:
- Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
- Carefully apply the sample to the top of the silica gel bed using a pipette.
- Allow the sample to absorb completely into the silica gel.
3. Elution:
- Begin eluting the column with a non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate, starting with a high hexanes ratio like 50:1).
- Collect fractions and monitor the elution of compounds using Thin Layer Chromatography (TLC).
- The unreacted this compound, being less polar, should elute first.
- Once the starting material is completely eluted, the polarity of the eluent can be gradually increased (e.g., to 20:1 or 10:1 hexanes:ethyl acetate) to elute the more polar desired product.
4. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Work-up and Liquid-Liquid Extraction
This is a general work-up procedure often employed in reactions where this compound is a starting material, such as in Suzuki or Sonogashira coupling reactions.[2][3]
1. Quenching the Reaction:
- Once the reaction is complete, cool the reaction mixture to room temperature.
- Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
2. Extraction:
- Transfer the mixture to a separatory funnel.
- Add an organic solvent in which your product is soluble and which is immiscible with water (e.g., ethyl acetate).
- Shake the funnel vigorously, venting frequently to release any pressure.
- Allow the layers to separate. The organic layer will typically be the top layer.
- Drain the aqueous layer.
- Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.
- Separate the layers again.
3. Drying and Concentration:
- Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
- Filter off the drying agent.
- Concentrate the filtrate under reduced pressure to obtain the crude product. This crude product will still contain unreacted this compound and will require further purification, typically by flash column chromatography as described in Protocol 1.
Visualizations
References
Technical Support Center: Synthesis of Ethyl 5-bromo-2-fluorobenzoate and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-bromo-2-fluorobenzoate and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis, focusing on the two primary stages: the bromination of 2-fluorobenzoic acid and the subsequent Fischer esterification.
Stage 1: Bromination of 2-Fluorobenzoic Acid
Q1: My bromination of 2-fluorobenzoic acid is resulting in a low yield of the desired 5-bromo-2-fluorobenzoic acid. What are the potential causes and solutions?
A1: Low yields in this electrophilic aromatic substitution can stem from several factors:
-
Incomplete Reaction: The reaction may not have proceeded to completion. Ensure sufficient reaction time and appropriate temperature control. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.
-
Suboptimal Reagents: The activity of the brominating agent, such as N-Bromosuccinimide (NBS), can be compromised by moisture. Use fresh, dry reagents and solvents.
-
Formation of Isomeric Byproducts: The directing effects of the fluorine and carboxylic acid groups can lead to the formation of other bromo-isomers. While the 5-bromo isomer is generally favored, reaction conditions can influence the product distribution.
Troubleshooting Table: Bromination Stage
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Extend reaction time, optimize temperature, and monitor by TLC/HPLC. |
| Deactivated brominating agent | Use fresh, anhydrous N-Bromosuccinimide (NBS) and dry solvents. | |
| Isomer formation | Optimize reaction temperature and consider alternative brominating agents or catalysts to improve regioselectivity. | |
| Presence of Multiple Spots on TLC | Formation of isomeric byproducts | Purify the crude product using column chromatography or recrystallization. |
| Unreacted starting material | Optimize reaction conditions to drive the reaction to completion. |
Q2: I am observing multiple bromo-isomers in my product mixture. How can I minimize their formation?
A2: The formation of isomers is a common challenge in the bromination of substituted aromatic rings. The fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. The substitution at the 5-position is electronically and sterically favored. To minimize other isomers:
-
Control Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of the bromination.
-
Choice of Brominating Agent: While NBS is common, other brominating systems can offer different selectivities. The choice of solvent can also influence the isomeric ratio.[1]
Stage 2: Fischer Esterification of 5-Bromo-2-fluorobenzoic Acid
Q3: The Fischer esterification of my 5-bromo-2-fluorobenzoic acid is inefficient, with significant unreacted starting material remaining. How can I drive the reaction to completion?
A3: The Fischer esterification is a reversible reaction.[2] To shift the equilibrium towards the formation of the ethyl ester, you can:
-
Use Excess Ethanol: Employing a large excess of ethanol (often used as the solvent) can drive the reaction forward according to Le Châtelier's principle.[3][4]
-
Remove Water: The water produced as a byproduct can hydrolyze the ester back to the carboxylic acid.[2] Removing water as it forms, for instance by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves, will increase the yield.[4][5]
-
Sufficient Catalyst: Ensure an adequate amount of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is used.[6]
Q4: I have identified diethyl ether as a byproduct in my reaction. How is this formed and how can I prevent it?
A4: Diethyl ether can form through the acid-catalyzed self-condensation of ethanol, especially at higher temperatures.[7] To minimize this side reaction:
-
Control the Temperature: Avoid excessive heating. The optimal temperature should be sufficient for the esterification to proceed without favoring ether formation.
-
Catalyst Concentration: Using the minimum effective amount of acid catalyst can help reduce side reactions like ether formation.[7]
Troubleshooting Table: Esterification Stage
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Reaction at equilibrium with starting materials | Use a large excess of ethanol and/or remove water as it forms (e.g., Dean-Stark trap).[3][4] |
| Insufficient acid catalyst | Use a catalytic amount of a strong acid like H₂SO₄ or TsOH.[6] | |
| Hydrolysis during workup | Neutralize the acid catalyst promptly during the workup procedure. | |
| Presence of Diethyl Ether | Acid-catalyzed self-condensation of ethanol | Control reaction temperature and use a minimal amount of acid catalyst.[7] |
| Incomplete Conversion | Insufficient reaction time or temperature | Monitor the reaction by TLC/HPLC and ensure reflux is maintained for an adequate period. |
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2-fluorobenzoic Acid
This protocol is adapted from established methods for the bromination of 2-fluorobenzoic acid.
Materials:
-
2-Fluorobenzoic acid
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Ethanol (for recrystallization)
-
Ice
Procedure:
-
In a four-necked flask equipped with a stirrer and thermometer, dissolve 2-fluorobenzoic acid in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add concentrated sulfuric acid while maintaining the low temperature.
-
Add N-Bromosuccinimide (NBS) portion-wise to the reaction mixture, keeping the temperature between 25-30°C.
-
Stir the reaction mixture at this temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture into ice water to quench the reaction.
-
The solid product will precipitate. Filter the solid and wash it with water.
-
Recrystallize the crude product from ethanol to obtain pure 5-bromo-2-fluorobenzoic acid.
Protocol 2: Synthesis of this compound (Fischer Esterification)
This protocol is a general procedure for Fischer esterification, adapted for this specific substrate.
Materials:
-
5-Bromo-2-fluorobenzoic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask, dissolve 5-bromo-2-fluorobenzoic acid in a large excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
After cooling to room temperature, remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the product by vacuum distillation or column chromatography.
Visualized Workflows and Logic Diagrams
Caption: General experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for identifying and resolving synthesis issues.
References
- 1. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]
- 7. echemi.com [echemi.com]
Technical Support Center: Improving Coupling Reactions of Ethyl 5-bromo-2-fluorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions involving Ethyl 5-bromo-2-fluorobenzoate. The information is presented in a question-and-answer format to directly address common experimental challenges.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various boronic acids or esters.
Troubleshooting Guide
Question 1: My Suzuki coupling reaction is showing low to no conversion of the starting material. What are the potential causes and how can I improve the yield?
Answer:
Low conversion in a Suzuki coupling can stem from several factors. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the palladium catalyst.[1]
-
Reagent Purity: Use anhydrous and degassed solvents. Ensure the boronic acid/ester and base are pure and dry.
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored properly under an inert atmosphere.[2] Using a fresh batch of catalyst and ligand is advisable.
Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Catalyst | Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃). | The choice of catalyst can significantly impact the reaction rate and yield.[3] |
| Ligand | For electron-deficient substrates like this compound, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often effective. | These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[2] |
| Base | A thorough screening of bases is recommended. Start with common bases like K₂CO₃ or Cs₂CO₃. If the reaction is sluggish, a stronger base like K₃PO₄ can be tested. | The base plays a crucial role in the transmetalation step. The optimal base can vary depending on the specific substrates. |
| Solvent | A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O) is typically used. | Water is often necessary for the transmetalation step. The choice of organic solvent can affect the solubility of the reagents and the reaction temperature.[1] |
| Temperature | If the reaction is slow at lower temperatures (e.g., 80 °C), gradually increase the temperature to 100-120 °C. | Higher temperatures can increase the reaction rate, but may also lead to side reactions.[1] |
Question 2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
Answer:
Homocoupling of the boronic acid is a common side reaction, especially with electron-rich boronic acids.
Mitigation Strategies:
| Strategy | Detailed Approach |
| Control Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can promote homocoupling. |
| Slow Addition | Add the boronic acid solution slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the boronic acid low. |
| Use Boronic Esters | Pinacol esters or MIDA boronates are more stable than the corresponding boronic acids and can reduce the rate of homocoupling.[4] |
| Optimize Base | Use a milder base like KF or CsF. Strong bases can accelerate the decomposition of boronic acids. |
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with Argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Add Pd(PPh₃)₄ to the mixture under a positive flow of Argon.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling this compound with a wide range of amines.
Troubleshooting Guide
Question 1: My Buchwald-Hartwig amination is giving a low yield. What are the key parameters to optimize?
Answer:
Low yields in Buchwald-Hartwig aminations are a common issue. The interplay between the catalyst, ligand, base, and solvent is critical for success.
Optimization Parameters:
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Use a pre-formed palladium catalyst (e.g., a G3 or G4 precatalyst) for better reproducibility and activity. | Precatalysts are often more stable and provide a more consistent source of the active Pd(0) species. |
| Ligand | For electron-deficient aryl bromides, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are generally effective. | These ligands facilitate both the oxidative addition and reductive elimination steps.[5] |
| Base | Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. For base-sensitive substrates, milder bases like Cs₂CO₃ or K₃PO₄ can be screened. | The base is crucial for deprotonating the amine and facilitating the formation of the palladium-amido complex.[6] |
| Solvent | Aprotic, non-polar solvents like toluene, dioxane, or THF are commonly used. | The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.[7] |
| Temperature | Reactions are typically run at elevated temperatures (80-110 °C). | Sufficient thermal energy is often required to overcome the activation barriers of the catalytic cycle. |
Question 2: I am observing hydrodehalogenation (reduction) of my this compound. What causes this and how can I prevent it?
Answer:
Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations, leading to the formation of Ethyl 2-fluorobenzoate. This can occur through β-hydride elimination from the palladium-amido intermediate.[8]
Prevention Strategies:
-
Ligand Choice: Use ligands that promote reductive elimination over β-hydride elimination. Bulky biarylphosphine ligands are often effective in this regard.
-
Amine Stoichiometry: Avoid a large excess of the amine, as this can sometimes contribute to the reduction pathway.
-
Base Selection: In some cases, the choice of base can influence the extent of hydrodehalogenation. Screening different bases may be beneficial.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a reaction vial.
-
Add toluene, followed by this compound and morpholine.
-
Seal the vial and heat the reaction mixture to 100 °C for 16 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
III. Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes from this compound and terminal alkynes.
Troubleshooting Guide
Question 1: My Sonogashira coupling is not proceeding to completion. What are the common reasons for failure?
Answer:
Incomplete Sonogashira couplings can be due to several factors, often related to catalyst deactivation or suboptimal reaction conditions.
Common Issues and Solutions:
| Issue | Solution |
| Catalyst Deactivation | Ensure rigorous exclusion of oxygen by degassing the solvent and using an inert atmosphere. The Pd(0) catalyst is sensitive to oxidation. |
| Copper(I) Source | Use a fresh, high-purity source of CuI. The copper co-catalyst is essential for the activation of the alkyne.[9] |
| Base | An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) is typically used. The base also often serves as the solvent. Ensure the amine is dry and of high purity.[10] |
| Glaser Homocoupling | The formation of a diacetylene byproduct (Glaser coupling) can be minimized by maintaining a strictly oxygen-free environment. |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (Et₃N)
-
THF
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous, degassed THF and triethylamine.
-
Add phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash chromatography.
IV. Visualizations
Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.
General Catalytic Cycle for Cross-Coupling Reactions
Caption: A simplified representation of the catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Suzuki Reaction Work-up for Ethyl 5-bromo-2-fluorobenzoate
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the work-up procedure for Suzuki reactions involving Ethyl 5-bromo-2-fluorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the standard work-up procedure for a Suzuki reaction of this compound?
A typical work-up involves cooling the reaction mixture, quenching with water, and extracting the product with an organic solvent like ethyl acetate.[1] The organic layer is then washed with water and brine to remove inorganic impurities and residual base.[2][3] After drying the organic phase with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), the solvent is removed under reduced pressure.[4][1] The final step is typically purification of the crude product, often by flash column chromatography on silica gel.[4][5]
Q2: How can I effectively remove the palladium catalyst from my product?
A common method to remove the palladium catalyst is to filter the reaction mixture through a pad of Celite before the aqueous work-up.[4][5] The Celite can help adsorb the palladium black and other fine particulates. For more challenging cases, specialized scavengers or further purification steps like column chromatography might be necessary.
Q3: My reaction mixture is a dark, almost black emulsion after the reaction. Is this normal and how should I handle it?
Yes, it is common for the reaction mixture to turn dark or black, which often indicates the formation of palladium black (Pd(0) nanoparticles).[6][7] This is a sign of catalyst decomposition but does not necessarily mean the reaction has failed.[6] During work-up, this emulsion can sometimes make phase separation difficult. Filtering through Celite can help remove the palladium black.[4][5] Allowing the mixture to stand for a while or adding more brine during the extraction can also help break up the emulsion.
Q4: Can the ester group on this compound be hydrolyzed during the work-up?
The basic conditions of the Suzuki reaction, often employing bases like potassium carbonate or phosphate, can potentially lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[8][9] To minimize this, it is advisable to use milder bases if the reaction conditions allow, avoid excessively long reaction times at high temperatures, and neutralize the reaction mixture promptly during the work-up. If hydrolysis occurs, the resulting carboxylic acid can be separated from the desired ester product during column chromatography, or the crude mixture can be re-esterified.
Q5: What are common side products to look out for during the work-up and purification?
Common side products in Suzuki reactions include dehalogenated starting material (where the bromine is replaced by a hydrogen) and homo-coupling products of the boronic acid.[10] Protodeboronation of the boronic acid can also occur.[8] These impurities can often be separated from the desired product by flash column chromatography.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor phase separation during extraction | - Formation of an emulsion due to palladium black or other particulates.- High concentration of salts. | - Filter the mixture through Celite before extraction.[5]- Add more brine to the separatory funnel to "salt out" the organic layer.- Allow the mixture to stand for an extended period without shaking.- Centrifuge the mixture if the emulsion is persistent. |
| Low yield of isolated product | - Incomplete reaction.- Hydrolysis of the ester group.- Product loss during extraction due to poor solubility in the chosen organic solvent.- Catalyst deactivation.[7] | - Monitor the reaction by TLC or LC-MS to ensure completion before starting the work-up.- Use a milder base or shorter reaction time to prevent ester hydrolysis.[8]- Test the solubility of your expected product in different extraction solvents.- Ensure proper degassing and use of an inert atmosphere to prevent catalyst deactivation.[7] |
| Product is contaminated with palladium | - Inefficient removal of the palladium catalyst. | - Filter the reaction mixture through a pad of Celite before work-up.[4][5]- Consider using a palladium scavenger resin.- Ensure efficient purification by column chromatography, potentially using a small amount of a chelating agent in the eluent. |
| Presence of dehalogenated starting material | - A common side reaction where the aryl halide is reduced. | - This is often difficult to avoid completely. Optimize reaction conditions (catalyst, base, solvent) to favor the cross-coupling pathway.- Careful purification by column chromatography is usually effective in separating this impurity. |
| Presence of boronic acid homo-coupling product | - Occurs under certain reaction conditions, especially in the presence of oxygen. | - Ensure the reaction is run under a strict inert atmosphere.[9]- Use the appropriate stoichiometry of reagents.- This byproduct can typically be removed by column chromatography. |
Experimental Protocol: Standard Work-up Procedure
-
Cooling and Quenching: Once the reaction is deemed complete by TLC or LC-MS, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Filtration (Optional but Recommended): Dilute the cooled reaction mixture with the extraction solvent (e.g., ethyl acetate) and filter it through a pad of Celite to remove the palladium catalyst and other insoluble materials.[4][5] Wash the filter cake with additional extraction solvent.
-
Extraction: Transfer the filtrate to a separatory funnel. Add water to quench the reaction and dissolve inorganic salts.[1][3] Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL for a typical lab-scale reaction).[4]
-
Washing: Combine the organic layers and wash sequentially with water and then brine.[2][3] The brine wash helps to remove residual water from the organic phase and break up any emulsions.
-
Drying: Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4][1]
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound Suzuki product.[4]
Visualized Workflows
Caption: Standard experimental workflow for the work-up of a Suzuki reaction.
Caption: Troubleshooting decision tree for common Suzuki work-up issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. Yoneda Labs [yonedalabs.com]
Challenges in the Sonogashira coupling of electron-deficient Ethyl 5-bromo-2-fluorobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Sonogashira coupling of the electron-deficient substrate, Ethyl 5-bromo-2-fluorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the Sonogashira coupling of this compound?
A1: The primary challenges stem from the electronic and steric properties of the substrate. This compound is an electron-deficient aryl bromide. The electron-withdrawing nature of the ethyl ester and the fluorine atom can make the oxidative addition of the palladium catalyst to the carbon-bromine bond, a rate-limiting step in the catalytic cycle, more difficult compared to electron-rich aryl bromides. Additionally, the ortho-fluoro substituent can introduce steric hindrance around the reaction center.
Q2: Why is my reaction showing low or no conversion?
A2: Low to no conversion is a common issue. Key factors to investigate include the activity of the palladium catalyst, the choice of ligand, the reaction temperature, and the purity of your reagents. Aryl bromides are inherently less reactive than aryl iodides and often necessitate higher temperatures for the reaction to proceed efficiently.[1] Catalyst deactivation, often observed as the formation of palladium black, can also halt the reaction.
Q3: I am observing a significant amount of a dark precipitate in my reaction. What is it?
A3: The formation of a black precipitate is likely "palladium black," which is finely divided, catalytically inactive palladium metal. This indicates decomposition of the active palladium catalyst. This can be caused by impurities in the reagents or solvent, prolonged exposure to high temperatures, or an inappropriate choice of ligand that fails to stabilize the catalytic species.
Q4: What is the primary side reaction I should be aware of?
A4: The most common side reaction in copper-catalyzed Sonogashira couplings is the oxidative homocoupling of the terminal alkyne, known as Glaser-Hay coupling, which results in the formation of a 1,3-diyne. This side reaction is promoted by the copper(I) co-catalyst in the presence of oxygen.
Q5: Is a copper co-catalyst always necessary?
A5: No, copper-free Sonogashira protocols are well-established and are often preferred to prevent the formation of alkyne homocoupling byproducts. These reactions may require specific, highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, to facilitate the coupling of less reactive aryl bromides.
Troubleshooting Guide
This guide addresses common problems encountered during the Sonogashira coupling of this compound and provides potential solutions.
Problem 1: Low to No Product Yield
| Potential Cause | Troubleshooting Recommendation |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and copper(I) iodide. Ensure phosphine ligands have not been oxidized. |
| Low Reactivity of Aryl Bromide | Increase the reaction temperature in increments (e.g., from room temperature to 60-100 °C). Consider switching to a more reactive aryl iodide if synthetically feasible. |
| Inappropriate Ligand | For electron-deficient aryl bromides, use bulky and electron-rich phosphine ligands such as P(t-Bu)₃ or dppf to promote oxidative addition. |
| Impurities in Reagents | Use anhydrous and degassed solvents. Purify the amine base by distillation. Ensure the alkyne and aryl halide are of high purity. |
| Insufficient Base | Ensure an appropriate excess of a suitable amine base (e.g., triethylamine, diisopropylamine) is used to facilitate the deprotonation of the alkyne. |
Problem 2: Significant Formation of Alkyne Homocoupling (Glaser) Product
| Potential Cause | Troubleshooting Recommendation |
| Presence of Oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
| High Copper(I) Concentration | Reduce the loading of the copper(I) co-catalyst. |
| Slow Cross-Coupling | Optimize the cross-coupling reaction rate by addressing the factors in "Problem 1". A faster desired reaction will outcompete the homocoupling side reaction. |
| Inherent Alkyne Reactivity | The most effective solution is to switch to a copper-free Sonogashira protocol. |
Problem 3: Formation of Palladium Black (Catalyst Decomposition)
| Potential Cause | Troubleshooting Recommendation |
| High Temperature | While heating may be necessary, avoid excessively high temperatures for prolonged periods. |
| Inadequate Ligand Stabilization | Use a more robust ligand that can better stabilize the palladium catalyst throughout the catalytic cycle. Bulky phosphine ligands are often effective. |
| Solvent Effects | Some solvents may promote catalyst decomposition. If using THF, consider switching to other common Sonogashira solvents like DMF or toluene. |
Experimental Protocols
The following are generalized protocols that should serve as a starting point. Optimization for the specific alkyne and scale of the reaction is recommended.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
A dry Schlenk flask is charged with this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 2.5-10 mol%). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous, degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine, 2-3 equiv.) are added via syringe. The terminal alkyne (1.1-1.2 equiv.) is then added dropwise with stirring. The reaction mixture is stirred at an appropriate temperature (ranging from room temperature to 80 °C) and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
In an inert atmosphere glovebox or using a Schlenk line, a reaction vessel is charged with this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a bulky phosphine ligand (e.g., P(t-Bu)₃, 4 mol%). The vessel is sealed, and anhydrous, degassed solvent (e.g., toluene or dioxane) and a suitable base (e.g., Cs₂CO₃ or K₂CO₃, 2 equiv.) are added. The terminal alkyne (1.2 equiv.) is then added. The reaction mixture is heated with stirring (typically 80-110 °C) and monitored by TLC or LC-MS. After completion, the mixture is cooled, filtered through a pad of celite to remove inorganic salts, and the filtrate is concentrated. The residue is then purified by flash column chromatography.
Quantitative Data Summary
The following tables provide representative data for the Sonogashira coupling of substrates similar to this compound. These should be used as a guide for optimization.
Table 1: Effect of Catalyst and Ligand on the Coupling of an Electron-Deficient Aryl Bromide
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Et₃N | THF | 60 | 24 | Low to moderate |
| 2 | PdCl₂(PPh₃)₂ (3) | - | Et₃N/DMF | DMF | 80 | 18 | Moderate |
| 3 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ | Toluene | 100 | 12 | High |
| 4 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 100 | 16 | High |
Table 2: Influence of Base and Solvent in a Copper-Free System
| Entry | Aryl Bromide | Alkyne | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Phenylacetylene | Et₃N (2) | Toluene | 100 | 65 |
| 2 | 4-Bromobenzonitrile | Phenylacetylene | K₂CO₃ (2) | DMF | 100 | 85 |
| 3 | 4-Bromobenzonitrile | Phenylacetylene | Cs₂CO₃ (2) | Dioxane | 100 | 92 |
| 4 | 4-Bromobenzonitrile | Phenylacetylene | DBU (2) | Acetonitrile | 80 | 78 |
Visualizations
Caption: The interconnected catalytic cycles of the copper-catalyzed Sonogashira reaction.
References
Optimizing base and solvent for Buchwald-Hartwig amination of Ethyl 5-bromo-2-fluorobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for the Buchwald-Hartwig amination, with a specific focus on the optimization of base and solvent for the coupling of Ethyl 5-bromo-2-fluorobenzoate .
Troubleshooting Guide
This guide addresses common issues encountered during the Buchwald-Hartwig amination of this compound.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
A1: Low or no conversion is a frequent issue in Buchwald-Hartwig aminations. Several factors could be at play:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. Ensure your palladium source and ligand are of high quality and handled under an inert atmosphere to prevent deactivation. For air-sensitive phosphine ligands, use of pre-formed, air-stable palladium precatalysts is highly recommended.
-
Inappropriate Base or Solvent: The choice of base and solvent is critical and substrate-dependent. For this compound, which contains an ester functional group sensitive to strong bases, a milder base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is often preferred over strong bases like sodium tert-butoxide (NaOtBu). The solubility of the base in the chosen solvent is also crucial for the reaction to proceed efficiently.
-
Poor Reagent Quality: Ensure all reagents, including the amine and the aryl bromide, are pure and dry. Water and other protic impurities can lead to side reactions and catalyst deactivation. Solvents should be anhydrous and degassed.
Troubleshooting Steps:
-
Catalyst System Check:
-
Switch to a pre-formed palladium precatalyst (e.g., a G3 or G4 precatalyst) to ensure the generation of the active catalytic species.
-
Screen different phosphine ligands. For electron-deficient substrates like this compound, ligands such as Xantphos or Josiphos have shown good performance.
-
-
Base and Solvent Optimization:
-
If using a strong base like NaOtBu, consider switching to a weaker base such as Cs₂CO₃ or K₃PO₄ to avoid ester hydrolysis.
-
Ensure the chosen solvent can dissolve the base to a reasonable extent. Toluene and 1,4-dioxane are common choices. Refer to the table below for a comparison.
-
-
Reagent and Reaction Setup Verification:
-
Use freshly distilled or purchased anhydrous solvents.
-
Ensure all glassware is oven-dried and the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Q2: I am observing significant formation of a side product identified as ethyl 2-fluorobenzoate (hydrodehalogenation). How can I minimize this?
A2: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in Buchwald-Hartwig aminations. This occurs when a palladium-hydride species is formed, which then reacts with the aryl halide.
Minimization Strategies:
-
Ligand Choice: The choice of phosphine ligand can significantly influence the rate of hydrodehalogenation versus the desired amination. Bulky, electron-rich ligands often favor the desired C-N bond formation. Consider screening ligands like Josiphos or bulky biarylphosphine ligands.
-
Base Selection: The nature of the base can also impact the formation of palladium-hydride species. In some cases, switching from an alkoxide base to a carbonate or phosphate base can reduce this side reaction.
-
Exclusion of Water: Rigorously exclude water from the reaction mixture, as it can be a source of protons for the formation of the palladium-hydride intermediate.
Q3: My reaction is proceeding, but the yield of the desired product is consistently low, and I observe multiple unidentified byproducts. What could be the issue?
A3: The formation of multiple byproducts suggests that side reactions are competing with the desired amination. For a substrate like this compound, these could include:
-
Ester Hydrolysis or Transesterification: If using a strong alkoxide base (like NaOtBu), it can react with the ethyl ester, leading to hydrolysis or transesterification. Using a weaker, non-nucleophilic base like Cs₂CO₃ is a primary strategy to avoid this.
-
Reaction with the Fluoro Group: While generally stable, under harsh conditions, the fluoro group could potentially undergo side reactions. Optimizing for milder reaction conditions (lower temperature, weaker base) is advisable.
-
Catalyst Decomposition: The palladium catalyst can decompose over the course of the reaction, leading to a stall in conversion and the formation of byproducts. Using a more stable precatalyst or a higher catalyst loading might be necessary.
Optimization Approach:
-
Base Screening: The first step should be to screen weaker bases.
-
Temperature Optimization: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Typical temperatures for Buchwald-Hartwig reactions range from 80-110 °C.
-
Ligand Screening: Different ligands can offer varying levels of stability and reactivity for your specific substrate.
Frequently Asked Questions (FAQs)
Q4: What is the recommended starting point for the base and solvent combination for the amination of this compound?
A4: For an electron-deficient and ester-containing substrate like this compound, a good starting point is to use a weaker inorganic base to minimize side reactions with the ester group.
-
Recommended Base: Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).
-
Recommended Solvent: Toluene or 1,4-dioxane. These solvents are widely used and generally provide good solubility for the reactants and the catalyst system.
Q5: Which palladium catalyst and ligand should I choose for this reaction?
A5: The choice of catalyst and ligand is crucial for success.
-
Palladium Source: Using a pre-formed, air-stable palladium precatalyst is highly recommended for reproducibility. Examples include Pd₂(dba)₃ (in combination with a ligand) or more advanced precatalysts like those from the Buchwald or Hartwig groups (e.g., XPhos Pd G3).
-
Ligand: For electron-deficient aryl bromides, bulky and electron-rich phosphine ligands are often effective. Good candidates to screen include:
-
Xantphos: A bidentate ligand known for its effectiveness in a wide range of cross-coupling reactions.
-
Josiphos-type ligands: A class of ferrocene-based ligands that have shown excellent performance in challenging aminations.
-
Bulky Biarylphosphine Ligands (e.g., XPhos, SPhos): These ligands are often highly effective but can be more expensive.
-
Q6: What are the typical reaction conditions (temperature, concentration, stoichiometry)?
A6: While optimal conditions should be determined experimentally, here are some general guidelines:
-
Temperature: 80-110 °C.
-
Concentration: 0.1 to 0.5 M with respect to the aryl bromide.
-
Stoichiometry:
-
This compound: 1.0 equivalent
-
Amine: 1.1 - 1.5 equivalents
-
Base: 1.5 - 2.0 equivalents
-
Palladium precatalyst: 1-5 mol %
-
Ligand: 1.1 - 1.2 equivalents relative to palladium (if not using a 1:1 precatalyst)
-
Data Presentation
The following tables summarize the expected outcomes based on literature precedents for similar electron-deficient aryl bromides. Note: These are representative values and actual yields may vary depending on the specific amine and precise reaction conditions.
Table 1: Comparison of Bases for the Amination of this compound
| Base | Strength | Expected Yield | Potential Side Reactions |
| NaOtBu | Strong | Moderate to High | High risk of ester hydrolysis and hydrodehalogenation. |
| LHMDS | Strong | Moderate to High | Risk of ester hydrolysis. |
| Cs₂CO₃ | Mild | Good to Excellent | Low risk of ester hydrolysis. Generally a good choice. |
| K₃PO₄ | Mild | Good | Low risk of ester hydrolysis. |
Table 2: Comparison of Solvents for the Amination of this compound
| Solvent | Polarity | Boiling Point (°C) | General Remarks |
| Toluene | Non-polar | 111 | Commonly used, good for azeotropic removal of water. |
| 1,4-Dioxane | Polar aprotic | 101 | Good solvating properties for many reagents. |
| THF | Polar aprotic | 66 | Lower boiling point may require longer reaction times. |
| 2-MeTHF | Polar aprotic | 80 | A greener alternative to THF with a higher boiling point. |
Experimental Protocols
Representative Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a general starting point and may require optimization for specific amines.
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline derivative)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cesium Carbonate)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk tube or similar reaction vessel
-
Magnetic stir bar
Procedure:
-
Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv.), the palladium precatalyst (e.g., 2 mol %), and the phosphine ligand (e.g., 4 mol %).
-
Inert Atmosphere: Seal the Schlenk tube with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., Cs₂CO₃, 2.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve the desired concentration (e.g., 0.2 M).
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated product.
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Troubleshooting logic for low conversion in Buchwald-Hartwig amination.
Technical Support Center: Minimizing Homocoupling in Reactions with Ethyl 5-bromo-2-fluorobenzoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions involving Ethyl 5-bromo-2-fluorobenzoate. The primary focus is on minimizing the formation of homocoupling byproducts to improve reaction efficiency and simplify purification.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Significant formation of biaryl homocoupling byproduct from the boronic acid reagent is observed.
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Expected Outcome |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. Employ techniques such as sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or using the freeze-pump-thaw method (at least three cycles). Maintain a positive pressure of inert gas throughout the reaction. | Reduces the oxidation of the Pd(0) catalyst to Pd(II), a key species that promotes boronic acid homocoupling.[1] |
| Use of Pd(II) Precatalyst | While convenient, the in-situ reduction of Pd(II) to the active Pd(0) catalyst can initiate homocoupling. Consider using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst complex. If a Pd(II) source (e.g., Pd(OAc)₂) is used, add a mild reducing agent such as potassium formate (1.1 eq). | Minimizes the concentration of Pd(II) available to catalyze the homocoupling of the boronic acid. |
| Inappropriate Ligand Choice | For electron-deficient aryl bromides like this compound, bulky, electron-rich phosphine ligands are often effective. | Bulky ligands can sterically hinder the formation of the diarylpalladium species that leads to homocoupling and can accelerate the desired cross-coupling pathway. |
| Suboptimal Base Selection | The choice of base can influence the rate of transmetalation versus competing side reactions. For substrates with base-sensitive functional groups like esters, weaker bases such as K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOH or KOH. | A well-chosen base promotes the desired transmetalation step without causing significant degradation of the boronic acid or the starting material. |
| Boronic Acid Instability | Boronic acids can be prone to protodeboronation and homocoupling, especially electron-deficient ones. Using more stable boronic esters (e.g., pinacol esters) can mitigate these side reactions. | Boronic esters are generally more robust and less susceptible to premature decomposition and homocoupling. |
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontname="Arial"]; edge [color="#4285F4", arrowhead=vee];
}
Caption: A logical workflow for troubleshooting and minimizing homocoupling in Suzuki-Miyaura coupling.
Sonogashira Coupling
Problem: Observation of significant alkyne homocoupling (Glaser coupling) and/or starting material decomposition.
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Expected Outcome |
| Copper(I) Co-catalyst | The presence of a copper(I) co-catalyst in an oxygen-containing atmosphere is a primary driver of alkyne dimerization. Employ a "copper-free" Sonogashira protocol. | Eliminates the primary pathway for Glaser coupling, leading to a cleaner reaction profile.[2][3] |
| Presence of Oxygen | Even in copper-free protocols, oxygen can lead to catalyst deactivation and other side reactions. Rigorously degas all solvents and reagents and maintain an inert atmosphere. | Preserves the integrity of the palladium catalyst and minimizes oxidative side reactions. |
| Inappropriate Ligand Choice | For electron-deficient aryl bromides, the choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired cross-coupling. | An optimal ligand will stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. |
| Base Selection | An appropriate amine base is crucial. While the base is necessary for the reaction, overly strong or hindered bases can sometimes lead to side reactions. Triethylamine or diisopropylethylamine are commonly used. | The base should be strong enough to deprotonate the terminal alkyne but not so strong as to cause degradation of the starting materials or products. |
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontname="Arial"]; edge [color="#34A853", arrowhead=vee];
}
Caption: Decision tree for addressing alkyne homocoupling in Sonogashira reactions.
Buchwald-Hartwig Amination
Problem: Low yield of the desired arylamine with evidence of starting material decomposition or side-product formation. While homocoupling of the amine is not a primary concern, related side reactions can lower yield.
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Expected Outcome |
| Catalyst Deactivation | The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and that the reaction is conducted under a strict inert atmosphere. | A stable and active catalyst is maintained throughout the reaction, leading to higher conversion to the desired product. |
| Inappropriate Ligand | The choice of ligand is critical for the success of Buchwald-Hartwig amination, especially with challenging substrates. Bulky, electron-rich biarylphosphine ligands are often required. | The correct ligand facilitates the oxidative addition and reductive elimination steps, which can be challenging for electron-deficient aryl halides. |
| Base Strength and Solubility | A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide are common choices. The solubility of the base can also play a role; in some cases, a soluble organic base may be advantageous. | An appropriate base will deprotonate the amine without competing as a nucleophile or causing degradation of the ester functionality. |
| Reaction Temperature | The reaction temperature needs to be carefully controlled. Too low a temperature may result in a sluggish reaction, while too high a temperature can lead to catalyst decomposition or side reactions. | Optimal temperature ensures a reasonable reaction rate while minimizing thermal degradation of the catalyst and reactants. |
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontname="Arial"]; edge [color="#EA4335", arrowhead=vee];
}
Caption: Optimization pathway for improving yields in Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homocoupling in my cross-coupling reaction?
A1: The primary causes of homocoupling are the presence of oxygen and the use of Pd(II) precatalysts without a proper reducing environment. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of organometallic reagents (like boronic acids). When using a Pd(II) salt, one pathway for its reduction to Pd(0) is through the homocoupling of two molecules of the organometallic reagent.
Q2: How can I effectively remove oxygen from my reaction?
A2: Proper degassing of solvents and inerting the reaction vessel are critical. Common methods for degassing solvents include:
-
Sparging: Bubbling an inert gas (e.g., argon or nitrogen) through the solvent for an extended period.
-
Freeze-Pump-Thaw: This involves freezing the solvent, evacuating the headspace under vacuum, and then thawing. Repeating this cycle three times is standard practice. It is also crucial to ensure your reaction is set up and runs under a positive pressure of an inert gas.
Q3: I'm using a Pd(II) precatalyst and observing significant homocoupling. What can I do?
A3: When using Pd(II) sources, you can add a mild reducing agent to facilitate the formation of the active Pd(0) catalyst without promoting homocoupling. Potassium formate has been shown to be effective in suppressing the homocoupling of aryl boronic acids.[1]
Q4: Can my choice of ligand influence the extent of homocoupling?
A4: Yes, the ligand plays a crucial role. Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway. For Suzuki-Miyaura couplings, ligands like SPhos and XPhos can enhance the rate of the desired reaction, outcompeting the homocoupling side reaction.
Q5: I'm performing a Sonogashira coupling and see a lot of alkyne dimerization. How can I prevent this?
A5: Alkyne dimerization, or Glaser coupling, is primarily promoted by the copper(I) co-catalyst in the presence of oxygen. The most effective way to prevent this is to switch to a copper-free Sonogashira protocol. If a copper co-catalyst is necessary, it is imperative to maintain strictly anaerobic conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv)
-
Degassed 1,4-dioxane/water (4:1 mixture)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate dry vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the degassed solvent mixture.
-
Add the degassed solvent mixture to the Schlenk flask containing the reagents.
-
Transfer the catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Copper-Free Sonogashira Coupling of this compound
This protocol is designed to minimize alkyne homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
PPh₃ (0.04 equiv)
-
Triethylamine (3.0 equiv)
-
Degassed anhydrous THF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, and PPh₃.
-
Add the degassed anhydrous THF and triethylamine.
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add the terminal alkyne dropwise.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Degassed anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, sodium tert-butoxide, XPhos, and Pd₂(dba)₃.
-
Add the degassed anhydrous toluene via syringe.
-
Add the amine to the reaction mixture.
-
Subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure the removal of any dissolved oxygen.
-
Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
Technical Support Center: Catalyst Screening for Efficient Coupling of Ethyl 5-bromo-2-fluorobenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient catalytic coupling of Ethyl 5-bromo-2-fluorobenzoate.
Frequently Asked Questions (FAQs)
Q1: Which coupling reaction is most suitable for this compound?
A1: The most common and generally suitable cross-coupling reactions for aryl bromides like this compound are the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The choice depends on the desired bond formation (C-C or C-N) and the nature of the coupling partner. For C-C bond formation with boronic acids, the Suzuki-Miyaura coupling is a robust and widely used method.[1][2]
Q2: My Suzuki-Miyaura coupling reaction is showing low to no yield. What are the primary factors to investigate?
A2: Low yields in Suzuki-Miyaura couplings can stem from several factors. Key areas to troubleshoot include:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For electron-deficient substrates like this compound, bulky and electron-rich ligands such as SPhos or XPhos are often more effective.[3]
-
Base Selection: The strength and type of base can significantly impact the reaction. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base should be optimized for your specific substrate and catalyst system.
-
Solvent System: Aprotic solvents like dioxane, THF, or toluene, often in combination with water, are typically used. The ratio of the organic solvent to water can influence the reaction rate and yield.[4]
-
Reaction Temperature: Insufficient temperature can lead to a sluggish reaction. Increasing the temperature may improve the rate of oxidative addition, which can be the rate-limiting step.[5]
-
Reagent Purity: Ensure the purity of your starting materials, especially the boronic acid, as impurities can deactivate the catalyst.
Q3: I am observing a significant amount of dehalogenated byproduct (Ethyl 2-fluorobenzoate). How can this be minimized?
A3: Dehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom. To minimize this:
-
Optimize the Base: Using a milder base (e.g., K₂CO₃ instead of a strong alkoxide base) can reduce the formation of palladium-hydride species responsible for dehalogenation.
-
Control Water Content: While some water is often necessary, excess water can be a proton source. Ensure anhydrous conditions if the protocol calls for it, or carefully control the water ratio in aqueous systems.
-
Ligand Selection: Employing bulky, electron-rich ligands can favor the desired reductive elimination pathway over dehalogenation.
Q4: Can I use this compound directly in a Suzuki coupling, or does the ester group require protection?
A4: The ethyl ester group is generally stable under the conditions of most palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling.[6] Therefore, protection of the ester functionality is typically not necessary.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst that readily forms the active Pd(0) species. |
| Inefficient oxidative addition | Increase the reaction temperature. Switch to a more electron-rich and bulky ligand (e.g., Buchwald-type ligands).[7] | |
| Poor solubility of reagents | Screen different solvent systems (e.g., dioxane/water, toluene/water, DMF). | |
| Deactivated boronic acid | Use fresh boronic acid or convert it to a more stable boronate ester. | |
| Formation of Homocoupled Byproduct (Biaryl of Boronic Acid) | Presence of oxygen | Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[2] |
| Use of a Pd(II) precatalyst without complete reduction | Ensure complete in situ reduction of the Pd(II) precatalyst to the active Pd(0) species. | |
| Incomplete Consumption of Starting Material | Insufficient catalyst loading | Increase the catalyst loading in small increments (e.g., from 1 mol% to 3 mol%). |
| Short reaction time | Extend the reaction time and monitor the progress by TLC or LC-MS. |
Heck Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inappropriate base | Screen different bases such as triethylamine (Et₃N), sodium acetate (NaOAc), or potassium carbonate (K₂CO₃).[8] |
| Unsuitable solvent | Common solvents for Heck reactions include DMF, NMP, and dioxane.[8] Experiment with different solvents to optimize solubility and reactivity. | |
| Low reaction temperature | Heck reactions often require temperatures above 100 °C.[8] | |
| Poor Regioselectivity | Steric or electronic effects of the alkene | The regioselectivity is influenced by the substitution pattern of the alkene. For terminal alkenes, the aryl group typically adds to the less substituted carbon. |
| Double Bond Isomerization | Base-induced isomerization | Use a milder base or lower the reaction temperature. |
Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Incorrect ligand choice | For C-N bond formation, bulky electron-rich phosphine ligands like XPhos or RuPhos are often effective.[9] |
| Base incompatibility | Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[10] | |
| Amine coordination to the catalyst | For certain nitrogen-containing heterocycles, protection of the N-H group might be necessary to prevent catalyst inhibition.[11] | |
| Formation of Hydrodehalogenated Arene | Competing side reactions | Optimize the ligand and base combination to favor C-N reductive elimination. |
Data Presentation
Catalyst System Performance in Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80-100 | 12-24 | 70-85[12] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4-12 | >90 |
| Pd₂(dba)₃ / XPhos | XPhos | Cs₂CO₃ | Dioxane | 90 | 8 | 92[13] |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | DMF | 110 | 6 | 78[13] |
Note: Yields are representative and can vary depending on the specific boronic acid and reaction scale.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.[14]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask under a positive flow of inert gas.[14]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Logic for Low Yield in Suzuki Coupling
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Reactivity comparison of Ethyl 5-bromo-2-fluorobenzoate vs Ethyl 4-bromo-2-fluorobenzoate
A Comparative Guide for Researchers in Synthetic Chemistry
In the landscape of pharmaceutical and materials science research, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The nuanced differences in the reactivity of positional isomers can significantly impact reaction efficiency, yield, and the overall feasibility of a synthetic route. This guide presents a detailed comparison of the reactivity of two closely related aryl halides: Ethyl 5-bromo-2-fluorobenzoate and Ethyl 4-bromo-2-fluorobenzoate. This analysis is grounded in fundamental principles of organic chemistry and supported by representative experimental data for analogous systems.
Executive Summary
The relative positioning of the bromo, fluoro, and ethyl ester substituents on the benzene ring dictates the electronic and steric environment of the carbon-bromine (C-Br) bond, which is the primary site for palladium-catalyzed cross-coupling reactions. In contrast, for nucleophilic aromatic substitution (SNAr), the reactivity is influenced by the activation of the ring towards nucleophilic attack and the stability of the intermediate.
This compound is predicted to be generally more reactive in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. This is attributed to the less sterically hindered environment around the C-Br bond and the favorable electronic influence of the para-ester and ortho-fluoro substituents.
Ethyl 4-bromo-2-fluorobenzoate , conversely, may exhibit higher reactivity in nucleophilic aromatic substitution (SNAr) reactions, particularly if the reaction proceeds at the carbon bearing the fluorine atom, due to the strong activation provided by the para-bromo and ortho-ester groups.
Theoretical Underpinnings of Reactivity
The reactivity of these isomers is governed by a combination of electronic and steric effects:
-
Electronic Effects: The ethyl ester group is a moderate electron-withdrawing group through resonance and induction. The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+R). The bromine atom has a weaker inductive effect than fluorine and a weaker resonance effect. The interplay of these effects modulates the electron density at the C-Br bond and the overall activation of the aromatic ring.
-
Steric Effects: The proximity of substituents to the reactive C-Br bond can hinder the approach of the bulky palladium catalyst complex in cross-coupling reactions, thereby reducing the reaction rate.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings are cornerstones of modern C-C and C-N bond formation. The rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The reactivity of aryl halides in these reactions generally follows the order: I > Br > Cl.[1][2][3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds.
Reactivity Prediction:
-
This compound: The bromine atom is situated meta to the electron-withdrawing ester group and para to the inductively withdrawing fluorine atom. This electronic arrangement, coupled with a less sterically encumbered C-Br bond (flanked by a hydrogen and a carbon), is expected to facilitate oxidative addition.
-
Ethyl 4-bromo-2-fluorobenzoate: The bromine atom is para to the ester group and meta to the fluorine atom. While the para-ester group is activating for oxidative addition, the position ortho to a carbon atom (part of the ester group) might introduce some steric hindrance compared to the 5-bromo isomer.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
Below is a general protocol for a Suzuki-Miyaura coupling reaction. Optimal conditions are substrate-dependent and may require optimization.[4][5]
| Parameter | Condition |
| Aryl Halide | This compound or Ethyl 4-bromo-2-fluorobenzoate (1.0 mmol, 1.0 equiv) |
| Boronic Acid | Phenylboronic acid (1.2 mmol, 1.2 equiv) |
| Catalyst | Pd(PPh₃)₄ (0.03 mmol, 3 mol%) |
| Base | K₂CO₃ (2.0 mmol, 2.0 equiv) |
| Solvent | Toluene/Ethanol/Water (3:1:1, 5 mL) |
| Temperature | 90 °C |
| Time | 4-12 h |
Expected Outcome: Based on theoretical principles, this compound is anticipated to react faster and provide a higher yield under identical conditions compared to Ethyl 4-bromo-2-fluorobenzoate.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
This reaction is a powerful tool for the synthesis of aryl amines.[6][7]
Reactivity Prediction:
Similar to the Suzuki coupling, the rate of the Buchwald-Hartwig amination is sensitive to steric hindrance and the electronic nature of the aryl halide.
-
This compound: The less hindered C-Br bond is expected to undergo oxidative addition more readily.
-
Ethyl 4-bromo-2-fluorobenzoate: The potential for steric interaction between the ortho substituent and the palladium-ligand complex might slow down the reaction.
Representative Experimental Protocol: Buchwald-Hartwig Amination
The following is a general procedure; specific conditions will depend on the amine and catalyst system used.[8][9]
| Parameter | Condition |
| Aryl Halide | This compound or Ethyl 4-bromo-2-fluorobenzoate (1.0 mmol, 1.0 equiv) |
| Amine | Morpholine (1.2 mmol, 1.2 equiv) |
| Catalyst | Pd₂(dba)₃ (0.02 mmol, 2 mol%) |
| Ligand | XPhos (0.08 mmol, 8 mol%) |
| Base | NaOtBu (1.4 mmol, 1.4 equiv) |
| Solvent | Toluene (5 mL) |
| Temperature | 100 °C |
| Time | 12-24 h |
Expected Outcome: this compound is predicted to exhibit higher reactivity in the Buchwald-Hartwig amination compared to its 4-bromo isomer.
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions proceed via an addition-elimination mechanism, and their rates are enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[10][11] A key difference from palladium-catalyzed couplings is that fluoride is often a better leaving group than bromide in SNAr reactions, provided the ring is sufficiently activated.
Reactivity Prediction:
The outcome of an SNAr reaction on these substrates will depend on which halogen acts as the leaving group.
-
Displacement of Bromide:
-
This compound: The bromine is meta to the activating ester group, which is not ideal for stabilizing the Meisenheimer intermediate.
-
Ethyl 4-bromo-2-fluorobenzoate: The bromine is para to the strongly activating ester group, which will significantly stabilize the negative charge in the Meisenheimer complex through resonance. This isomer is therefore expected to be much more reactive towards nucleophilic displacement of the bromide.
-
-
Displacement of Fluoride:
-
This compound: The fluorine is ortho to the ester group, providing strong activation for its displacement.
-
Ethyl 4-bromo-2-fluorobenzoate: The fluorine is also ortho to the ester group, suggesting it will also be activated for displacement.
-
Representative Experimental Protocol: Nucleophilic Aromatic Substitution
This is a general protocol and the choice of nucleophile, solvent, and temperature is crucial.[12]
| Parameter | Condition |
| Aryl Halide | This compound or Ethyl 4-bromo-2-fluorobenzoate (1.0 mmol, 1.0 equiv) |
| Nucleophile | Sodium methoxide (1.5 mmol, 1.5 equiv) |
| Solvent | DMSO |
| Temperature | 100-150 °C |
| Time | 6-24 h |
Expected Outcome: For the displacement of bromide, Ethyl 4-bromo-2-fluorobenzoate is expected to be significantly more reactive. For the displacement of fluoride, both isomers are activated, and the relative reactivity would require experimental determination.
Diagram: SNAr Mechanism Logical Flow
Caption: Logical flow of the addition-elimination mechanism in SNAr.
Conclusion
The choice between this compound and Ethyl 4-bromo-2-fluorobenzoate is a strategic one that depends on the desired transformation. For palladium-catalyzed cross-coupling reactions where the C-Br bond is the reactive site, This compound is predicted to be the more reactive substrate due to reduced steric hindrance. Conversely, for nucleophilic aromatic substitution reactions involving the displacement of the bromide, Ethyl 4-bromo-2-fluorobenzoate is expected to be superior due to the favorable electronic activation from the para-ester group. Researchers should consider these factors when designing synthetic routes to optimize reaction conditions and maximize yields. Experimental validation is, as always, recommended to confirm these predictions for a specific chemical system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]
A Comparative Guide to the Suzuki Coupling of Ethyl 5-bromo-2-fluorobenzoate and Methyl 5-bromo-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. This guide provides a comparative analysis of the Suzuki coupling reactions of two closely related aryl bromides: Ethyl 5-bromo-2-fluorobenzoate and Mthis compound. These compounds are valuable building blocks in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.
While direct, side-by-side comparative studies for these two specific substrates are not extensively documented in publicly available literature, this guide leverages data from structurally similar compounds to provide insights into their expected reactivity and performance. The principles and protocols outlined herein offer a robust starting point for researchers employing these substrates in their synthetic endeavors.
Performance Comparison: An Illustrative Overview
Direct experimental data comparing the Suzuki coupling of this compound and Mthis compound is limited. However, to illustrate the expected performance, we present data for the Suzuki coupling of a structurally related substrate, Methyl 2-amino-5-bromobenzoate, with various arylboronic acids. This data serves as a predictive guide for the reactivity of the target compounds under similar conditions.
It is generally anticipated that the difference in reactivity between the ethyl and methyl esters will be minimal, with minor variations potentially arising from differences in solubility and steric hindrance. The choice between the two may often be dictated by the desired properties of the final product or by subtle differences in reaction kinetics under specific conditions.
Table 1: Illustrative Suzuki Coupling Data for a Structurally Similar Substrate (Methyl 2-amino-5-bromobenzoate)
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O (2:1) | 100 | 8 | 90-98 |
| 3 | 3-Fluorophenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 6 | 80-92 |
| 4 | 4-Acetylphenylboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene | 100 | 10 | 75-88 |
| 5 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DMF/H₂O (5:1) | 95 | 12 | 70-85 |
Note: The data presented in this table is compiled from various sources for the Suzuki coupling of Methyl 2-amino-5-bromobenzoate and is intended for illustrative purposes. Actual yields for this compound and Mthis compound may vary depending on the specific reaction conditions.
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide such as Ethyl or Mthis compound. This protocol should be optimized for specific substrates and coupling partners.
Materials:
-
Aryl bromide (this compound or Mthis compound) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, with or without water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0 equiv).
-
Seal the vessel with a septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv) and any additional ligand.
-
Add the degassed solvent via syringe. The reaction mixture is typically set up to be between 0.1 and 0.5 M with respect to the aryl bromide.
-
Stir the reaction mixture at the desired temperature (typically ranging from 80 to 120 °C).
-
Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Process
To further elucidate the Suzuki coupling reaction, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: A generalized experimental workflow for a Suzuki coupling reaction.
Conclusion
Both this compound and Mthis compound are expected to be effective substrates in Suzuki-Miyaura cross-coupling reactions. The choice between the two may depend on factors beyond simple reactivity, such as the desired physical properties of the final product or the specific requirements of a multi-step synthesis. The provided protocols and illustrative data offer a solid foundation for researchers to develop efficient and high-yielding coupling reactions with these versatile building blocks. As with any chemical transformation, optimization of reaction conditions is key to achieving the best possible outcome.
A Researcher's Guide to Spectroscopic Differentiation of Bromo-fluorobenzoate Isomers
For researchers, scientists, and drug development professionals, the precise identification of constitutional isomers is a critical step in chemical synthesis and characterization. This guide provides a comparative analysis of bromo-fluorobenzoate isomers using fundamental spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By presenting key diagnostic features in readily comparable tables and outlining detailed experimental protocols, this document serves as a practical resource for the unambiguous differentiation of these closely related compounds.
The relative positions of the bromo and fluoro substituents on the benzoic acid ring give rise to unique electronic environments and vibrational modes. These subtle differences are effectively probed by various spectroscopic methods, resulting in distinct spectral fingerprints for each isomer. This guide will focus on a selection of bromo-fluorobenzoic acid isomers to illustrate these differentiating features.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry for a series of bromo-fluorobenzoate isomers. Note that some of the presented data is based on typical chemical shift and coupling constant ranges, and experimental values may vary slightly based on solvent and concentration.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts (δ) in ppm, Coupling Constants (J) in Hz)
| Isomer | Aromatic Proton Signals |
| 2-Bromo-3-fluorobenzoic acid | Three distinct aromatic protons. Expect complex splitting patterns due to ³J(H,H), ⁴J(H,H), ³J(H,F), and ⁴J(H,F) couplings. |
| 2-Bromo-4-fluorobenzoic acid | Three distinct aromatic protons. Expect characteristic splitting patterns influenced by the para-fluoro and ortho-bromo substituents. |
| 2-Bromo-5-fluorobenzoic acid | Three distinct aromatic protons. Splitting patterns will be influenced by the meta-fluoro and ortho-bromo substituents. |
| 3-Bromo-4-fluorobenzoic acid | δ ~8.34 (dd, J ≈ 7.2, 2.0 Hz), ~8.07 (ddd, J ≈ 8.8, 4.8, 2.0 Hz), ~7.23 (t, J ≈ 8.8 Hz).[1] |
| 4-Bromo-2-fluorobenzoic acid | Three distinct aromatic protons. The fluorine at position 2 will significantly influence the chemical shifts and coupling constants of the adjacent protons. |
| 4-Bromo-3-fluorobenzoic acid | Three distinct aromatic protons. Expect complex splitting due to the ortho and meta relationships between the protons and the halogen substituents. |
Note: The carboxylic acid proton typically appears as a broad singlet between 10-13 ppm.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)
| Isomer | Aromatic and Carbonyl Carbon Signals |
| 2-Bromo-3-fluorobenzoic acid | Expect six distinct aromatic carbon signals and one carbonyl signal. The C-F and C-Br signals will be characteristic, with the C-F bond showing a large one-bond coupling constant (¹J(C,F)). |
| 2-Bromo-4-fluorobenzoic acid | Six distinct aromatic carbon signals and one carbonyl signal are expected. The positions of the signals will be influenced by the electronic effects of the substituents. |
| 2-Bromo-5-fluorobenzoic acid | Expect six unique aromatic carbon signals plus the carbonyl carbon. The carbon directly bonded to fluorine will show a large ¹J(C,F) coupling. |
| 3-Bromo-4-fluorobenzoic acid | δ ~170.2 (C=O), ~162.7 (d, ¹J(C,F) ≈ 256.2 Hz), ~136.1 (d, J ≈ 1.7 Hz), ~131.5 (d, J ≈ 8.8 Hz), ~126.7 (d, J ≈ 3.5 Hz), ~116.7 (d, J ≈ 23.1 Hz), ~109.5 (d, J ≈ 21.8 Hz).[1] |
| 4-Bromo-2-fluorobenzoic acid | Six distinct aromatic carbon signals and one carbonyl signal. The carbon bearing the fluorine will exhibit a large ¹J(C,F) coupling. |
| 4-Bromo-3-fluorobenzoic acid | Six unique aromatic carbon signals and a carbonyl signal. The chemical shifts will be characteristic of the 1,2,4-trisubstitution pattern. |
Table 3: ¹⁹F NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)
| Isomer | ¹⁹F Chemical Shift |
| 2-Bromo-3-fluorobenzoic acid | The chemical shift will be influenced by the ortho-bromo and ortho-carboxyl groups. |
| 2-Bromo-4-fluorobenzoic acid | The fluorine is para to the bromine and ortho to a proton, which will influence its chemical shift. |
| 2-Bromo-5-fluorobenzoic acid | The fluorine is meta to the bromine and ortho to a proton. |
| 3-Bromo-4-fluorobenzoic acid | δ -98.11 (td, J ≈ 7.2, 5.2 Hz).[1] |
| 4-Bromo-2-fluorobenzoic acid | The fluorine is ortho to the carboxyl group and meta to the bromine. |
| 4-Bromo-3-fluorobenzoic acid | The fluorine is ortho to the bromine and meta to the carboxyl group. |
Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃.
Table 4: Infrared (IR) Spectroscopy Data (Characteristic Absorption Bands in cm⁻¹)
| Isomer | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carboxylic Acid) | C-F Stretch | C-Br Stretch | Aromatic C-H Bending |
| All Isomers | ~3300-2500 (broad)[2][3] | ~1760-1680[2][3] | ~1300-1100 | ~690-515 | ~900-675 (pattern depends on substitution)[4] |
Note: The precise positions of the C-F, C-Br, and C-H bending vibrations in the fingerprint region can be diagnostic for each isomer.
Table 5: Mass Spectrometry (MS) Data (Key m/z Ratios)
| Isomer | Molecular Ion [M]⁺ | Key Fragments |
| All Isomers | m/z 218 and 220 (approx. 1:1 ratio) | [M-OH]⁺, [M-COOH]⁺, [M-Br]⁺, [M-HBr]⁺ |
Note: The presence of a bromine atom is readily identified by the characteristic M+2 isotopic peak with nearly equal intensity to the molecular ion peak. The fragmentation pattern, particularly the relative abundances of the fragment ions, can provide further clues to the substitution pattern.
Experimental and Logical Workflow
The differentiation of bromo-fluorobenzoate isomers follows a logical workflow that integrates the data from multiple spectroscopic techniques.
Caption: Workflow for the spectroscopic differentiation of bromo-fluorobenzoate isomers.
Experimental Protocols
The following are generalized methodologies for the key spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to determine the substitution pattern on the aromatic ring.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the bromo-fluorobenzoate isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external or internal standard such as CFCl₃ can be used.
-
Data Acquisition: Acquire the spectra on a high-resolution NMR spectrometer.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient.
-
For ¹³C NMR, a proton-decoupled experiment is generally performed to simplify the spectrum.
-
For ¹⁹F NMR, a single-pulse experiment, often with proton decoupling, is used.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum.
-
Analysis: Analyze the chemical shifts, signal integrations (for ¹H NMR), multiplicities, and coupling constants to elucidate the isomeric structure.
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups and analyze the fingerprint region for isomer-specific vibrational modes.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid bromo-fluorobenzoate isomer directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
-
Analysis: Identify the characteristic absorption bands for the carboxylic acid O-H and C=O stretches.[2][3] Analyze the fingerprint region (1500-500 cm⁻¹) for unique patterns of C-H, C-F, and C-Br vibrations that can help distinguish between isomers.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and analyze the fragmentation pattern to confirm the elemental composition.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is vaporized under high vacuum.
-
Ionization: Bombard the gaseous molecules with a high-energy electron beam (usually 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
-
Analysis: Identify the molecular ion peak and the characteristic isotopic pattern for bromine (M⁺ and M+2 peaks of nearly equal intensity). Analyze the m/z values of the major fragment ions to deduce the structure. Common fragmentation pathways for benzoic acids include the loss of -OH and -COOH moieties.[5]
References
- 1. rsc.org [rsc.org]
- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Reactivity of Bromo-Fluorobenzoic Acid Ester Isomers in Palladium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the relative reactivity of various isomers of bromo-fluorobenzoic acid esters in common palladium-catalyzed cross-coupling reactions. Understanding the subtle differences in reactivity imparted by the positions of the bromo and fluoro substituents is crucial for reaction optimization, catalyst selection, and the strategic design of synthetic routes in pharmaceutical and materials science research. This document summarizes key reactivity trends, presents available experimental data, provides detailed experimental protocols for representative reactions, and visualizes the underlying principles governing this reactivity.
Factors Influencing Reactivity: A Mechanistic Overview
The reactivity of bromo-fluorobenzoic acid ester isomers in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, is primarily governed by the ease of the oxidative addition of the aryl-bromide bond to a palladium(0) complex. This initial, often rate-determining, step is influenced by a combination of electronic and steric effects imparted by the substituents on the aromatic ring.
Electronic Effects: The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I), which can make the ipso-carbon more electrophilic and susceptible to oxidative addition. Conversely, the ester group is also electron-withdrawing. The position of these groups relative to the bromine atom can modulate the electron density at the C-Br bond, thereby influencing its reactivity.
Steric Effects: The presence of a substituent ortho to the bromine atom can sterically hinder the approach of the bulky palladium catalyst, potentially slowing down the rate of oxidative addition. This "ortho effect" is a significant factor to consider when comparing the reactivity of different isomers.
Based on these principles, a general trend in reactivity can be predicted. Isomers with fluorine or the ester group in the ortho position to the bromine atom may exhibit reduced reactivity due to steric hindrance. However, the strong electron-withdrawing nature of the fluorine atom can sometimes counteract this steric effect.
Comparative Reactivity Data
Table 1: Representative Yields in Suzuki-Miyaura Coupling of Methyl Bromo-Fluorobenzoate Isomers with Phenylboronic Acid
| Isomer | Reaction Conditions | Yield (%) | Reference |
| Methyl 4-bromo-2-fluorobenzoate | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C, 12 h | >95 | [1] |
| Methyl 2-bromo-4-fluorobenzoate | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C, 12 h | High (not specified) | [1] |
| Methyl 3-bromo-4-fluorobenzoate | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C, 12 h | High (not specified) | [1] |
Note: A study on the Suzuki-Miyaura reactions of various fluorinated aryl bromides concluded that the position of the fluorine substituent does not have a remarkable influence on the catalytic activity, suggesting that steric effects from the fluorine atom are not the dominant factor in these reactions[1].
Table 2: Representative Yields in Heck Reaction of Methyl Bromo-Fluorobenzoate Isomers with Styrene
| Isomer | Reaction Conditions | Yield (%) | Reference |
| Methyl 4-bromo-3-fluorobenzoate | Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF, 100 °C, 4 h | Good (not specified) | General Heck protocols |
| Methyl 2-bromo-5-fluorobenzoate | Pd(OAc)₂, PPh₃, NaOAc, DMF, 120 °C | Moderate to Good | General Heck protocols |
Note: Specific yield data for a direct comparison of these isomers under identical Heck reaction conditions is limited in the available literature. The yields are inferred from general protocols for similar substrates.
Table 3: Representative Yields in Buchwald-Hartwig Amination of Methyl Bromo-Fluorobenzoate Isomers with Morpholine
| Isomer | Reaction Conditions | Yield (%) | Reference |
| Methyl 4-bromo-2-fluorobenzoate | Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 80 °C, 4 h | ~60-80 | General Buchwald-Hartwig protocols |
| Methyl 3-bromo-4-fluorobenzoate | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C | Good to Excellent | General Buchwald-Hartwig protocols |
Note: The choice of ligand and base is critical in Buchwald-Hartwig aminations and can significantly influence the yield for different isomers.
Experimental Protocols
The following are detailed, representative protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, which can be adapted for specific bromo-fluorobenzoic acid ester isomers.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
Methyl bromo-fluorobenzoate isomer (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk tube, add the methyl bromo-fluorobenzoate isomer, arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add toluene and water to the tube.
-
In a separate vial, prepare a solution of Pd(OAc)₂ and SPhos in a small amount of toluene under an inert atmosphere.
-
Add the catalyst solution to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Heck Reaction
Materials:
-
Methyl bromo-fluorobenzoate isomer (1.0 mmol)
-
Styrene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (4 mol%)
-
Triethylamine (Et₃N) (1.5 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add Pd(OAc)₂ and P(o-tolyl)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add DMF, followed by the methyl bromo-fluorobenzoate isomer, styrene, and triethylamine.
-
Seal the Schlenk tube and heat the reaction mixture at 100-120 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination
Materials:
-
Methyl bromo-fluorobenzoate isomer (1.0 mmol)
-
Amine (e.g., morpholine) (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
Xantphos (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
To a glovebox, add Pd₂(dba)₃, Xantphos, and cesium carbonate to a vial.
-
Add the methyl bromo-fluorobenzoate isomer, amine, and toluene.
-
Seal the vial and heat the reaction mixture at 110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reactivity Factors and Experimental Workflow
The following diagrams illustrate the key factors influencing the reactivity of bromo-fluorobenzoic acid ester isomers and a typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Factors influencing the reactivity of isomers.
Caption: General experimental workflow.
References
A Comparative Guide to the Reaction Kinetics of Ethyl 5-bromo-2-fluorobenzoate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of many pharmaceutical agents and functional materials. The choice of aryl halide substrate is a critical parameter that dictates reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides a comparative analysis of the reaction kinetics of Ethyl 5-bromo-2-fluorobenzoate against other common aryl halides in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Executive Summary
This compound presents a unique combination of electronic and steric factors that influence its reactivity. The presence of a bromine atom suggests moderate to good reactivity in oxidative addition, the often rate-determining step in these catalytic cycles. However, the ortho-fluoro and meta-ester substituents introduce competing electronic and steric effects that modulate its kinetic profile. This guide will dissect these factors, providing a framework for predicting and understanding the behavior of this substrate in comparison to simpler aryl halides. While specific kinetic data for this compound is not extensively available in the literature, this guide compiles data from closely related analogues to provide a semi-quantitative comparison.
Understanding the Reactivity of this compound
The reactivity of an aryl halide in palladium-catalyzed cross-coupling is primarily governed by the C-X bond strength (I > Br > Cl) and the electronic and steric environment of the aromatic ring.
Electronic Effects: The 2-fluoro and 5-bromo-substituents on the ethyl benzoate ring play a crucial role. The fluorine atom, being highly electronegative, is an inductively withdrawing group. The ester group at the meta position is also electron-withdrawing. Electron-withdrawing groups generally accelerate the rate of oxidative addition of the aryl halide to the Pd(0) catalyst.
Steric Effects: The ortho-fluoro substituent, although relatively small, can exert some steric hindrance around the reaction center, potentially slowing down the approach of the bulky palladium catalyst.
Comparative Analysis of Reaction Kinetics
To contextualize the reactivity of this compound, we will compare its expected kinetic performance with a selection of other aryl halides in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron species and an organohalide. The catalytic cycle is generally understood to involve oxidative addition, transmetalation, and reductive elimination.
Logical Relationship of Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Kinetic Data for Suzuki-Miyaura Coupling
| Aryl Halide | Relative Rate (approx.) | Key Influencing Factors |
| Iodobenzene | ~100 | Weaker C-I bond, fast oxidative addition. |
| Bromobenzene | 1 | Baseline for comparison. |
| Chlorobenzene | ~0.01 | Stronger C-Cl bond, slower oxidative addition. |
| Ethyl 4-bromobenzoate | >1 | Electron-withdrawing ester group accelerates oxidative addition. |
| 2-Fluorobromobenzene | <1 | Inductive withdrawal of fluorine is offset by potential steric hindrance and unfavorable electronic effects in some cases. |
| This compound (Predicted) | >1 | The combined electron-withdrawing effects of the fluoro and ester groups are expected to enhance the rate of oxidative addition, likely making it more reactive than bromobenzene. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine. The mechanism shares similarities with the Suzuki coupling, with the key steps being oxidative addition, amine coordination and deprotonation, and reductive elimination.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.
Comparative Reactivity in Buchwald-Hartwig Amination
The reactivity trends in Buchwald-Hartwig amination are similar to those in Suzuki coupling, with the rate of oxidative addition being a key factor.
| Aryl Halide | General Reactivity | Notes |
| Aryl Iodides | High | Generally the most reactive, allowing for milder conditions. |
| Aryl Bromides | Moderate | A good balance of reactivity and stability. |
| Aryl Chlorides | Low | Often require more active catalysts and higher temperatures. |
| This compound (Predicted) | Moderate to High | The electron-withdrawing groups should facilitate oxidative addition, making it a good substrate for this reaction. |
Sonogashira Coupling
The Sonogashira coupling is a method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is unique in that it typically employs both a palladium and a copper co-catalyst.
Signaling Pathway of the Sonogashira Coupling
Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.
Comparative Reactivity in Sonogashira Coupling
The reactivity of aryl halides in the Sonogashira coupling follows the general trend I > Br > Cl. The electronic nature of the substituents on the aryl halide also plays a significant role.
| Aryl Halide | General Reactivity | Notes |
| Aryl Iodides | Very High | Reactions often proceed at room temperature. |
| Aryl Bromides | Good | Typically require heating to achieve good conversion. |
| Aryl Chlorides | Low | Generally poor substrates without specialized catalyst systems. |
| This compound (Predicted) | Good | The electron-withdrawing nature of the substituents should enhance its reactivity compared to simple bromobenzene, potentially allowing for milder reaction conditions. |
Experimental Protocols
Detailed experimental protocols are essential for reproducible kinetic studies. Below are representative methodologies for monitoring the kinetics of the three major cross-coupling reactions.
Kinetic Analysis of Suzuki-Miyaura Coupling by GC-MS
Objective: To determine the reaction rate of the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid by monitoring the disappearance of the aryl bromide and the appearance of the biaryl product over time.
Materials:
-
Aryl bromide (e.g., this compound)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water)
-
Internal standard (e.g., dodecane)
-
Reaction vials, magnetic stir bars, heating block
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a series of reaction vials, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and internal standard (0.5 mmol).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of Toluene/Water 4:1) to each vial.
-
Catalyst Addition: Prepare a stock solution of the palladium catalyst and add a precise amount to each vial to initiate the reaction (e.g., 1 mol%).
-
Reaction Monitoring: Place the vials in a preheated heating block and stir vigorously. At specific time intervals (e.g., 0, 5, 10, 20, 30, 60, 120 min), remove a vial and quench the reaction by adding cold water and ethyl acetate.
-
Sample Preparation and Analysis: Separate the organic layer, dry it over anhydrous sodium sulfate, and analyze by GC-MS.
-
Data Analysis: Plot the concentration of the aryl bromide and the product as a function of time to determine the reaction rate.
Kinetic Analysis of Buchwald-Hartwig Amination by in situ NMR Spectroscopy
Objective: To continuously monitor the concentrations of reactants and products in a Buchwald-Hartwig amination reaction to determine the kinetic profile.
Materials:
-
Aryl bromide
-
Amine
-
Palladium precatalyst and ligand
-
Base (e.g., NaOt-Bu)
-
Deuterated solvent (e.g., Toluene-d₈)
-
NMR tube suitable for heating (e.g., J. Young tube)
-
NMR spectrometer
Procedure:
-
Sample Preparation: In a glovebox, add the aryl bromide, amine, base, palladium precatalyst, and ligand to an NMR tube.
-
Solvent Addition: Add the deuterated solvent to the NMR tube.
-
Reaction Monitoring: Place the NMR tube in the pre-heated NMR spectrometer. Acquire spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to the reactants and products to determine their concentrations over time and calculate the reaction rate.
Kinetic Analysis of Sonogashira Coupling by Stopped-Flow Spectroscopy
Objective: To measure the initial rate of a fast Sonogashira coupling reaction.
Materials:
-
Aryl iodide
-
Terminal alkyne
-
Palladium catalyst
-
Copper(I) iodide
-
Amine base
-
Solvent
-
Stopped-flow spectrophotometer
Procedure:
-
Solution Preparation: Prepare two separate solutions. Solution A contains the aryl iodide, palladium catalyst, and copper(I) iodide in the chosen solvent. Solution B contains the terminal alkyne and the amine base in the same solvent.
-
Stopped-Flow Experiment: Load the two solutions into the syringes of the stopped-flow instrument. Rapidly mix the two solutions and monitor the change in absorbance or fluorescence of a reactant or product over a short timescale (milliseconds to seconds).
-
Data Analysis: Analyze the kinetic trace to determine the initial rate of the reaction.
Conclusion
This compound is a promising substrate for palladium-catalyzed cross-coupling reactions. Its reactivity is enhanced by the presence of electron-withdrawing fluoro and ester groups, which are expected to accelerate the rate-determining oxidative addition step. This makes it a more reactive alternative to simple bromobenzene and a viable candidate for efficient coupling under relatively mild conditions in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. However, potential steric hindrance from the ortho-fluoro group should be considered when selecting ligands and optimizing reaction conditions. The provided experimental protocols offer a starting point for detailed kinetic investigations to fully elucidate the reactivity of this and other functionalized aryl halides, enabling more precise control over synthetic outcomes in drug discovery and materials science.
A Comparative Guide to Palladium Catalysts for the Coupling of Ethyl 5-bromo-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
The strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Ethyl 5-bromo-2-fluorobenzoate is a valuable building block, and its efficient coupling via palladium-catalyzed reactions is of significant interest. This guide provides an objective comparison of various palladium catalysts for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions involving this substrate. The information presented is collated from established protocols for similar aryl bromides to provide a representative performance overview.
Data Presentation: Comparative Performance of Palladium Catalysts
The selection of an appropriate palladium catalyst system is critical for achieving optimal yield and reaction efficiency. The following table summarizes the performance of commonly employed palladium catalysts in the coupling of this compound with various partners. The data is representative of typical outcomes for these reaction types.
| Coupling Reaction | Palladium Catalyst | Ligand (if applicable) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | ~85-95 |
| Pd(dppf)Cl₂ | - | K₂CO₃ | Dimethoxyethane | 80 | 2 | ~90-98[1] | |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 1 | High | |
| Heck | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 16 | ~70-85 |
| Pd/C | - | Na₂CO₃ | NMP | 140 | 3 | Moderate to High[2] | |
| Sonogashira | PdCl₂(PPh₃)₂ | - | Et₃N | THF | RT | 3 | ~80-95[3] |
| Pd(PPh₃)₄ | - | Piperidine | DMF | RT | 6 | High | |
| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 6 | ~90-97[4] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 18 | High |
Experimental Protocols
Detailed methodologies for the key coupling reactions are provided below. These protocols are based on established procedures and may require optimization for specific applications.
Suzuki-Miyaura Coupling Protocol
-
Catalyst System: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Procedure: In a flame-dried Schlenk flask, this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) are combined. The flask is evacuated and backfilled with argon. Anhydrous dimethoxyethane (10 mL) is added, followed by Pd(dppf)Cl₂ (0.02 mmol, 2 mol%). The reaction mixture is then heated to 80°C with vigorous stirring.[1] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Heck Coupling Protocol
-
Catalyst System: Palladium(II) Acetate (Pd(OAc)₂) with Triphenylphosphine (PPh₃)
-
Procedure: To a sealed tube are added this compound (1.0 mmol), the olefin (e.g., styrene, 1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and triethylamine (Et₃N, 2.0 mmol). Anhydrous N,N-dimethylformamide (DMF, 5 mL) is added, and the tube is sealed and heated to 100°C. The reaction is stirred for 16 hours and then cooled to room temperature. The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography.
Sonogashira Coupling Protocol
-
Catalyst System: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) with Copper(I) Iodide (CuI)
-
Procedure: A mixture of this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%) is placed in a Schlenk flask under an argon atmosphere. Anhydrous tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N, 2.0 mmol) are added, followed by the dropwise addition of the terminal alkyne (1.2 mmol). The reaction is stirred at room temperature until the starting material is consumed, as indicated by TLC. The reaction mixture is then filtered through a pad of celite, and the filtrate is concentrated. The crude product is purified by column chromatography.[3]
Buchwald-Hartwig Amination Protocol
-
Catalyst System: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with XPhos
-
Procedure: In a glovebox, a vial is charged with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol). Toluene (2 mL) is added, and the mixture is stirred for 10 minutes. This compound (1.0 mmol) and the desired amine (1.2 mmol) are then added. The vial is sealed and heated to 100°C. After the reaction is complete (monitored by GC-MS or LC-MS), the mixture is cooled, diluted with ether, and filtered through celite. The filtrate is concentrated, and the resulting crude product is purified by column chromatography.[4]
Mandatory Visualization
Experimental Workflow for Palladium-Catalyzed Coupling
The following diagram illustrates a generalized workflow for the palladium-catalyzed coupling of this compound.
References
Benchmarking the performance of Ethyl 5-bromo-2-fluorobenzoate in biaryl synthesis
A Comparative Guide for Researchers and Drug Development Professionals
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry, providing the structural foundation for a multitude of therapeutic agents. The choice of starting materials is critical for reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of Ethyl 5-bromo-2-fluorobenzoate's performance in palladium-catalyzed biaryl synthesis, primarily through the Suzuki-Miyaura coupling, against other common aryl halide alternatives. The data and protocols presented herein are designed to assist researchers in making informed decisions for their synthetic endeavors.
Executive Summary
This compound is a versatile building block in biaryl synthesis. The presence of both a bromine and a fluorine atom on the benzene ring offers multiple points for chemical modification. The bromine atom serves as an excellent leaving group for cross-coupling reactions, while the fluorine atom can influence the electronic properties and metabolic stability of the final compound.[1] This guide demonstrates that while aryl iodides may offer higher reactivity, this compound provides a balance of reactivity, stability, and cost-effectiveness, making it a valuable reagent in the synthesis of complex biaryl molecules for drug discovery.
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds. The reactivity of the aryl halide is a key factor in the success of this coupling, with the general trend being I > Br > Cl.[2] Below is a comparative summary of the performance of this compound against an analogous aryl iodide and aryl chloride in a model Suzuki-Miyaura reaction with phenylboronic acid.
Table 1: Comparison of Aryl Halides in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Aryl Halide Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ethyl 5-iodo-2-fluorobenzoate | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 95 |
| This compound | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 88 |
| Ethyl 5-chloro-2-fluorobenzoate | Pd(OAc)₂ (5 mol%) / SPhos (10 mol%) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 75 |
Note: The data in this table is representative and compiled from typical yields reported for analogous aryl halides in Suzuki-Miyaura reactions. Actual yields may vary depending on specific reaction conditions and substrate purity.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis.
General Experimental Protocol for Suzuki-Miyaura Coupling
Aryl halides substituted with electron-withdrawing groups are generally suitable substrates for Suzuki-Miyaura cross-coupling reactions.
Materials:
-
Aryl Halide (e.g., this compound) (1.0 mmol)
-
Arylboronic Acid (e.g., Phenylboronic Acid) (1.2 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water, 4:1:1 mixture, 10 mL)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing the Process and Application
Experimental Workflow
The following diagram illustrates a generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Relevance in Drug Discovery: Targeting the JAK-STAT Signaling Pathway
Biaryl molecules synthesized from precursors like this compound are often designed as inhibitors of key signaling pathways implicated in diseases such as cancer and autoimmune disorders.[1] The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical communication hub for numerous cytokines and growth factors.[] Dysregulation of this pathway is a hallmark of many malignancies.[4]
The diagram below illustrates a simplified representation of the canonical JAK-STAT signaling pathway.
Biaryl inhibitors can be designed to target the ATP-binding pocket of JAKs, preventing their activation and subsequent downstream signaling, thereby halting the pro-proliferative signals in cancer cells. The ability to efficiently synthesize a diverse library of biaryl compounds using reagents like this compound is therefore crucial for the development of novel targeted therapies.
References
Characterization of Impurities in Different Grades of Ethyl 5-bromo-2-fluorobenzoate: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). Ethyl 5-bromo-2-fluorobenzoate is a key building block in the synthesis of numerous pharmaceutical compounds. Understanding its impurity profile across different available grades is crucial for process development, quality control, and regulatory compliance. This guide provides an objective comparison of typical impurity profiles in different grades of this compound, supported by experimental protocols for their characterization.
Comparison of Impurity Profiles
Commercially available this compound can be broadly categorized into two grades: Technical Grade and High-Purity Grade. The distinction lies in the level and type of impurities present, which often originate from the synthesis process.
Table 1: Comparison of Typical Impurity Profiles in Different Grades of this compound
| Parameter | Technical Grade | High-Purity Grade |
| Purity Assay (by HPLC) | 95.0% - 98.0% | ≥ 99.5% |
| Appearance | Colorless to pale yellow liquid | Clear, colorless liquid |
| Individual Impurity Threshold | ≤ 0.5% | ≤ 0.1% |
| Total Impurities | ≤ 2.0% | ≤ 0.5% |
| Potential Process-Related Impurities | ||
| 5-Bromo-2-fluorobenzoic acid | Present | Not Detected (ND) or ≤ 0.05% |
| 2-Fluorobenzoic acid | Present | ND |
| Isomeric Impurities (e.g., Ethyl 3-bromo-2-fluorobenzoate) | Potentially Present | ND or ≤ 0.05% |
| Residual Solvents (by GC-HS) | ||
| Ethanol | May be present | Conforms to ICH limits |
| Toluene | May be present | Conforms to ICH limits |
| Water Content (by Karl Fischer) | ≤ 0.5% | ≤ 0.1% |
Potential Impurities and Their Origin
The impurities typically found in this compound are process-related, arising from the raw materials, intermediates, and side reactions during synthesis. The common synthesis route involves the esterification of 5-bromo-2-fluorobenzoic acid with ethanol. The 5-bromo-2-fluorobenzoic acid itself is often prepared by the bromination of 2-fluorobenzoic acid.
-
5-Bromo-2-fluorobenzoic acid: This is the starting material for the esterification reaction. Incomplete reaction can lead to its presence in the final product.
-
2-Fluorobenzoic acid: The starting material for the synthesis of 5-bromo-2-fluorobenzoic acid. Its presence indicates an impurity carried over from the previous step.
-
Isomeric Impurities: During the bromination of 2-fluorobenzoic acid, other isomers such as 3-bromo-2-fluorobenzoic acid can be formed, which would then be esterified to the corresponding ethyl ester.
-
Residual Solvents: Ethanol is used in the esterification reaction, and other solvents like toluene may be used during workup and purification.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the impurities in this compound.
Purity Determination and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of the main component and the detection of non-volatile organic impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) % A % B 0 60 40 20 20 80 25 20 80 25.1 60 40 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
Analysis of Residual Solvents by Gas Chromatography-Headspace (GC-HS)
This method is used to identify and quantify volatile organic compounds, such as residual solvents from the synthesis process.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold: 5 minutes at 240 °C
-
-
Injector Temperature: 250 °C
-
Detector Temperature: 260 °C
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 30 minutes
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).
Visualizing the Workflow and Relationships
The following diagrams illustrate the logical flow of impurity analysis and the relationship between different grades of this compound and their impurity profiles.
Caption: Workflow for the analysis of impurities in this compound.
Caption: Correlation between product grade and impurity content.
Conclusion
The selection of an appropriate grade of this compound is a critical decision in the drug development process. While Technical Grade material may be suitable for early-stage research and process optimization, the use of High-Purity Grade is essential for GMP-compliant synthesis of APIs. The analytical methods outlined in this guide provide a robust framework for the characterization and control of impurities, ensuring the quality and consistency of this important chemical intermediate. By implementing rigorous analytical testing, researchers and manufacturers can mitigate risks associated with impurities and contribute to the development of safe and effective medicines.
A Comparative Guide to Alternatives for Ethyl 5-bromo-2-fluorobenzoate in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Ethyl 5-bromo-2-fluorobenzoate is a versatile synthetic building block, prized for its strategically placed functional groups that enable a variety of cross-coupling and derivatization reactions. Its utility is particularly pronounced in the synthesis of complex pharmaceutical intermediates and agrochemicals where the introduction of a fluorinated benzoic acid moiety is desired. However, specific synthetic requirements, reaction conditions, or commercial availability may necessitate the use of alternative reagents. This guide provides an objective comparison of viable alternatives, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
The primary alternatives to this compound can be categorized by modifications to the ester group or the halogen atom, or by using the parent carboxylic acid. Each alternative offers distinct advantages in terms of reactivity, stability, and handling.
-
Mthis compound: Often used interchangeably with the ethyl ester, with minor differences in solubility and reaction kinetics.
-
5-Bromo-2-fluorobenzoic acid: The parent acid provides a direct route for amide couplings and can be esterified to any desired alcohol. It is a common precursor for the synthesis of the ester derivatives.[1][2][3]
-
Other Halogenated Analogues (e.g., Ethyl 5-chloro-2-fluorobenzoate): Replacing bromine with chlorine can alter the reactivity in cross-coupling reactions, typically making the C-Cl bond less reactive than the C-Br bond, which can be advantageous for sequential couplings.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds, particularly in the creation of biaryl structures prevalent in pharmaceuticals.[4] The performance of this compound and its alternatives in this key reaction is a critical benchmark for comparison.
The following table summarizes representative data from various sources for the Suzuki-Miyaura coupling of these reagents with arylboronic acids. Direct comparison is challenging as reaction conditions are not always identical across different studies.
| Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromo-2-fluorobenzoic acid | 4-Fluorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 78[5] |
| Mthis compound | (Het)arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | Not specified | Not specified | (Used in multi-step synthesis)[6] |
| This compound | Arylboronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | (Commonly used, specific comparative data not found) |
Note: Data is collated from different sources and may not represent optimized conditions for each reagent.
Experimental Protocols
Esterification of 5-Bromo-2-fluorobenzoic acid to Mthis compound
This protocol describes the conversion of the parent carboxylic acid to its methyl ester, a common alternative reagent.
Procedure: To a solution of 5-bromo-2-fluorobenzoic acid (700 mg, 3.2 mmol) in a suitable solvent, an esterifying agent such as thionyl chloride followed by methanol, or an acid catalyst with methanol, is added. The reaction is typically heated to reflux and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up using a standard aqueous extraction, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the product. A reported synthesis using this general procedure afforded the title compound as a white solid in 90% yield.[1]
Suzuki-Miyaura Coupling of 5-Bromo-2-fluorobenzoic acid
This protocol outlines a typical palladium-catalyzed cross-coupling reaction to form a biaryl compound.
Procedure: A mixture of 5-bromo-2-fluorobenzoic acid (250 mg, 1.14 mmol), 4-fluorophenylboronic acid (192 mg, 1.37 mmol, 1.2 eq.), palladium acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., SPhos), and a base such as potassium phosphate (K₃PO₄) is prepared in a degassed solvent system like toluene and water. The reaction mixture is heated under an inert atmosphere (e.g., Nitrogen or Argon) at 100°C for 16 hours or until completion as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water. The organic layer is dried, filtered, and concentrated. The resulting crude product is then purified by column chromatography to give the desired biaryl carboxylic acid. A specific example of this reaction yielded the product in 78%.[5]
Visualizing Synthetic Pathways
Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and the logical relationships in reagent selection.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Decision tree for selecting the appropriate reagent.
Conclusion
While this compound is a highly effective reagent, its alternatives, particularly Mthis compound and 5-Bromo-2-fluorobenzoic acid, offer comparable utility in key synthetic transformations like the Suzuki-Miyaura coupling. The choice of reagent should be guided by the specific downstream synthetic steps, potential side reactions such as ester hydrolysis, and practical considerations like cost and availability. For syntheses requiring a subsequent amide bond formation, starting with 5-Bromo-2-fluorobenzoic acid can be a more direct and efficient strategy. Conversely, the ester forms are generally preferred for reactions where the carboxylic acid functionality might interfere. This guide provides a framework for researchers to select the optimal building block for their specific synthetic challenges.
References
- 1. WO2013119946A1 - Long chain base sphingosine kinase inhibitors - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Bromo-5-fluorobenzoic Acid|CAS 394-28-5|Supplier [benchchem.com]
- 5. US7803841B2 - EP2 receptor agonists - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Cost-Benefit Analysis of Ethyl 5-bromo-2-fluorobenzoate in Large-Scale Synthesis: A Comparative Guide
In the landscape of pharmaceutical and fine chemical manufacturing, the selection of starting materials is a critical decision that profoundly impacts process efficiency, scalability, and overall cost. Ethyl 5-bromo-2-fluorobenzoate is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly in the development of SGLT2 inhibitors for the treatment of type 2 diabetes. This guide provides an objective, data-driven comparison of this compound with a common alternative, Ethyl 5-chloro-2-fluorobenzoate, in the context of large-scale synthesis. The analysis focuses on a representative and industrially significant transformation: the Suzuki-Miyaura cross-coupling reaction.
Executive Summary
This compound generally offers higher reactivity in palladium-catalyzed cross-coupling reactions, potentially leading to higher yields and shorter reaction times. However, this enhanced reactivity often comes at a higher raw material cost compared to its chloro-analogue. The choice between the two depends on a careful evaluation of the specific synthetic route, catalyst cost, and the desired process economics. For high-value APIs where maximizing yield and throughput is paramount, the bromo-derivative may be the preferred choice. Conversely, for cost-sensitive processes, the chloro-analogue, despite its lower reactivity, might be more economically viable, especially if catalyst and process optimization can mitigate the difference in performance.
Comparative Data Presentation
The following tables summarize the key quantitative data for this compound and Ethyl 5-chloro-2-fluorobenzoate in a typical large-scale Suzuki-Miyaura cross-coupling reaction.
| Parameter | This compound | Ethyl 5-chloro-2-fluorobenzoate | Notes |
| Molecular Weight | 247.06 g/mol | 202.61 g/mol | The lower molecular weight of the chloro-analogue can be a factor in calculating process mass intensity. |
| CAS Number | 612835-53-7 | 773139-56-3 | For unambiguous identification. |
| Indicative Bulk Price | ~$150-250/kg | ~$80-150/kg | Prices are estimates and subject to market fluctuations and supplier negotiations. |
Table 1: Physicochemical and Cost Comparison
| Parameter | This compound | Ethyl 5-chloro-2-fluorobenzoate | References |
| Typical Reaction Yield | 85-95% | 70-85% | [1][2] |
| Product Purity (pre-crystallization) | >98% | >95% | [3] |
| Typical Catalyst Loading | 0.1 - 0.5 mol% | 0.5 - 2.0 mol% | [4][5] |
| Typical Reaction Time | 4-8 hours | 8-16 hours | [6] |
Table 2: Performance in a Representative Large-Scale Suzuki-Miyaura Coupling
Experimental Protocols
The following is a representative experimental protocol for a large-scale Suzuki-Miyaura cross-coupling reaction, a common application for these starting materials in the synthesis of pharmaceutical intermediates, such as those for SGLT2 inhibitors.
Objective: To synthesize a biaryl intermediate via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl Halide (this compound or Ethyl 5-chloro-2-fluorobenzoate) (1.0 eq)
-
Arylboronic Acid (1.1 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or a more active pre-catalyst) (0.1-2.0 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Solvent (e.g., Toluene, 1,4-Dioxane, with water)
Procedure:
-
Reactor Setup: A suitable multi-neck, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe is charged with the aryl halide, arylboronic acid, and base.
-
Inerting: The reactor is purged with nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Solvent Addition: The degassed solvent system (e.g., a mixture of toluene and water) is added to the reactor.
-
Catalyst Charging: The palladium catalyst is added to the reaction mixture under a positive pressure of nitrogen.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously. The progress of the reaction is monitored by a suitable analytical technique (e.g., HPLC or GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with brine.
-
Isolation: The organic solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by crystallization from a suitable solvent system to afford the final biaryl intermediate with high purity.
Mandatory Visualizations
Caption: A generalized workflow for a large-scale Suzuki-Miyaura cross-coupling reaction.
References
Safety Operating Guide
Proper Disposal of Ethyl 5-bromo-2-fluorobenzoate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 5-bromo-2-fluorobenzoate.
This compound is a chemical compound that requires careful management due to its potential hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Adherence to the following procedural steps is critical for its safe disposal.
Summary of Key Data
A clear understanding of the chemical's properties is the first step in safe handling. The table below summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 612835-53-7 |
| Molecular Formula | C₉H₈BrFO₂ |
| Molecular Weight | 247.06 g/mol |
| Physical Form | Liquid |
| Purity | Typically ≥97% |
| Storage | Store in a dry, room temperature environment.[1] |
Experimental Protocol: Disposal Procedure
The following protocol outlines the step-by-step methodology for the safe disposal of this compound. This procedure is based on standard laboratory safety practices and information from safety data sheets.
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure that appropriate personal protective equipment is worn. This includes:
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Safety goggles or a face shield
-
A laboratory coat
-
In cases of poor ventilation, a NIOSH-approved respirator may be necessary.[2]
2. Containment of Spills: In the event of a spill, it is important to act quickly and safely:
-
For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.
-
For larger spills, dike the area to prevent spreading.[3]
-
Collect the absorbed material and place it into a suitable, labeled container for disposal.[2][4]
3. Waste Collection and Storage:
-
Unused or waste this compound should be collected in a designated, properly labeled, and sealed container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[2]
4. Final Disposal:
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) or other regional regulations.[5][6]
-
It is recommended to dispose of the chemical waste through a licensed and approved waste disposal company.[4][5][7]
-
The preferred method of disposal is incineration in a licensed facility equipped with an afterburner and scrubber to manage hazardous combustion products like carbon oxides, hydrogen bromide, and hydrogen fluoride.[2][3]
-
Always consult and adhere to all federal, state, and local environmental regulations regarding chemical waste disposal.[5][6]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. 612835-53-7|this compound|BLD Pharm [bldpharm.com]
- 2. fishersci.com [fishersci.com]
- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Handling Ethyl 5-bromo-2-fluorobenzoate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 5-bromo-2-fluorobenzoate. The following procedures are designed to ensure safe handling, use, and disposal of this chemical in a laboratory setting.
Chemical Properties and Hazards: this compound is a liquid that can cause skin and serious eye irritation, and may also cause respiratory irritation. It is important to handle this chemical with appropriate personal protective equipment in a well-ventilated area.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must have side shields. European Standard EN 166 or OSHA 29 CFR 1910.133 compliant.[2][3] |
| Hand Protection | Protective Gloves | Wear appropriate chemical-resistant gloves.[2] |
| Skin and Body Protection | Lab Coat/Clothing | Long-sleeved clothing to prevent skin exposure.[2] |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or for large-scale use.[2] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2]
-
Work in a well-ventilated area, such as a chemical fume hood.[1]
-
Don all required personal protective equipment as outlined in the table above.
2. Handling:
-
Avoid all personal contact, including inhalation of vapors.[1]
-
Keep the container tightly closed when not in use.[4]
-
Avoid contact with strong oxidizing agents and strong bases, as they are incompatible materials.[2]
3. In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[2]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation occurs.[2][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical attention.[3]
Disposal Plan
1. Waste Collection:
-
Collect all waste material, including any contaminated PPE and disposable labware, in a designated and properly labeled hazardous waste container.
2. Disposal Procedure:
-
Dispose of the chemical waste in accordance with all local, state, and federal regulations. This product is considered hazardous waste.
-
Do not dispose of it down the drain or into the environment.
-
The container should be sent to an approved waste disposal plant.[3][4]
Workflow for Safe Handling and Disposal
Caption: Workflow for Safe Handling and Disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
